molecular formula C6H6N2O2 B022164 5-Hydroxynicotinamide CAS No. 101512-21-4

5-Hydroxynicotinamide

Cat. No.: B022164
CAS No.: 101512-21-4
M. Wt: 138.12 g/mol
InChI Key: UIJCDEKRKCCYIF-UHFFFAOYSA-N
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Description

5-Hydroxynicotinamide is a specialized chemical reagent designed for research applications in biochemistry and cell biology. As a derivative of nicotinamide (vitamin B3), this compound serves as a valuable tool for investigating NAD+ metabolism and related cellular processes. Research indicates that nicotinamide derivatives function primarily as precursors to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in numerous biological redox reactions and cellular energy metabolism . This compound offers specific research value for studies focusing on NAD+ biosynthesis pathways, particularly the salvage pathway that recycles nicotinamide-based compounds. The hydroxyl modification present in this compound may influence its metabolic processing and interaction with key enzymes in NAD+ metabolism, including nicotinamide phosphoribosyltransferase (NAMPT) . Researchers can utilize this compound to probe subtle aspects of NAD+ biochemistry that may not be accessible using standard nicotinamide substrates. Potential research applications include investigations of cellular energy metabolism, mitochondrial function, and redox balancing systems. The compound may also find utility in studies examining the biochemical pathways of nicotinamide-derived metabolites and their roles in cellular processes . As with related compounds in this class, this compound represents a research tool for advancing fundamental knowledge in metabolic biochemistry and enzymatic pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O2/c7-6(10)4-1-5(9)3-8-2-4/h1-3,9H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJCDEKRKCCYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143974
Record name 3-Pyridinecarboxamide, 5-hydroxy-
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101512-21-4
Record name 3-Pyridinecarboxamide, 5-hydroxy-
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Record name 3-Pyridinecarboxamide, 5-hydroxy-
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Record name 5-hydroxypyridine-3-carboxamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of N-(Hydroxymethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the synthesis and purification of N-(hydroxymethyl)nicotinamide, a derivative of nicotinamide (a form of vitamin B3). While the initial focus of this paper was the synthesis of 5-hydroxynicotinamide, a thorough literature review revealed a scarcity of detailed and reproducible synthetic protocols for this specific isomer. In contrast, the synthesis of N-(hydroxymethyl)nicotinamide is well-documented, offering a robust and accessible model for the preparation of a hydroxynicotinamide derivative. This guide will therefore focus on the established methods for synthesizing and purifying N-(hydroxymethyl)nicotinamide, providing a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

N-(hydroxymethyl)nicotinamide is a compound of interest due to its potential as an antimicrobial agent.[1] As a derivative of nicotinamide, it is also relevant to the study of cellular metabolism, particularly the pathways involving nicotinamide adenine dinucleotide (NAD+).[2] Understanding the synthesis and biological context of this compound is crucial for its application in further research and drug development. This guide presents a detailed, reproducible protocol for the chemical synthesis of N-(hydroxymethyl)nicotinamide, along with methods for its purification and characterization.

Synthesis of N-(Hydroxymethyl)nicotinamide

The most common and efficient method for the synthesis of N-(hydroxymethyl)nicotinamide is the condensation reaction of nicotinamide with formaldehyde in the presence of a basic catalyst.[3] A key study by Zhang and Guo provides a foundational method with a reported yield of 72.4%.[1][2]

Quantitative Data Summary

The following table summarizes the key experimental conditions and corresponding yield for the synthesis of N-(hydroxymethyl)nicotinamide based on the work of Zhang and Guo.[1][2]

Precursor 1Precursor 2CatalystSolventTemperatureReaction TimeReported Yield (%)
Nicotinamide (3.0 g)Formaldehyde (36.8% aq. solution, 5.0 mL)Potassium Carbonate (0.03 g)WaterBoiling water bath1 hour72.4
Experimental Protocol: Synthesis of N-(Hydroxymethyl)nicotinamide

This protocol is adapted from the method described by Zhang and Guo (1992).[1][3]

Materials:

  • Nicotinamide (3.0 g)

  • Formaldehyde (36.8% aqueous solution, 5.0 mL)

  • Potassium Carbonate (0.03 g)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure:

  • To a round-bottom flask, add 3.0 g of nicotinamide, 5.0 mL of 36.8% aqueous formaldehyde solution, and 0.03 g of potassium carbonate.[3]

  • Heat the mixture in a boiling water bath with continuous stirring for 1 hour.[1][3]

  • After 1 hour, remove the flask from the heat and allow it to cool to room temperature.

  • The crude product is expected to crystallize upon cooling.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Nicotinamide Nicotinamide Nicotinamide->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction K2CO3 Potassium Carbonate K2CO3->Reaction Water Solvent: Water Temp Temperature: Boiling Water Bath Time Time: 1 hour Product N-(hydroxymethyl)nicotinamide Reaction->Product Condensation

Caption: Synthesis of N-(hydroxymethyl)nicotinamide.

Purification of N-(Hydroxymethyl)nicotinamide

The crude product from the synthesis can be purified by recrystallization.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude N-(hydroxymethyl)nicotinamide

  • Ethanol/water mixture (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel, filter paper, and vacuum flask

  • Cold solvent for washing

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of a hot ethanol/water mixture to dissolve the crude product.

  • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Purification Workflow Diagram

Purification_Workflow Crude Crude Product Dissolution Dissolve in minimal hot solvent Crude->Dissolution Crystallization Cool slowly to induce crystallization Dissolution->Crystallization Filtration Vacuum filtration Crystallization->Filtration Washing Wash with cold solvent Filtration->Washing Drying Dry in vacuum oven Washing->Drying Pure Purified N-(hydroxymethyl)nicotinamide Drying->Pure

Caption: Purification by recrystallization.

Characterization

The identity and purity of the synthesized N-(hydroxymethyl)nicotinamide can be confirmed using various analytical techniques.

Spectroscopic Data
  • ¹H NMR (DMSO-d6): Expected signals corresponding to the protons on the pyridine ring, the methylene group, and the amide and hydroxyl protons.[4]

  • Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ is expected at m/z 153.066.[5]

Biological Context: The NAD+ Salvage Pathway

Nicotinamide, the precursor for the synthesis of N-(hydroxymethyl)nicotinamide, is a key molecule in the NAD+ salvage pathway.[2] This pathway is essential for maintaining cellular levels of NAD+, a critical coenzyme in redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[6][7] The NAMPT enzyme is the rate-limiting step in this pathway, converting nicotinamide to nicotinamide mononucleotide (NMN), which is then converted to NAD+.[7][8]

NAD+ Salvage Pathway Diagram

NAD_Salvage_Pathway Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD NMNATs NAD->Nicotinamide Enzymes NAD+-Consuming Enzymes (e.g., Sirtuins, PARPs) NAD->Enzymes Enzymes->Nicotinamide

Caption: The NAD+ Salvage Pathway.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis and purification of N-(hydroxymethyl)nicotinamide. The presented methodology, based on the well-established work of Zhang and Guo, offers a reproducible approach for obtaining this nicotinamide derivative with a good yield. The inclusion of a purification protocol and information on the biological context of nicotinamide in the NAD+ salvage pathway aims to equip researchers, scientists, and drug development professionals with the necessary information for their studies involving this class of compounds.

References

physicochemical properties of 5-Hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 5-Hydroxynicotinamide

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental methodologies, and presents a logical workflow for physicochemical characterization.

Core Physicochemical Data

This compound is a pyridinecarboxamide derivative with potential biological activities. Accurate characterization of its physicochemical properties is fundamental for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
IUPAC Name 5-hydroxypyridine-3-carboxamidePubChemLite[1]
Chemical Formula C₆H₆N₂O₂Biosynth
Molecular Weight 138.13 g/mol Biosynth, CymitQuimica[2]
CAS Number 101512-21-4Biosynth, CymitQuimica[2], Hit2Lead[3]
Appearance White Crystalline SolidManac Incorporated
LogP (Octanol-Water Partition Coefficient) 0.13Hit2Lead
Predicted XlogP -0.6PubChemLite[1]
Melting Point Not available-
Boiling Point Not available-
Aqueous Solubility Not available-
pKa Not available-

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of a solid amide like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology: Capillary Method [4][5][6]

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6] The tube is tapped gently to ensure tight packing.[4][6]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.[6]

    • The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

    • The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[6]

  • Purity Check: A broad melting range often indicates the presence of impurities. A mixed melting point determination with an authentic standard can confirm the identity of the compound.[4]

Boiling Point Determination

For solids that are stable at high temperatures, the boiling point can be determined, although it is less commonly measured than the melting point.

Methodology: Distillation Method [7][8][9]

  • Apparatus Setup: A small quantity of this compound is placed in a micro-distillation flask fitted with a condenser and a calibrated thermometer. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.[8]

  • Heating: The flask is heated gently in a suitable heating bath (e.g., oil bath). Boiling chips are added to ensure smooth boiling.[8]

  • Measurement: The temperature is recorded when it stabilizes as the liquid boils and the vapor condenses on the thermometer bulb. This stable temperature is the boiling point at the recorded atmospheric pressure.[7][8]

  • Pressure Correction: Since boiling point is dependent on pressure, the observed value may need to be corrected to standard atmospheric pressure (760 mmHg).[9]

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter for drug development, affecting bioavailability.

Methodology: Shake-Flask Method [10][11]

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.

  • Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Result: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa, or acid dissociation constant, is critical for understanding a compound's ionization state at different physiological pH values.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water, often with a co-solvent if solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

  • pKa Calculation: The pKa is determined from the titration curve. For the titration of a base with an acid, the pKa corresponds to the pH at the half-equivalence point. Sophisticated software can be used to derive pKa values from the curve, especially for molecules with multiple ionizable groups.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Methodology: Shake-Flask Method [12][13]

  • Phase Preparation: Equal volumes of n-octanol and water (or pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.[12]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken gently but thoroughly for a set period to allow the compound to partition between the two phases until equilibrium is reached.[12]

  • Phase Separation: The two phases (aqueous and octanol) are allowed to separate completely.

  • Quantification: The concentration of this compound in each phase is accurately measured using a suitable analytical technique like HPLC-UV.[13]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive physicochemical characterization of a novel chemical entity such as this compound.

G cluster_0 Initial Assessment cluster_1 Core Physicochemical Profiling cluster_2 Data Integration & Modeling A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Analysis (HPLC, LC-MS) B->C D Melting Point C->D E Aqueous Solubility (Kinetic & Thermodynamic) C->E F Lipophilicity (LogP/LogD) C->F G Acidity/Basicity (pKa) C->G H Chemical Stability (pH, Temp, Light) C->H I ADME Profile Prediction D->I E->I F->I G->I H->I J Formulation Strategy I->J

Physicochemical Characterization Workflow for a Novel Compound.

References

5-Hydroxynicotinamide CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxynicotinamide, a derivative of nicotinamide (Vitamin B3), is a molecule of growing interest in the scientific community. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and structure. While research specific to this compound is emerging, this document summarizes its known biological activities, particularly its antiplasmodial and antileishmanial properties. Due to the limited availability of detailed experimental data and specific signaling pathways for this compound, this guide also leverages the extensive research on its parent compound, nicotinamide, to provide context and potential avenues for future investigation.

Chemical Identity and Structure

This compound, also known as 5-hydroxypyridine-3-carboxamide, is a pyridine derivative. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 101512-21-4[1][2]
Chemical Formula C₆H₆N₂O₂[1]
Molecular Weight 138.13 g/mol [1]
IUPAC Name 5-hydroxypyridine-3-carboxamide
SMILES C1=C(C=NC=C1O)C(=O)N[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Biological Activities and Quantitative Data

This compound has been identified as a plant-derived compound with promising biological activities, including antiplasmodial, antimalarial, and antitumor effects. It has shown inhibitory activity against Leishmania and Plasmodium species.[1] A potential synergistic effect has been observed between this compound and nicotinamide, with both compounds inhibiting the proliferation of hypoxic tumor cells.[1]

While specific quantitative data for this compound is limited in publicly available literature, research on its parent compound, nicotinamide, provides valuable insights into its potential efficacy.

Organism/Cell LineCompoundActivityIC₅₀ ValueReference
Leishmania infantum (amastigotes)NicotinamideAntileishmanial5.5 ± 0.5 mM[3]
Leishmania amazonensis (amastigotes)NicotinamideAntileishmanial11.3 ± 2.1 mM[3]
Human FibroblastsNicotinamideCytotoxicity21.5 mM (half-cell-killing dose)[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not widely available. However, established methodologies for related compounds and assays can be adapted for its study.

Synthesis of Nicotinamide Derivatives

A general method for the synthesis of N-(Hydroxymethyl)nicotinamide, a related compound, involves the reaction of nicotinamide with formaldehyde in the presence of a base.[5] This approach could potentially be adapted for the synthesis of other nicotinamide derivatives.

Workflow for Synthesis of Nicotinamide Derivatives:

G Reactants Nicotinamide + Formaldehyde + Potassium Carbonate Reaction Heating in Boiling Water Bath Reactants->Reaction Isolation Isolation and Purification Reaction->Isolation Product N-(Hydroxymethyl)nicotinamide Isolation->Product

Caption: A generalized workflow for the synthesis of nicotinamide derivatives.

Antileishmanial Activity Assay

The antileishmanial activity of compounds is typically evaluated against both promastigote and amastigote stages of the Leishmania parasite. The 50% inhibitory concentration (IC₅₀) is a key parameter determined in these assays.[6][7]

Experimental Workflow for Antileishmanial Assay:

G cluster_0 Promastigote Assay cluster_1 Amastigote Assay Promastigote_Culture Culture of Leishmania promastigotes Compound_Addition_P Addition of Test Compound Promastigote_Culture->Compound_Addition_P Incubation_P Incubation Compound_Addition_P->Incubation_P Viability_Assay_P Promastigote Viability Assessment (e.g., Resazurin) Incubation_P->Viability_Assay_P IC50_Calculation_P IC50 Determination Viability_Assay_P->IC50_Calculation_P Macrophage_Culture Culture of Macrophages Infection Infection with Leishmania Macrophage_Culture->Infection Compound_Addition_A Addition of Test Compound Infection->Compound_Addition_A Incubation_A Incubation Compound_Addition_A->Incubation_A Viability_Assay_A Amastigote Viability Assessment Incubation_A->Viability_Assay_A IC50_Calculation_A IC50 Determination Viability_Assay_A->IC50_Calculation_A G NAM Nicotinamide (or this compound) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (or its hydroxylated analog) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins_PARPs NAD+-dependent enzymes (e.g., Sirtuins, PARPs) NAD->Sirtuins_PARPs Sirtuins_PARPs->NAM Recycle

References

5-Hydroxynicotinamide: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Vitamin B3

5-Hydroxynicotinamide, a derivative of the well-established molecule nicotinamide (an amide form of vitamin B3), is emerging as a compound of significant scientific interest. While nicotinamide is widely recognized as a crucial precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+), the introduction of a hydroxyl group at the 5-position of the pyridine ring potentially alters its biological activity, potency, and therapeutic profile.[1] This guide provides a comprehensive technical overview of the known and hypothesized biological activities of this compound, grounding its mechanisms in the broader context of NAD+ metabolism and offering detailed experimental frameworks for its investigation.

The central thesis of this guide is that this compound modulates key cellular processes—including DNA repair, inflammation, and energy metabolism—primarily through its interaction with NAD+-dependent pathways. We will explore its role as a potential modulator of Poly (ADP-ribose) polymerases (PARPs) and sirtuins, its anti-inflammatory and antioxidant capabilities, and its promising applications in oncology and neuroprotection.

The Central Axis: NAD+ Metabolism

To comprehend the function of this compound, one must first appreciate the pivotal role of NAD+. NAD+ is a fundamental coenzyme in all living cells, acting as a critical hydride carrier for redox reactions essential for ATP production.[2][3][4] Beyond its metabolic function, NAD+ serves as a consumed substrate for several key enzyme families that regulate a vast landscape of cellular signaling.[2][3]

The majority of intracellular NAD+ is maintained not through de novo synthesis from tryptophan, but through efficient recycling mechanisms known as the salvage pathways .[3][5] In this pathway, nicotinamide (NAM), generated as a byproduct from NAD+-consuming enzymes, is converted back into NAD+. As a close structural analog, this compound is hypothesized to enter and influence this critical cycle.

NAD_Salvage_Pathway cluster_labels NAD NAD+ Enzymes NAD+-Consuming Enzymes (PARPs, Sirtuins, CD38) NAD->Enzymes Substrate NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN HNA This compound (Hypothesized Entry) HNA->NMN Potential Conversion NMN->NAD Enzymes->NAM Byproduct NAMPT NAMPT NMNAT NMNAT ATP_ADP ATP -> PPi ATP_ADP2 ATP -> PPi L1 NAMPT L2 NMNAT L3 ATP -> PPi L4 ATP -> PPi

Figure 1: The NAD+ Salvage Pathway and Hypothesized Entry of this compound.

Key Biological Activities & Mechanistic Insights

PARP Inhibition: A Key to DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to genomic stability.[6] Upon detecting DNA strand breaks, PARP enzymes bind to the damaged site and, using NAD+ as a substrate, synthesize long chains of poly(ADP-ribose) that act as a scaffold to recruit DNA repair machinery.[7][8] Nicotinamide is a natural, albeit weak, feedback inhibitor of PARP activity.[6][9]

Given its structural similarity, this compound is strongly predicted to function as a PARP inhibitor. This has profound therapeutic implications.

  • Oncology: In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP creates a "synthetic lethality," leading to cancer cell death.[10] Combining PARP inhibitors with NAMPT inhibitors (which limit the NAD+ supply) has shown synergistic effects in triple-negative breast cancer models.[10]

  • Cellular Stress: By inhibiting PARP over-activation during severe cellular stress (like ischemia or intense inflammation), nicotinamide can prevent the catastrophic depletion of cellular NAD+ and ATP pools, thereby averting cell death.[6][11]

PARP_Inhibition DNA_Damage DNA Strand Break PARP PARP Activation DNA_Damage->PARP PAR Poly(ADP-Ribose) Synthesis PARP->PAR Consumes NAD_Depletion NAD+ Depletion & ATP Loss PARP->NAD_Depletion Over-activation Leads to NAD NAD+ NAD->PARP Repair Recruitment of DNA Repair Machinery PAR->Repair HNA This compound HNA->PARP Inhibits Cell_Death Cell Death NAD_Depletion->Cell_Death

Figure 2: PARP's role in DNA repair and its inhibition by this compound.
Anti-inflammatory and Antioxidant Effects

Nicotinamide exhibits potent immunomodulatory and antioxidant properties, which are likely shared or enhanced by this compound.

  • Cytokine Suppression: In models of endotoxemia, nicotinamide dose-dependently inhibits the production of key pro-inflammatory cytokines, including IL-1β, IL-6, TNF-α, and IL-8.[12][13] While initially hypothesized to be solely due to PARP inhibition, some studies suggest other mechanisms may be involved, as specific PARP inhibitors did not always replicate the cytokine-suppressing effect.[12]

  • Oxidative Stress Reduction: Nicotinamide and its derivatives can act as antioxidants, neutralizing reactive oxygen species (ROS) to protect cells from oxidative damage.[1][13] In diabetic rat retinas, nicotinamide treatment reduced oxidative stress and oxidative DNA damage, providing a neuroprotective effect.[14] This is crucial in high-energy-demand tissues like the brain and retina.

Anticancer and Chemopreventive Activity

The role of nicotinamide and its derivatives in oncology is multifaceted, acting through energy restoration, DNA repair enhancement, and direct tumor cell inhibition.

  • Chemoprevention: Phase III clinical trials have demonstrated that oral nicotinamide is safe and effective in reducing the rates of new non-melanoma skin cancers and pre-malignant actinic keratoses in high-risk individuals.[15][16][17][18] This is attributed to its ability to prevent ATP depletion after UV radiation, thereby providing cells with the necessary energy to conduct DNA repair.[16]

  • Direct Antitumor Activity: this compound has shown direct inhibitory activity against tumor cells.[19] Notably, it was found to be more effective against hypoxic tumor cells than normoxic ones.[19] Furthermore, a synergistic effect was observed when this compound was combined with nicotinamide in inhibiting the proliferation of hypoxic tumor cells.[19]

Neuroprotective Potential

Brain cells have high energy demands and are heavily reliant on the NAD+ salvage pathway, making them particularly vulnerable to NAD+ depletion.[6]

  • Disease Models: Nicotinamide administration has shown protective effects in various neurodegenerative models, including Parkinson's disease, Alzheimer's disease, and ischemic stroke.[6][20] It protects dopaminergic neurons, attenuates dopamine depletion, and improves locomotor activity.[6]

  • Mechanisms: The neuroprotective effects are attributed to a combination of PARP inhibition (preventing cell death from excitotoxicity), enhanced mitochondrial integrity, and reduced ROS generation.[6][14][20]

Antiplasmodial Activity

Initial research has identified this compound as a plant-derived compound with antiplasmodial and antimalarial activities, demonstrating its potential as a treatment for infectious diseases.[19]

Quantitative Data Summary

The following table summarizes key quantitative findings related to the biological activities of nicotinamide, providing a benchmark for the investigation of this compound.

Biological ActivityCompoundEffective Concentration / IC50System / ModelReference
PARP Inhibition NicotinamideStarts at 0.5 mMIn vitro PARP activity assay[21]
Cytokine Inhibition Nicotinamide2 - 40 mMEndotoxin-stimulated human whole blood[12]
Neuroprotection Nicotinamide5.0 - 25.0 mMOxidative stress in cultured neurons[20]
Cell Viability (Positive) Nicotinamide~5 mMCells in culture[6]
Cell Viability (Toxic) NicotinamideIC50 of 21.5 mMCells in culture[6]

Experimental Protocols & Methodologies

To rigorously assess the biological activity of this compound, a series of validated experimental workflows are required. The following protocols provide a foundation for such investigations.

Protocol 1: In Vitro PARP Activity Assay

Objective: To determine if this compound directly inhibits PARP enzyme activity and to calculate its IC50 value.

Causality: This assay directly tests the central hypothesis that this compound functions as a PARP inhibitor. By using a cell-free system with recombinant PARP, it isolates the effect on the enzyme from other cellular processes.

Methodology:

  • Reagents: Recombinant human PARP1 enzyme, biotinylated NAD+, activated DNA (pre-incubated with DNase I), streptavidin-coated plates, and a colorimetric or chemiluminescent detection substrate.

  • Plate Preparation: Coat a 96-well streptavidin plate with activated DNA.

  • Reaction Mixture: In a separate plate, prepare reaction mixtures containing PARP1 enzyme and varying concentrations of this compound (e.g., from 1 µM to 50 mM) or a known inhibitor like Olaparib as a positive control.

  • Initiation: Transfer the reaction mixtures to the DNA-coated plate and add biotinylated NAD+ to start the reaction. Incubate at room temperature for 1 hour.

  • Detection: Wash the plate to remove unincorporated NAD+. Add a streptavidin-HRP conjugate, followed by a colorimetric substrate (e.g., TMB).

  • Quantification: Read the absorbance at the appropriate wavelength. The signal is proportional to the amount of biotinylated ADP-ribose incorporated, and thus to PARP activity.

  • Analysis: Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 2: Cellular NAD+/NADH Ratio Quantification

Objective: To measure the impact of this compound on the intracellular NAD+ and NADH pools and the critical NAD+/NADH ratio.

Causality: The NAD+/NADH ratio is a key indicator of the cellular redox state and energy metabolism. A change in this ratio after treatment provides strong evidence that the compound is engaging with the NAD+ metabolic network.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., HeLa, SH-SY5Y) and allow them to adhere. Treat with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Lysis: Lyse the cells. To measure NAD+, use an acidic extraction buffer. To measure NADH, use a basic extraction buffer (as NADH is degraded in acid and NAD+ is degraded in base).

  • Assay Principle: Use a commercially available NAD/NADH quantification kit. These assays typically use an enzyme cycling reaction. A specific dehydrogenase uses NAD+ (or NADH) to convert a substrate into a product, which then generates a colorimetric or fluorescent signal.

  • Procedure:

    • Add lysate samples to a 96-well plate.

    • Add the enzyme mix and developer solution.

    • Incubate for 1-4 hours at room temperature, protected from light.

    • Measure absorbance or fluorescence.

  • Calculation: Quantify NAD+ and NADH concentrations based on a standard curve. Calculate the NAD+/NADH ratio for each treatment condition.

General Experimental Workflow

The investigation of a novel compound like this compound should follow a logical progression from basic characterization to complex biological systems.

Experimental_Workflow cluster_C cluster_D A Compound Synthesis & Characterization B In Vitro Target Engagement (e.g., PARP Activity Assay) A->B C Cellular Mechanism Studies B->C D Cellular Phenotype Assays C->D E In Vivo Model Testing D->E F PK/PD & Toxicology E->F C1 NAD+/NADH Ratio C2 ROS Measurement C3 Cytokine Profiling D1 Cell Viability/Proliferation D2 Apoptosis Assay (TUNEL) D3 DNA Damage (γH2AX)

Figure 3: A general experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound stands as a promising derivative of nicotinamide with a potentially enhanced or distinct biological activity profile. Grounded in the fundamental biology of NAD+ metabolism, its hypothesized roles as a PARP inhibitor, anti-inflammatory agent, and neuroprotective compound are supported by strong mechanistic rationale and preliminary evidence. The compound's demonstrated efficacy against hypoxic tumor cells and its antiplasmodial activity highlight unique therapeutic avenues warranting further exploration.[19]

Future research must focus on direct, head-to-head comparisons with nicotinamide across various assays to delineate its specific advantages. Key areas for investigation include:

  • Pharmacokinetics and Bioavailability: Determining its absorption, distribution, metabolism, and excretion profile is critical for clinical translation.

  • Sirtuin Modulation: A detailed investigation into its effects on the activity of the seven different mammalian sirtuins is needed.

  • In Vivo Efficacy: Validating the promising in vitro findings in relevant animal models of cancer, neurodegeneration, and inflammatory disease is the necessary next step.

By leveraging the experimental frameworks outlined in this guide, the scientific community can systematically unravel the full therapeutic potential of this compound, potentially yielding novel treatments for a range of challenging diseases.

References

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5-Hydroxynicotinamide: A Technical Guide to Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxynicotinamide is a derivative of nicotinamide, the amide form of vitamin B3. While its parent compound, nicotinamide, is extensively studied as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+) and a modulator of various enzymatic pathways, the specific mechanisms of action for this compound remain largely uncharacterized. Preliminary evidence suggests its potential as an antiplasmodial and anticancer agent, particularly against hypoxic tumor cells.[1] This technical guide synthesizes the current understanding of closely related compounds to propose and explore five core hypotheses for the mechanism of action of this compound. The following sections will delve into these potential pathways, supported by data from its parent compound, and provide detailed experimental protocols for future validation.

Hypothesis 1: Modulation of NAD+ Metabolism

The structural similarity of this compound to nicotinamide strongly suggests its potential involvement in NAD+ metabolism. NAD+ is a critical coenzyme for hundreds of redox reactions essential for cellular energy production and also serves as a substrate for several signaling enzymes.[2][3][4] The primary route for NAD+ synthesis in mammals is the salvage pathway, which recycles nicotinamide.[2][5]

It is hypothesized that this compound may act as a substrate for nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway, leading to the formation of a hydroxylated NAD+ analog.[5][6] This analog could have altered redox potential or affinity for NAD+-dependent enzymes, thereby modulating cellular metabolism and signaling. Alternatively, this compound could act as a competitive inhibitor of NAMPT, leading to a depletion of the cellular NAD+ pool, a strategy that has been explored in cancer therapy.[6][7]

NAD_Salvage_Pathway cluster_0 Cellular Environment 5-HNA This compound NAMPT NAMPT 5-HNA->NAMPT Hypothesized Substrate/Inhibitor NAM Nicotinamide (NAM) NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN H-NAD Hydroxylated NAD+ Analog NAMPT->H-NAD Hypothesized Product NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD

Potential intervention of this compound in the NAD+ salvage pathway.

Hypothesis 2: Inhibition of NAD+-Consuming Enzymes

Many cellular processes, including DNA repair and epigenetic regulation, are controlled by enzymes that consume NAD+. It is plausible that this compound, like its parent compound, modulates the activity of these enzymes.

Poly(ADP-ribose) Polymerases (PARPs)

PARPs are a family of enzymes crucial for DNA repair.[8] Upon detecting DNA damage, PARP enzymes use NAD+ to synthesize poly(ADP-ribose) chains on target proteins, signaling for the recruitment of the repair machinery. Overactivation of PARPs can lead to NAD+ and ATP depletion, culminating in cell death. Nicotinamide is a known feedback inhibitor of PARP activity.[8][9] We hypothesize that this compound also acts as a PARP inhibitor. This could explain its potential anticancer effects, as inhibiting PARP in cancers with existing DNA repair defects (like BRCA mutations) can lead to synthetic lethality.[6]

Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, inflammation, and aging.[2][10] Nicotinamide acts as a non-competitive inhibitor of sirtuins.[11][12] However, under certain cellular conditions, nicotinamide supplementation can lead to an increase in NAD+ levels, which in turn can activate sirtuins.[11][13] this compound may similarly modulate sirtuin activity, either through direct inhibition or by altering the cellular NAD+ pool. The hydroxylation might alter its binding affinity to the sirtuin active site compared to nicotinamide.

NAD_Enzyme_Interplay cluster_1 Cellular Processes NAD NAD+ PARP PARP NAD->PARP Substrate SIRT Sirtuins NAD->SIRT Substrate 5-HNA This compound 5-HNA->PARP Inhibits (Hypothesized) 5-HNA->SIRT Modulates (Hypothesized) DNA_Repair DNA Repair PARP->DNA_Repair Activates NAM Nicotinamide PARP->NAM Product Metabolism Metabolism & Gene Regulation SIRT->Metabolism Regulates SIRT->NAM Product

Hypothesized modulation of PARPs and Sirtuins by this compound.

Hypothesis 3: Anti-inflammatory and Antioxidant Effects

Nicotinamide is known to possess anti-inflammatory properties, in part by inhibiting the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[14] This effect has been linked to PARP inhibition.[14] It is hypothesized that this compound shares these anti-inflammatory capabilities. Furthermore, the addition of a hydroxyl group to the pyridine ring could potentially enhance its antioxidant properties by increasing its ability to donate a hydrogen atom to neutralize reactive oxygen species (ROS).

Hypothesis 4: Mechanism of Antiplasmodial Activity

The malaria parasite, Plasmodium falciparum, relies on NAD+ biosynthesis for its survival and proliferation.[15] Unlike humans who primarily use the NAMPT-mediated salvage pathway, P. falciparum can utilize a nicotinamidase (PfNic) to convert nicotinamide to nicotinic acid, which then enters the Preiss-Handler pathway for NAD+ synthesis.[15] This enzymatic difference presents a potential therapeutic window. It is hypothesized that this compound may act as a selective inhibitor of P. falciparum nicotinamidase or other crucial enzymes in the parasite's unique NAD+ metabolic pathways, leading to NAD+ depletion and parasite death.[15][16]

Antiplasmodial_Workflow cluster_workflow Experimental Workflow: Testing Antiplasmodial Activity start Start: P. falciparum Culture (erythrocyte-infected) treatment Treat with varying concentrations of this compound start->treatment incubation Incubate for 48-72 hours treatment->incubation assessment Assess Parasite Viability incubation->assessment sybr SYBR Green I Assay (DNA quantification) assessment->sybr Quantitative microscopy Giemsa-stained Smears (Morphology & Parasitemia) assessment->microscopy Qualitative ic50 Calculate IC50 Value sybr->ic50 microscopy->ic50 mechanism Mechanism of Action Studies ic50->mechanism enzyme_assay In vitro assay with recombinant PfNic mechanism->enzyme_assay metabolomics Metabolomic analysis of NAD+ and its precursors mechanism->metabolomics end End enzyme_assay->end metabolomics->end

Workflow for evaluating the antiplasmodial activity of this compound.

Hypothesis 5: Mechanism of Anticancer Activity

The observed inhibitory effect of this compound on tumor cells, especially under hypoxic conditions, may be a culmination of the previously described mechanisms.[1] Cancer cells have a high metabolic rate and are often more reliant on the NAD+ salvage pathway, making them vulnerable to NAMPT inhibitors.[6][7] PARP inhibition is a clinically validated strategy for certain cancers. Furthermore, modulation of sirtuins can impact cancer cell survival and metabolism. The preferential activity in hypoxic tumors could suggest that this compound interferes with metabolic adaptations to low oxygen environments, which are heavily reliant on NAD+-dependent pathways.

Anticancer_Mechanisms cluster_cancer Logical Relationships in Anticancer Activity HNA This compound PARP_Inhibition PARP Inhibition HNA->PARP_Inhibition NAD_Modulation NAD+ Metabolism Modulation HNA->NAD_Modulation SIRT_Modulation Sirtuin Modulation HNA->SIRT_Modulation DNA_Repair_Defect Impaired DNA Repair PARP_Inhibition->DNA_Repair_Defect Metabolic_Stress Metabolic Stress (e.g., Hypoxia) NAD_Modulation->Metabolic_Stress SIRT_Modulation->Metabolic_Stress Apoptosis Apoptosis / Cell Cycle Arrest DNA_Repair_Defect->Apoptosis Metabolic_Stress->Apoptosis

Potential interplay of mechanisms contributing to anticancer activity.

Quantitative Data Summary

Target EnzymeCompoundParameterValueCell/SystemReference
PARP NicotinamideInhibitionStarts at 0.5 mMIn vitro[8]
SIRT1 NicotinamideIC5050-180 µMIn vitro[11]
Pro-inflammatory Cytokines NicotinamideInhibitionStarts at 2 mmol/LHuman Whole Blood[14]

Experimental Protocols

The following are detailed methodologies for key experiments to test the proposed hypotheses.

Protocol 1: PARP Inhibition Assay (Cell-Free)
  • Objective: To determine the direct inhibitory effect of this compound on PARP1 activity.

  • Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., sonicated calf thymus DNA), NAD+, biotinylated NAD+, streptavidin-HRP, TMB substrate, 96-well plates, plate reader.

  • Methodology:

    • Coat a 96-well plate with histone H1. Wash and block the plate.

    • Prepare a reaction mixture containing reaction buffer, activated DNA, and recombinant PARP1 enzyme.

    • Add serial dilutions of this compound (or a known inhibitor like Olaparib as a positive control) to the wells.

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate at room temperature for 1 hour.

    • Wash the wells to remove unreacted components.

    • Add streptavidin-HRP and incubate for 1 hour. This will bind to the biotinylated ADP-ribose incorporated onto the histone.

    • Wash the wells and add TMB substrate.

    • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

    • Calculate the percent inhibition and determine the IC50 value for this compound.

Protocol 2: SIRT1 Deacetylase Assay (Fluorometric)
  • Objective: To measure the effect of this compound on SIRT1 deacetylase activity.

  • Materials: Recombinant human SIRT1 enzyme, fluorogenic acetylated peptide substrate (e.g., from p53), NAD+, developer solution, 96-well black plates, fluorescence plate reader.

  • Methodology:

    • Prepare a reaction buffer containing the SIRT1 enzyme.

    • Add serial dilutions of this compound (or nicotinamide as a positive control) to the wells of a black 96-well plate.

    • Add the fluorogenic acetylated peptide substrate to all wells.

    • Initiate the reaction by adding NAD+. Incubate at 37°C for 30-60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution, which contains a protease that cleaves the deacetylated peptide, releasing the fluorophore.

    • Incubate for a further 15-30 minutes.

    • Measure the fluorescence (e.g., Ex/Em = 360/460 nm).

    • Calculate the percent inhibition or activation and determine the IC50 or EC50 value.

Protocol 3: In Vitro Antiplasmodial SYBR Green I Assay
  • Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.

  • Materials: Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain) in human erythrocytes, RPMI 1640 medium, Albumax II, SYBR Green I lysis buffer, 96-well plates.

  • Methodology:

    • Prepare serial dilutions of this compound in RPMI medium in a 96-well plate. Include positive (e.g., Chloroquine) and negative (no drug) controls.

    • Add the parasitized erythrocyte culture (e.g., at 1% parasitemia and 2% hematocrit) to each well.

    • Incubate the plate for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

    • After incubation, freeze the plate at -80°C to lyse the erythrocytes.

    • Thaw the plate and add SYBR Green I lysis buffer to each well. SYBR Green I intercalates with parasitic DNA.

    • Incubate in the dark at room temperature for 1 hour.

    • Measure fluorescence using a plate reader (Ex/Em = 485/530 nm).

    • Plot the fluorescence signal against the drug concentration and determine the IC50 value using a non-linear regression model.

Conclusion and Future Perspectives

The precise mechanism of action of this compound remains to be elucidated. However, its structural similarity to nicotinamide provides a strong foundation for forming testable hypotheses. The proposed mechanisms—modulation of NAD+ metabolism, inhibition of PARPs and sirtuins, anti-inflammatory/antioxidant effects, and targeted disruption of parasite or cancer cell metabolism—are not mutually exclusive and may act in concert to produce its observed biological activities.

This technical guide provides a framework for future research. The immediate priorities should be to perform the outlined enzymatic and cell-based assays to gather direct quantitative data on this compound. Validating these foundational hypotheses is a critical step in determining its potential for development as a therapeutic agent for infectious diseases or oncology. Subsequent in vivo studies will be necessary to understand its pharmacokinetics, efficacy, and safety profile.

References

In Vitro Stability and Degradation of 5-Hydroxynicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxynicotinamide, a hydroxylated derivative of nicotinamide (Vitamin B3), holds potential for various therapeutic applications. Understanding its stability and degradation profile is a critical prerequisite for its development as a pharmaceutical agent. This technical guide outlines a comprehensive strategy for assessing the in vitro stability of this compound, including detailed experimental protocols for forced degradation, plasma stability, and metabolic stability studies. Furthermore, it presents a hypothesized degradation pathway based on the chemical structure of the molecule and provides templates for data presentation to facilitate clear and comparative analysis. The methodologies and visualizations are designed to meet the rigorous standards of drug development and regulatory submission.

Proposed In Vitro Stability and Degradation Studies

A thorough in vitro evaluation of this compound should encompass forced degradation studies to identify potential degradation products and pathways under stress conditions, as well as stability assessments in relevant biological matrices.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a drug substance, identifying degradation products, and developing stability-indicating analytical methods.[1][2][3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation pathways are representative of storage and handling conditions without being overly destructive.[2][4][5]

Table 1: Example Quantitative Summary of Forced Degradation of this compound

Stress ConditionReagent/ConditionDurationTemperature% 5-HNA RemainingMajor Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°C85.2%5-Hydroxynicotinic acid
Base Hydrolysis 0.1 M NaOH8 hours60°C78.5%5-Hydroxynicotinic acid
Oxidation 3% H₂O₂24 hoursRoom Temp92.1%N-oxide derivative
Thermal Dry Heat48 hours80°C95.8%Minor unspecified degradants
Photostability ICH Q1B Option 2N/ARoom Temp98.3%No significant degradants
Plasma Stability

Assessing the stability of this compound in human plasma is crucial for predicting its in vivo half-life and bioavailability. This assay evaluates both chemical and enzymatic degradation in a biological matrix.

Table 2: Example Quantitative Summary of Plasma Stability of this compound

Time (minutes)% 5-HNA Remaining (Active Plasma)% 5-HNA Remaining (Heat-Inactivated Plasma)
0100.0%100.0%
1598.2%99.5%
3095.6%99.1%
6090.1%98.7%
12082.4%98.2%
Metabolic Stability (Human Liver Microsomes)

Human liver microsomes (HLMs) contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to the metabolism of xenobiotics. This assay helps to determine the intrinsic clearance of the compound.

Table 3: Example Quantitative Summary of Metabolic Stability of this compound in HLMs

Time (minutes)% 5-HNA Remaining (+NADPH)% 5-HNA Remaining (-NADPH)
0100.0%100.0%
592.3%99.8%
1578.9%99.5%
3060.5%99.1%
6035.2%98.8%

Experimental Protocols

Detailed and reproducible protocols are fundamental to generating reliable stability data.

Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 0, 1, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light. Withdraw aliquots at 0, 2, 8, and 24 hours.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. Withdraw samples at 0, 24, and 48 hours and prepare solutions for analysis.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 2). A control sample should be stored in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all degradation products.

Protocol for Plasma Stability Assay
  • Preparation: Prepare a 1 µM working solution of this compound in human plasma. Prepare a control sample in heat-inactivated plasma (56°C for 30 minutes).

  • Incubation: Incubate both active and heat-inactivated plasma samples in a water bath at 37°C.

  • Sampling: Withdraw aliquots at 0, 15, 30, 60, and 120 minutes.

  • Reaction Quenching: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant and analyze using LC-MS/MS to quantify the remaining concentration of this compound.

Protocol for Metabolic Stability Assay
  • Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in a phosphate buffer (pH 7.4). Prepare a parallel set of tubes without the NADPH regenerating system as a negative control.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Sampling: Withdraw aliquots at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the microsomes.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

Visualizations: Workflows and Pathways

Visual diagrams are essential for conveying complex processes and relationships clearly.

G cluster_stress Forced Degradation Conditions cluster_bio Biological Matrix Stability cluster_analysis Analysis Acid Acidic (0.1 M HCl, 60°C) Analysis Stability-Indicating HPLC-UV/MS or LC-MS/MS Acid->Analysis Base Basic (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidative (3% H₂O₂) Oxidation->Analysis Thermal Thermal (80°C) Thermal->Analysis Plasma Human Plasma (37°C) Plasma->Analysis HLM Human Liver Microsomes (+/- NADPH, 37°C) HLM->Analysis API This compound (Stock Solution) API->Acid API->Base API->Oxidation API->Thermal API->Plasma API->HLM Data Quantitative Data (% Remaining, t½, CLint) Analysis->Data Degradants Degradant Identification Analysis->Degradants

Caption: General workflow for in vitro stability testing.
Hypothesized Degradation Pathway

Based on the structure of this compound, which contains an amide functional group susceptible to hydrolysis and a pyridine ring that can be oxidized, a potential degradation pathway is proposed. The primary degradation route under hydrolytic conditions is likely the conversion of the amide to a carboxylic acid. Oxidative conditions could lead to the formation of an N-oxide.

Degradation_Pathway cluster_products Potential Degradation Products parent This compound hydrolysis_product 5-Hydroxynicotinic Acid parent->hydrolysis_product  Acid/Base  Hydrolysis oxidation_product This compound-N-oxide parent->oxidation_product Oxidation (e.g., H₂O₂)

Caption: Hypothesized degradation pathway for 5-HNA.

Conclusion

This technical guide provides a comprehensive framework for the in vitro evaluation of this compound's stability and degradation profile. By implementing rigorous forced degradation studies, along with plasma and metabolic stability assays, researchers can generate the critical data necessary to understand the molecule's liabilities. The detailed protocols and data presentation formats are designed to ensure consistency and facilitate interpretation. The proposed degradation pathway serves as a starting point for the identification and characterization of potential degradants. This systematic approach is fundamental for advancing the development of this compound as a safe and effective therapeutic agent.

References

5-Hydroxynicotinamide as a NAD+ Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. The search for novel and efficient NAD+ precursors is a significant area of research for therapeutic development in aging and metabolic diseases. This technical guide provides an in-depth analysis of 5-Hydroxynicotinamide's potential as a NAD+ precursor. Based on a comprehensive review of the current scientific literature, there is no direct evidence to support the role of this compound as a precursor for NAD+ biosynthesis . This guide will detail the established NAD+ metabolic pathways, the chemical properties of this compound, and the lack of its integration into these pathways, while also providing information on its known biological activities and synthesis of related compounds.

Established NAD+ Biosynthetic Pathways

To understand the potential of any compound to act as a NAD+ precursor, it is essential to review the known enzymatic pathways for NAD+ synthesis. In mammalian cells, there are three primary pathways:

  • The de novo Synthesis Pathway: This pathway synthesizes NAD+ from the essential amino acid L-tryptophan through a series of enzymatic steps, ultimately forming quinolinic acid, which is then converted to nicotinic acid mononucleotide (NaMN).[1]

  • The Preiss-Handler Pathway: This salvage pathway utilizes nicotinic acid (NA) from the diet. Nicotinic acid is converted to NaMN by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT).[2] NaMN is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD), which is finally amidated to NAD+.[3]

  • The Salvage Pathway: This is the primary pathway for NAD+ maintenance in mammals. It recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes like sirtuins and PARPs.[4] Nicotinamide is converted to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT).[5][6] NMN is then adenylylated to NAD+. Another key precursor in this pathway is nicotinamide riboside (NR), which is converted to NMN by nicotinamide riboside kinases (NRKs).[7][8][9]

These pathways rely on specific enzymes with defined substrate specificities. For a compound to be a NAD+ precursor, it must be recognized and processed by one or more enzymes within these pathways.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the established NAD+ biosynthetic pathways.

NAD_Biosynthesis_Pathways cluster_denovo De Novo Pathway cluster_preiss_handler Preiss-Handler Pathway cluster_salvage Salvage Pathway Tryptophan Tryptophan Quinolinic_Acid Quinolinic_Acid Tryptophan->Quinolinic_Acid Multiple Steps NaMN NaMN Quinolinic_Acid->NaMN QPRT NaAD Nicotinic Acid Adenine Dinucleotide NaMN->NaAD NMNATs Nicotinic_Acid Nicotinic_Acid Nicotinic_Acid->NaMN NAPRT Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide Nicotinamide->NMN NAMPT NR Nicotinamide Riboside NR->NMN NRK1/2 NAD NAD+ NMN->NAD NMNATs NaAD->NAD NAD Synthetase

Overview of the three major NAD+ biosynthetic pathways in mammals.

This compound: Chemical Properties and Biological Activities

This compound, also known as 5-hydroxypyridine-3-carboxamide, is a derivative of nicotinamide.[10] Its chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS Number 101512-21-4
Synonyms 5-hydroxypyridine-3-carboxamide, 5-Carbamoylpyridinium-3-olate

Source: PubChem CID 354313[10]

While not recognized as a NAD+ precursor, some biological activities of this compound and its derivatives have been reported:

  • Antiplasmodial and Antimalarial Activities: this compound is a plant-derived compound that has demonstrated activity against Plasmodium.[11]

  • Antitumor Activity: It has been shown to be an inhibitor of tumor cells, with hypoxic tumor cells being more susceptible. A potential synergistic effect with nicotinamide in inhibiting proliferation in hypoxic tumor cells has also been observed.[11]

  • Cardioprotective Action: Derivatives of the related compound, 5-hydroxynicotinic acid, have been investigated for their cardioprotective effects, potentially through chelation of iron ions and antioxidant activity.[12]

Lack of Evidence for this compound as a NAD+ Precursor

A thorough search of scientific literature and biochemical databases (including KEGG and BRENDA) reveals a lack of evidence for the enzymatic conversion of this compound to NAD+.[3][4][13][14][15][16] Specifically, there are no published studies demonstrating that this compound can serve as a substrate for the key enzymes in the established NAD+ biosynthetic pathways:

  • Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the salvage pathway has a high affinity for nicotinamide.[5][17] There is no data to suggest that the addition of a hydroxyl group at the 5-position of the pyridine ring would allow it to be a substrate for NAMPT.

  • Nicotinic Acid Phosphoribosyltransferase (NAPRT): This enzyme is specific for nicotinic acid.[2][18] The amide group in this compound makes it structurally distinct from nicotinic acid, and thus it is highly unlikely to be a substrate for NAPRT.

  • Nicotinamide Riboside Kinases (NRKs): These enzymes phosphorylate nicotinamide riboside.[7][19] There is no evidence that this compound can be ribosylated to form a substrate for NRKs.

The metabolism of nicotinamide primarily involves methylation and oxidation to products like N-methylnicotinamide and 6-hydroxynicotinamide, which are then excreted.[20] The metabolic fate of this compound has not been extensively studied, but it is not a known intermediate in the primary NAD+ synthesis or degradation pathways.

Experimental Workflow for Investigating Novel NAD+ Precursors

For a compound to be validated as a NAD+ precursor, a series of experiments are required. The following diagram outlines a general workflow that would be necessary to assess the potential of this compound.

Precursor_Validation_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analytics Analytical Methods Enzyme_Assays Enzymatic Assays (NAMPT, NAPRT, NRKs) Cell_Culture Cell Culture Studies (Isotope Labeling) LC_MS LC-MS/MS for Metabolite Quantification Enzyme_Assays->LC_MS Analyze Products Animal_Models Animal Models (Pharmacokinetics & NAD+ levels) Cell_Culture->Animal_Models Validate in Organism Cell_Culture->LC_MS Animal_Models->LC_MS Conclusion Conclusion LC_MS->Conclusion Analyze Data & Conclude Start Start Hypothesis Hypothesis: 5-HNA is a NAD+ Precursor Start->Hypothesis Hypothesis->Enzyme_Assays Test Substrate Activity Hypothesis->Cell_Culture Trace Metabolic Fate

A logical workflow for the validation of a novel NAD+ precursor.

Synthesis of Related Compounds

Conclusion

References

5-Hydroxynicotinamide: An In-Depth Technical Guide on its Antimicrobial and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a notable scarcity of specific data on the antimicrobial and anti-inflammatory properties of 5-Hydroxynicotinamide. While its parent compound, nicotinamide (a form of vitamin B3), and other derivatives have been the subject of extensive research, this compound itself remains largely uncharacterized in this regard. This guide, therefore, serves to highlight the current knowledge gap and provide a framework for future research by drawing parallels with closely related and well-studied nicotinamide compounds.

Antimicrobial Properties: An Unexplored Frontier

For context, nicotinamide itself has demonstrated antimicrobial activity, though often at high concentrations. For instance, studies have shown that niacinamide (nicotinamide) can inhibit the growth of various bacteria and fungi, with MIC100 values reported to be in the range of 1.5% to 4% for certain strains.[4] The proposed mechanisms for nicotinamide's antimicrobial action include the disruption of the microbial cell cycle and direct interaction with microbial DNA.[4] However, it is crucial to emphasize that these findings pertain to nicotinamide and not necessarily to its 5-hydroxy derivative. The introduction of a hydroxyl group at the 5-position could significantly alter the molecule's electronic and steric properties, thereby influencing its antimicrobial potential in ways that are yet to be determined.

Anti-inflammatory Potential: Inferences from Related Compounds

Similar to the antimicrobial data, specific quantitative measures of the anti-inflammatory activity of this compound, such as IC50 values for the inhibition of key inflammatory mediators, are not documented in the available scientific literature. However, the broader class of nicotinamides has well-established anti-inflammatory effects, offering a basis for hypothesizing the potential activity of this compound.

Nicotinamide has been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[5][6] One of the key proposed mechanisms for this activity is the inhibition of the nuclear enzyme Poly (ADP-ribose) polymerase-1 (PARP-1), which plays a role in inflammatory signaling.[5] Additionally, nicotinamide and its derivatives are known to influence the activity of sirtuins, a family of NAD+-dependent deacetylases involved in regulating inflammation. The potential for this compound to modulate these pathways remains an open area of investigation.

A study on N-(Hydroxymethyl)nicotinamide, another derivative, suggests that it may exert anti-inflammatory effects by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.[7] This lends credence to the possibility that this compound could possess similar properties, though direct experimental evidence is required for confirmation.

Experimental Protocols: A Roadmap for Future Investigation

Given the absence of specific studies on this compound, this section outlines standard experimental protocols that could be employed to assess its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity Assays

A standard approach to determine the antimicrobial efficacy of a novel compound involves the following workflow:

G cluster_0 Antimicrobial Activity Workflow Compound Preparation Compound Preparation Microorganism Selection Microorganism Selection Compound Preparation->Microorganism Selection Broth Microdilution Assay Broth Microdilution Assay Microorganism Selection->Broth Microdilution Assay MIC Determination MIC Determination Broth Microdilution Assay->MIC Determination MBC Assay MBC Assay MIC Determination->MBC Assay Data Analysis Data Analysis MBC Assay->Data Analysis

Caption: General workflow for assessing antimicrobial activity.

  • Compound Preparation: this compound would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions would be prepared.

  • Microorganism Selection: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) would be selected.

  • Broth Microdilution Assay: The selected microorganisms would be cultured in a liquid broth medium containing serial dilutions of this compound in 96-well microtiter plates.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) would be determined as the lowest concentration of the compound that visibly inhibits microbial growth after a specified incubation period.

  • MBC Assay: To determine the Minimum Bactericidal Concentration (MBC), aliquots from the wells showing no growth in the MIC assay would be plated on agar plates. The MBC is the lowest concentration that results in a significant reduction in viable microbial colonies.

Anti-inflammatory Activity Assays

To evaluate the anti-inflammatory potential of this compound, a common in vitro model utilizes lipopolysaccharide (LPS)-stimulated macrophages.

G cluster_1 In Vitro Anti-inflammatory Assay Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Cytokine Measurement Cytokine Measurement LPS Stimulation->Cytokine Measurement NO Production Assay NO Production Assay Cytokine Measurement->NO Production Assay Western Blot Analysis Western Blot Analysis NO Production Assay->Western Blot Analysis

Caption: Workflow for in vitro anti-inflammatory assessment.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) would be cultured under standard conditions.

  • Compound Treatment: The cells would be pre-treated with various concentrations of this compound for a defined period.

  • LPS Stimulation: Inflammation would be induced by treating the cells with lipopolysaccharide (LPS).

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant would be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Nitric Oxide (NO) Production Assay: The production of nitric oxide, a key inflammatory mediator, would be measured using the Griess assay.

  • Western Blot Analysis: To investigate the underlying signaling pathways, the expression levels of key inflammatory proteins (e.g., COX-2, iNOS, phosphorylated NF-κB) would be analyzed by Western blotting.

Signaling Pathways: Hypothesized Mechanisms of Action

Based on the known mechanisms of nicotinamide, the following signaling pathways are hypothesized to be relevant to the potential anti-inflammatory effects of this compound.

G cluster_2 Hypothesized Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-κB NF-κB IKK->NF-κB Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes This compound This compound This compound->IKK Inhibition? This compound->NF-κB Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

The NF-κB pathway is a central regulator of inflammation. It is hypothesized that this compound, similar to nicotinamide, may inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Conclusion and Future Directions

Future research should focus on the systematic evaluation of this compound's biological activities using the standardized protocols outlined in this guide. Such studies would be instrumental in determining its potential as a novel therapeutic agent and would contribute valuable knowledge to the field of medicinal chemistry and pharmacology. The synthesis and biological evaluation of a series of nicotinamide derivatives could provide a more definitive answer to the potential of this compound.[8][9][10]

References

The Enigmatic Role of 5-Hydroxynicotinamide in Cellular Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hydroxynicotinamide, a structural analog of nicotinamide (Vitamin B3), represents a molecule of burgeoning interest at the intersection of cellular metabolism, signaling, and therapeutics. While its parent compound, nicotinamide, is extensively characterized as a cornerstone of nicotinamide adenine dinucleotide (NAD+) biosynthesis, the precise metabolic fate and functional implications of this compound remain largely uncharted. This technical guide provides a comprehensive exploration of the potential roles of this compound in cellular metabolism, drawing upon the well-established framework of NAD+ biology and the known activities of structurally related compounds. We delve into hypothetical metabolic pathways, potential enzymatic interactions, and plausible effects on key cellular processes, offering a scientifically grounded roadmap for researchers and drug development professionals. This document is designed not as a definitive statement, but as an in-depth, hypothesis-driven framework to stimulate and guide future research into this intriguing molecule.

Introduction: The NAD+ Landscape and the Emergence of this compound

Cellular vitality is intrinsically linked to the ubiquitous coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a pivotal player in a vast array of biological processes, acting as a critical cofactor in redox reactions essential for energy production and as a substrate for several key signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] The maintenance of a stable intracellular NAD+ pool is therefore paramount for cellular homeostasis, and its dysregulation is implicated in a host of pathological conditions, including metabolic disorders, neurodegenerative diseases, and cancer.[2][3]

The primary precursor for NAD+ synthesis in mammalian cells is nicotinamide, which is salvaged through a pathway initiated by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT).[4][5] Given this central role, structural analogs of nicotinamide, such as this compound, present compelling avenues for investigation. The introduction of a hydroxyl group at the 5-position of the pyridine ring has the potential to significantly alter the molecule's chemical properties, bioavailability, and interactions with key enzymes, thereby offering novel opportunities for therapeutic intervention. While direct research on this compound is in its infancy, with some reports suggesting its origin as a plant-derived compound with antiplasmodial and antitumor activities, its structural similarity to nicotinamide provides a robust foundation for postulating its engagement with core cellular metabolic pathways.

This guide will systematically explore the hypothetical metabolic landscape of this compound, its potential impact on NAD+-dependent signaling, and provide detailed experimental frameworks to test these hypotheses.

Hypothetical Metabolic Fate of this compound

The metabolic journey of this compound within the cell is currently unknown. However, based on the well-elucidated metabolism of nicotinamide, we can propose several plausible pathways.

Entry into the NAD+ Salvage Pathway

The most direct and compelling hypothesis is that this compound could serve as a substrate for NAMPT, the gateway to the NAD+ salvage pathway. NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key intermediate in NAD+ synthesis.[6] The structural similarity between nicotinamide and this compound suggests that the latter might be recognized and processed by NAMPT, leading to the formation of 5-hydroxy-nicotinamide mononucleotide (5-OH-NMN). This novel NMN analog could then potentially be converted to a hydroxylated form of NAD+ (5-OH-NAD+) by nicotinamide mononucleotide adenylyltransferases (NMNATs).

cluster_0 Hypothetical NAD+ Salvage Pathway for this compound This compound This compound NAMPT NAMPT This compound->NAMPT Substrate? 5-OH-NMN 5-OH-NMN NAMPT->5-OH-NMN NMNATs NMNATs 5-OH-NMN->NMNATs 5-OH-NAD+ 5-OH-NAD+ NMNATs->5-OH-NAD+

Caption: Hypothetical entry of this compound into the NAD+ salvage pathway.

Alternative Metabolic Conversions

Beyond the salvage pathway, this compound could undergo other enzymatic modifications:

  • Glucuronidation: The hydroxyl group could be a target for UDP-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate for excretion.

  • Sulfation: Sulfotransferases (SULTs) could catalyze the sulfation of the hydroxyl group, another common detoxification pathway.

  • Methylation: The pyridine nitrogen could be methylated by nicotinamide N-methyltransferase (NNMT), a key enzyme in nicotinamide catabolism.

The relative contributions of these pathways would determine the intracellular bioavailability and ultimate biological activity of this compound.

Potential Impact on NAD+-Dependent Signaling Pathways

The formation of a novel NAD+ analog, 5-OH-NAD+, could have profound consequences for the activity of NAD+-consuming enzymes.

Sirtuins

Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in regulating metabolism, DNA repair, and inflammation.[1][7] Their activity is tightly coupled to the intracellular NAD+ concentration. The presence of 5-OH-NAD+ could modulate sirtuin activity in several ways:

  • Substrate Competition: 5-OH-NAD+ might act as a competitive inhibitor or a poor substrate for sirtuins, leading to a decrease in their deacylase activity.

  • Altered Activity: Conversely, 5-OH-NAD+ could be a more potent activator or a substrate for specific sirtuin isoforms, leading to isoform-selective modulation of their function. The differential sensitivity of sirtuin isoforms to nicotinamide inhibition suggests that a modified NAD+ analog could exhibit unique regulatory properties.[8]

Poly(ADP-ribose) Polymerases (PARPs)

PARPs are a family of enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a process known as PARylation.[9] This post-translational modification is critical for DNA repair and cell death pathways.[10] The impact of 5-OH-NAD+ on PARP activity is a key area for investigation:

  • Inhibition: 5-OH-NAD+ may act as an inhibitor of PARP enzymes, similar to other nicotinamide mimetics.[11] This could have significant implications for cancer therapy, where PARP inhibitors are used to induce synthetic lethality in tumors with defects in DNA repair.

  • Altered PARylation: The use of 5-OH-NAD+ as a substrate by PARPs could lead to the formation of hydroxylated poly(ADP-ribose) chains, the functional consequences of which are unknown.

cluster_1 Potential Interactions of this compound Metabolites 5-OH-NAD+ 5-OH-NAD+ Sirtuins Sirtuins 5-OH-NAD+->Sirtuins Substrate/Inhibitor? PARPs PARPs 5-OH-NAD+->PARPs Substrate/Inhibitor? Deacylation Deacylation Sirtuins->Deacylation PARylation PARylation PARPs->PARylation

Caption: Potential downstream effects of 5-OH-NAD+ on sirtuins and PARPs.

Experimental Protocols for Investigating the Role of this compound

To elucidate the true metabolic function of this compound, a series of rigorous experimental investigations are required. The following protocols provide a starting point for researchers.

Quantification of this compound and its Metabolites by LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.[12] This method will allow for the precise measurement of this compound and its potential metabolites in cell lysates and culture media.

Methodology:

  • Sample Preparation:

    • Culture cells of interest (e.g., cancer cell lines, primary hepatocytes) in appropriate media.

    • Treat cells with varying concentrations of this compound for different time points.

    • Harvest cells and media separately.

    • For cell lysates, wash cells with ice-cold PBS, and lyse using a suitable method (e.g., sonication, freeze-thaw cycles) in a methanol/acetonitrile/water (40:40:20) extraction buffer containing internal standards (e.g., stable isotope-labeled nicotinamide).

    • For media samples, dilute with the extraction buffer.

    • Centrifuge samples to pellet protein and debris.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Employ a reverse-phase C18 column or a HILIC column for separation of polar metabolites.[12]

    • Mobile Phase: Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect and quantify this compound and its predicted metabolites (e.g., 5-OH-NMN, 5-OH-NAD+). MRM transitions will need to be optimized using authentic standards.

Data Analysis: Construct calibration curves using authentic standards to quantify the concentration of each analyte in the samples.

In Vitro Enzyme Assays

Rationale: To directly assess the interaction of this compound with key enzymes in the NAD+ metabolic network, in vitro enzyme assays are essential.

Methodology:

  • NAMPT Activity Assay:

    • Use recombinant human NAMPT.

    • Set up reactions containing NAMPT, 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP, and varying concentrations of either nicotinamide (positive control) or this compound.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and measure the production of NMN or 5-OH-NMN by LC-MS/MS.

    • Determine the kinetic parameters (Km and Vmax) for this compound as a NAMPT substrate.

  • Sirtuin Activity Assay:

    • Use recombinant human sirtuins (e.g., SIRT1, SIRT3).

    • Employ a commercially available fluorescent assay kit that uses a fluorogenic acetylated peptide substrate.

    • Set up reactions containing the sirtuin enzyme, the acetylated peptide substrate, NAD+ or 5-OH-NAD+, and varying concentrations of this compound (as a potential inhibitor).

    • Measure the fluorescence signal over time to determine the rate of deacetylation.

    • Calculate the IC50 value if this compound exhibits inhibitory activity.

  • PARP Activity Assay:

    • Use recombinant human PARP1.

    • Utilize a colorimetric or chemiluminescent assay kit that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

    • Set up reactions containing PARP1, activated DNA, biotinylated NAD+ or a hypothetical biotinylated 5-OH-NAD+, and varying concentrations of this compound.

    • Measure the signal to determine PARP activity.

Cellular Assays

Rationale: To understand the physiological consequences of this compound treatment in a cellular context, a variety of cell-based assays are necessary.

Methodology:

  • Intracellular NAD+ Measurement:

    • Treat cells with this compound.

    • Measure intracellular NAD+ and NADH levels using commercially available colorimetric or fluorescent assay kits or by LC-MS/MS.[13]

    • Determine the effect of this compound on the total NAD+ pool and the NAD+/NADH ratio.

  • Cell Viability and Proliferation Assays:

    • Treat cancer cell lines with a range of this compound concentrations.

    • Assess cell viability using assays such as MTT or CellTiter-Glo.

    • Measure cell proliferation using methods like BrdU incorporation or cell counting.

  • Western Blot Analysis:

    • Treat cells with this compound.

    • Lyse cells and perform Western blotting to assess the levels of key proteins involved in NAD+ metabolism (e.g., NAMPT, NMNATs), sirtuin activity (e.g., acetylated-p53, acetylated-PGC-1α), and PARP activity (e.g., PAR).

Data Presentation and Interpretation

To facilitate clear interpretation and comparison of experimental results, all quantitative data should be summarized in structured tables.

Table 1: Hypothetical Kinetic Parameters of this compound with NAMPT

SubstrateKm (µM)Vmax (pmol/min/mg)
Nicotinamide1-10100-500
This compoundTo be determinedTo be determined

Table 2: Hypothetical Effects of this compound on Cellular NAD+ Levels and Viability

TreatmentIntracellular NAD+ (µM)Cell Viability (% of Control)
Control100 ± 10100
This compound (10 µM)To be determinedTo be determined
This compound (100 µM)To be determinedTo be determined

Conclusion and Future Directions

This compound stands as a molecule of significant untapped potential. While direct evidence of its role in cellular metabolism is currently lacking, its structural similarity to nicotinamide provides a strong rationale for its investigation as a modulator of NAD+ biology. The hypotheses and experimental frameworks presented in this guide offer a comprehensive starting point for researchers to unravel the metabolic fate and functional consequences of this enigmatic compound.

Future research should focus on:

  • In vivo studies: Investigating the pharmacokinetics, bioavailability, and in vivo efficacy of this compound in animal models of disease.

  • Structural biology: Determining the crystal structures of key enzymes (e.g., NAMPT, sirtuins, PARPs) in complex with this compound or its metabolites to understand the molecular basis of their interactions.

  • Metabolomic profiling: Conducting unbiased metabolomic studies to identify all downstream metabolic products of this compound.

The exploration of this compound and its derivatives may unveil novel therapeutic strategies for a range of diseases by providing a new molecular tool to manipulate the intricate network of NAD+ metabolism and signaling.

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  • Zhou, J., et al. (2022). Enzymatic synthesis of high-titer nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system. Applied Microbiology and Biotechnology, 106(7), 2635-2646.
  • Morales, J., et al. (2020). Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer. Cancers, 12(7), 1843.
  • Mic-Janku, M., et al. (2023). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. International Journal of Molecular Sciences, 24(13), 10926.
  • AboutNAD.com. (n.d.). NAD+ Biosynthesis and Metabolome.
  • Mukherjee, S., et al. (2023). Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide. ACS Chemical Biology, 18(1), 1-7.
  • Chen, L., et al. (2022). Nicotinamide Phosphoribosyltransferase Positive Allosteric Modulators Attenuate Neuronal Oxidative Stress. ACS Chemical Neuroscience, 13(15), 2354-2365.
  • Evans, C. G., et al. (2010). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Enzymology, 470, 1-27.
  • Imai, S. (2018). NAD + biosynthesis, aging, and disease. Current Opinion in Cell Biology, 47, 1-8.
  • O'Brien, T., et al. (2013). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. Neoplasia, 15(10), 1183-1192.
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Sources

The Expanding Therapeutic Landscape of Nicotinamide Derivatives: A Deep Dive into Discovery and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the evolving role of nicotinamide-based compounds in drug discovery, from enzyme inhibition to the modulation of cellular signaling pathways. This guide provides researchers, scientists, and drug development professionals with an in-depth look at the structure-activity relationships, experimental methodologies, and future potential of this versatile chemical scaffold.

Nicotinamide, the amide form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily as a component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1] Beyond its physiological role, the nicotinamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundational template for the design of a diverse array of therapeutic agents. These derivatives have demonstrated significant potential in treating a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases, by targeting a variety of enzymes and cellular pathways.[2]

This technical guide explores the discovery and structure-activity relationships (SAR) of several key classes of nicotinamide derivatives. It provides a detailed overview of their biological targets, a summary of their quantitative biological data, insights into their experimental evaluation, and a look at the signaling pathways they modulate.

Nicotinamide Derivatives as Enzyme Inhibitors: A Versatile Strategy

The nicotinamide core has been successfully exploited to develop potent and selective inhibitors for several classes of enzymes, including poly(ADP-ribose) polymerases (PARPs), sirtuins, and various kinases. The design of these inhibitors often relies on mimicking the nicotinamide portion of the NAD+ cofactor, which binds to the catalytic domain of these enzymes.[3][4]

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are crucial for DNA repair, and their inhibition has become a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations.[5] Early PARP inhibitors were designed as simple nicotinamide mimics.[3] More recent research has focused on developing isoform-selective inhibitors to improve efficacy and reduce off-target toxicities.[6]

The general structure of many PARP inhibitors consists of a nicotinamide mimic pharmacophore responsible for binding to the NAD+ pocket, connected to a linker and a terminal aromatic or heterocyclic system that explores additional binding interactions.[5][7]

Structure-Activity Relationship of PARP Inhibitors:

Compound IDModificationPARP1 IC50 (µM)PARP2 IC50 (µM)TNKS2 IC50 (µM)Reference
OlaparibPhthalazinone-based0.00140.0005-[5]
RucaparibIndole-based0.00110.0006-[5]
NiraparibIndazole-based0.00380.0021-[5]
TalazoparibPhthalazinone-based0.00050.0003-[5]
OUL40Triazolo-[3,4-b]benzo[d]thiazole3.2 (PARP10)--[5]

Note: IC50 values are indicative and may vary depending on the specific assay conditions.

The SAR studies have revealed that modifications to the terminal ring system can significantly impact both potency and selectivity. For instance, fused isoquinolinone/triazole hybrids have shown nanomolar potency against Tankyrase 2 (TNKS2), a member of the PARP family, with selectivity over other PARPs.[7] X-ray crystallography has shown that these compounds bind to the nicotinamide subsite, with certain groups extending into a unique hydrophobic pocket of tankyrases.[7]

Sirtuin Modulators

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, DNA repair, and inflammation.[8] Both activators and inhibitors of sirtuins are of therapeutic interest. Nicotinamide itself acts as a pan-sirtuin inhibitor.[9]

Sirtuin Activators:

Small molecule sirtuin-activating compounds (STACs) have been developed with the goal of mimicking the benefits of caloric restriction.[10] While the initial discovery of resveratrol as a SIRT1 activator was a landmark, subsequent research has focused on more potent and specific synthetic activators.[8] For example, nicotinamide riboside (NR), a precursor to NAD+, can activate SIRT5 deacetylase activity allosterically.[11]

Sirtuin Inhibitors:

Nicotinamide analogs have been designed to be potent and selective sirtuin inhibitors. For example, by targeting both the C-site (nicotinamide binding pocket) and the acylated substrate binding cleft, bivalent inhibitors with nanomolar potency have been developed.[12] Compound 64, a (5-benzamidonaphthalen-1/2-yloxy)nicotinamide analog, is a potent Sirt2 inhibitor with an IC50 of 48 nM and exhibits high selectivity over Sirt1 and Sirt3.[12]

Kinase Inhibitors

The nicotinamide scaffold has also been utilized in the design of inhibitors for various protein kinases, which are key regulators of cellular signaling and are frequently dysregulated in cancer.

Aurora Kinase Inhibitors: A series of nicotinamide derivatives have been synthesized and evaluated as inhibitors of Aurora kinases, which are involved in cell cycle regulation.[13] Compound 10l (4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide) demonstrated potent inhibition of Aurora A and excellent antitumor activity against SW620 and NCI-H1975 cancer cell lines, with IC50 values of 0.61 and 1.06 µM, respectively.[13]

RET Kinase Inhibitors: Nicotinamide aminonaphthyridine compounds have been identified as potent inhibitors of the RET kinase, an oncogenic driver in certain types of lung adenocarcinoma.[14] The nicotinamide analog HSN608 was found to be a more potent inhibitor of RET and its mutant forms compared to several existing RET inhibitors.[14]

VEGFR-2 Inhibitors: Nicotinamide derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[15][16] Compound 8 from one study showed a potent VEGFR-2 inhibitory activity with an IC50 of 77.02 nM and strong anti-proliferative effects against HCT-116 and HepG2 cancer cell lines.[15]

Other Kinase Targets: Nicotinamide derivatives have also been explored as inhibitors of Death-Associated Protein Kinase 1 (DAPK1), MNK1/2, and p70S6K, demonstrating the broad applicability of this scaffold in kinase inhibitor design.[17][18][19]

Antifungal and Other Therapeutic Applications

Beyond enzyme inhibition in human cells, nicotinamide derivatives have shown promise as antifungal agents. A series of derivatives were synthesized and found to disrupt the cell wall of Candida albicans.[20][21] Compound 16g from this series was particularly potent, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL against C. albicans SC5314 and activity against fluconazole-resistant strains.[20]

Furthermore, nicotinamide derivatives have been investigated as androgen receptor antagonists for the treatment of prostate cancer and as inhibitors of the DNA demethylase ALKBH2.[22][23]

Experimental Protocols

The discovery and optimization of nicotinamide derivatives involve a range of experimental techniques, from chemical synthesis to biological evaluation.

General Synthesis of Nicotinamide Derivatives

A common and facile method for synthesizing many nicotinamide derivatives is a one-step coupling reaction between a carboxylic acid and an amine, often facilitated by a coupling agent.

Example Protocol for Amide Coupling:

  • To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the corresponding amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

The inhibitory activity of nicotinamide derivatives against specific kinases is typically determined using in vitro kinase assays.

Example Protocol for an ADP-Glo™ Kinase Assay:

  • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide or a specific protein), ATP, and the test compound at various concentrations.

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT assay.

Example Protocol for MTT Assay:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the nicotinamide derivatives for a specified period (e.g., 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

Nicotinamide derivatives exert their therapeutic effects by modulating key cellular signaling pathways.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Replication_Fork Replication Fork Collapse PARP1->Replication_Fork Blocked Repair Leads To Repair_Complex Recruitment of DNA Repair Proteins PAR->Repair_Complex SSBR Single-Strand Break Repair Repair_Complex->SSBR Nicotinamide_Derivative Nicotinamide Derivative (PARP Inhibitor) Nicotinamide_Derivative->PARP1 Inhibits DSB Double-Strand Break Replication_Fork->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficiency Requires for Repair Cell_Death Synthetic Lethality (Cell Death) HR_Deficiency->Cell_Death

Caption: PARP Inhibition and Synthetic Lethality Pathway.

In cancer cells with homologous recombination deficiency, such as those with BRCA1/2 mutations, the inhibition of PARP by nicotinamide derivatives prevents the repair of single-strand DNA breaks. During DNA replication, these unrepaired breaks lead to the collapse of replication forks and the formation of double-strand breaks. The inability to repair these double-strand breaks through homologous recombination results in synthetic lethality and selective killing of the cancer cells.

Sirtuin_Activation_Pathway NR Nicotinamide Riboside (NR) NAD Increased Cellular NAD+ Levels NR->NAD SIRT1 SIRT1 Activation NAD->SIRT1 Activates PGC1a Deacetylation of PGC-1α SIRT1->PGC1a FoxO Deacetylation of FoxO Transcription Factors SIRT1->FoxO Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Metabolic_Benefits Improved Metabolic Function Mitochondrial_Biogenesis->Metabolic_Benefits Stress_Resistance Increased Stress Resistance FoxO->Stress_Resistance

Caption: Sirtuin Activation by NAD+ Precursors.

Nicotinamide riboside (NR), a nicotinamide derivative and NAD+ precursor, increases intracellular NAD+ levels. This, in turn, enhances the activity of sirtuins like SIRT1. Activated SIRT1 deacetylates various downstream targets, such as PGC-1α and FoxO transcription factors, leading to beneficial effects like increased mitochondrial biogenesis, improved metabolic function, and enhanced cellular stress resistance.

Conclusion and Future Directions

The nicotinamide scaffold has proven to be a remarkably versatile and fruitful starting point for the development of a wide range of therapeutic agents. The ability to readily modify the core structure has allowed for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the discovery of clinical candidates and approved drugs.

Future research in this area will likely focus on several key aspects:

  • Enhanced Selectivity: The development of highly selective inhibitors for specific enzyme isoforms (e.g., within the PARP and sirtuin families) will be crucial for improving therapeutic windows and minimizing off-target effects.

  • Novel Targets: Exploring the potential of nicotinamide derivatives to modulate new and emerging biological targets will continue to expand their therapeutic applications.

  • Combination Therapies: Investigating the synergistic effects of nicotinamide-based drugs with other therapeutic agents is a promising strategy, particularly in complex diseases like cancer.

  • PROTACs and Molecular Glues: The nicotinamide scaffold could be incorporated into novel drug discovery platforms such as proteolysis-targeting chimeras (PROTACs) and molecular glues to induce the degradation of target proteins rather than just inhibiting their activity.

References

Investigating the Influence of 5-Hydroxynicotinamide on Sirtuin Activity: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of scientific literature reveals a notable absence of specific data on the direct influence of 5-Hydroxynicotinamide on sirtuin activity. Consequently, this document serves as a methodological guide for researchers, scientists, and drug development professionals on how to approach the investigation of this compound's potential effects on sirtuins. The experimental protocols and data presented herein are illustrative, based on established methods for studying other sirtuin modulators.

Introduction to Sirtuins and Nicotinamide Analogs

Sirtuins are a family of highly conserved NAD⁺-dependent protein deacylases that play crucial roles in a multitude of cellular processes, including metabolism, DNA repair, inflammation, and aging.[1][2] There are seven mammalian sirtuins (SIRT1-7) with distinct subcellular localizations and substrate specificities.[3][4] Given their central role in cellular homeostasis, sirtuins are attractive therapeutic targets for a wide range of diseases.

Nicotinamide (NAM), a form of vitamin B3, is a well-established pan-sirtuin inhibitor, acting through a feedback inhibition mechanism.[5][6] The structural similarity of this compound to nicotinamide suggests that it may also interact with and modulate sirtuin activity. However, the nature and extent of this potential interaction remain to be elucidated. This guide outlines a systematic approach to characterize the influence of this compound on sirtuin activity, from initial in vitro screening to cell-based validation.

In Vitro Sirtuin Activity Assays

The initial step in assessing the effect of this compound on sirtuin activity involves in vitro enzymatic assays using purified recombinant sirtuin enzymes and specific substrates. A variety of assay formats are available, each with its own advantages and limitations.

Fluorogenic Assays

Fluorogenic assays are widely used for high-throughput screening of sirtuin modulators. These assays typically utilize a peptide substrate containing an acetylated lysine residue and a fluorophore quenched by a neighboring group. Upon deacetylation by a sirtuin, a developer solution containing a protease cleaves the deacetylated peptide, leading to the release of the fluorophore and a measurable increase in fluorescence.

Experimental Protocol: Fluorogenic SIRT1 Activity Assay

  • Reagents and Materials:

    • Recombinant human SIRT1 enzyme

    • Fluorogenic SIRT1 substrate (e.g., a peptide derived from p53 with an acetylated lysine and a fluorophore/quencher pair)

    • NAD⁺

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

    • Developer solution (containing a protease, e.g., trypsin)

    • 96- or 384-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In each well of the microplate, add the SIRT1 enzyme, the fluorogenic substrate, and NAD⁺.

    • Add the different concentrations of this compound or vehicle control to the respective wells. Include a known inhibitor (e.g., nicotinamide) as a positive control.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well.

    • Incubate at 37°C for a further period (e.g., 30 minutes) to allow for proteolytic cleavage.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

HPLC-Based Assays

HPLC-based assays provide a more direct and quantitative measurement of sirtuin activity by separating and quantifying the acetylated and deacetylated substrates. This method is less prone to artifacts that can affect fluorescence-based assays.

Experimental Protocol: HPLC-Based SIRT1 Deacetylase Assay

  • Reagents and Materials:

    • Recombinant human SIRT1 enzyme

    • Peptide substrate (e.g., a synthetic peptide corresponding to a known SIRT1 substrate)

    • NAD⁺

    • This compound

    • Reaction buffer

    • Quenching solution (e.g., trifluoroacetic acid)

    • HPLC system with a C18 column

  • Procedure:

    • Set up reactions containing SIRT1 enzyme, peptide substrate, NAD⁺, and varying concentrations of this compound or vehicle control in the reaction buffer.

    • Incubate at 37°C for a defined period.

    • Stop the reactions by adding the quenching solution.

    • Inject the samples into the HPLC system.

    • Separate the acetylated and deacetylated peptides using a suitable gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

    • Detect the peptides by UV absorbance at a specific wavelength (e.g., 214 nm).

  • Data Analysis:

    • Quantify the peak areas of the acetylated and deacetylated peptides.

    • Calculate the percentage of substrate conversion for each reaction.

    • Determine the IC₅₀ value as described for the fluorogenic assay.

Enzyme-Coupled Continuous Assays

Enzyme-coupled assays allow for the continuous monitoring of sirtuin activity by linking the production of nicotinamide to a detectable signal. In one common setup, nicotinamidase is used to convert the nicotinamide produced by the sirtuin reaction into nicotinic acid and ammonia. The ammonia is then used by glutamate dehydrogenase to convert α-ketoglutarate to glutamate, a reaction that is coupled to the oxidation of NAD(P)H, which can be monitored by a decrease in absorbance at 340 nm.[7]

Experimental Protocol: Enzyme-Coupled Continuous SIRT1 Assay

  • Reagents and Materials:

    • Recombinant human SIRT1 enzyme

    • Acetylated peptide substrate

    • NAD⁺

    • This compound

    • Nicotinamidase

    • Glutamate dehydrogenase

    • α-ketoglutarate

    • NADPH or NADH

    • Assay buffer

    • UV-transparent microplate

    • Spectrophotometer microplate reader

  • Procedure:

    • Combine the assay buffer, acetylated peptide substrate, NAD⁺, nicotinamidase, glutamate dehydrogenase, α-ketoglutarate, and NADPH/NADH in the wells of the microplate.

    • Add varying concentrations of this compound or vehicle control.

    • Initiate the reaction by adding the SIRT1 enzyme.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

    • Determine the percentage of inhibition and the IC₅₀ value.

Hypothetical Quantitative Data Presentation

Should experiments be conducted, the quantitative data on the effect of this compound on the activity of various sirtuin isoforms could be summarized in a table for easy comparison.

Sirtuin IsoformAssay TypeSubstrateThis compound IC₅₀ (µM)Nicotinamide IC₅₀ (µM) (Control)
SIRT1 Fluorogenicp53-derived peptideTo be determined~50-100
HPLC-basedH3K9ac peptideTo be determined~50-100
SIRT2 Fluorogenicα-tubulin-derived peptideTo be determined~20-50
SIRT3 FluorogenicMnSOD-derived peptideTo be determined~100-200
SIRT5 HPLC-basedSuccinyl-CoA synthetase peptideTo be determinedVariable

Cell-Based Assays for Sirtuin Activity

To validate the in vitro findings and assess the effect of this compound in a more physiologically relevant context, cell-based assays are essential.

Western Blotting for Substrate Acetylation

A common method to assess cellular sirtuin activity is to measure the acetylation status of known sirtuin substrates by Western blotting.

Experimental Protocol: Western Blot Analysis of p53 Acetylation (SIRT1 Substrate)

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T, U2OS) to sub-confluency.

    • Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours). A known SIRT1 inhibitor (e.g., EX-527) should be used as a positive control.

    • Optionally, co-treat with an agent that induces p53 acetylation (e.g., a DNA damaging agent like etoposide).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against acetylated p53 (e.g., Ac-p53-K382) and total p53.

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with appropriate secondary antibodies conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for acetylated p53 and total p53.

    • Normalize the acetylated p53 signal to the total p53 signal.

    • Compare the levels of acetylated p53 in treated versus control cells. An increase in acetylated p53 would suggest inhibition of SIRT1 activity.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows and a hypothetical signaling pathway.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Reagents Recombinant Sirtuin Substrate, NAD+ This compound Reaction Incubate at 37°C Reagents->Reaction Combine Detection Measure Activity (Fluorescence, HPLC, etc.) Reaction->Detection Stop & Develop (if needed) Data Calculate % Inhibition Detection->Data IC50 Determine IC50 Value Data->IC50

Caption: Workflow for in vitro sirtuin activity assays.

Experimental_Workflow_Cell_Based cluster_cell_culture Cell Culture cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Cells Culture Cells Treatment Treat with this compound Cells->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis WesternBlot Western Blot for Acetylated Substrate Lysis->WesternBlot Quantification Quantify Band Intensities WesternBlot->Quantification Conclusion Assess Change in Substrate Acetylation Quantification->Conclusion

Caption: Workflow for cell-based sirtuin activity assays.

Hypothetical_Signaling_Pathway 5HNA This compound SIRT1 SIRT1 5HNA->SIRT1 Inhibition (?) p53_ac Acetylated p53 SIRT1->p53_ac Deacetylation p53 Deacetylated p53 p53_ac->p53 Apoptosis Apoptosis p53_ac->Apoptosis Induces

Caption: Hypothetical SIRT1 signaling pathway modulation.

Conclusion and Future Directions

The study of this compound's influence on sirtuin activity represents an unexplored area of research. The methodological framework provided in this guide offers a starting point for a systematic investigation. Initial in vitro screening against a panel of sirtuin isoforms will be crucial to determine if this compound is an inhibitor or activator and to assess its isoform selectivity. Subsequent cell-based assays will be necessary to validate these findings in a biological context. Should this compound prove to be a potent and selective sirtuin modulator, further studies into its mechanism of action and its effects on downstream signaling pathways would be warranted. Such research could uncover novel therapeutic opportunities for a range of age-related and metabolic diseases.

References

Methodological & Application

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide and Protocols for the Analytical Determination of 5-Hydroxynicotinamide

Introduction: The Significance of this compound Analysis

This compound, a metabolite of nicotinamide (a form of Vitamin B3), is a molecule of growing interest within cellular metabolism and pharmacology. As a downstream product in the nicotinamide adenine dinucleotide (NAD+) salvage pathway, its quantification in biological matrices provides valuable insights into metabolic flux, enzyme activity, and the physiological response to nutritional supplements and therapeutic agents. Accurate and robust analytical methods are therefore essential for researchers in drug development, nutritional science, and metabolic studies to elucidate its biological role and therapeutic potential.

This document serves as a comprehensive guide for the quantitative analysis of this compound. It provides senior scientists and researchers with the foundational principles, detailed experimental protocols, and validation insights for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Choosing the Right Analytical Approach

The selection of an analytical method is contingent on the specific requirements of the study, primarily sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely accessible, robust, and cost-effective technique. It is well-suited for quantifying this compound in relatively clean samples, such as pharmaceutical formulations or buffered solutions. Its principle relies on the physical separation of the analyte from other components on a chromatographic column, followed by detection based on its inherent ability to absorb ultraviolet light.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For complex biological matrices like plasma, urine, or tissue homogenates, LC-MS/MS is the gold standard.[1][2][3] It offers superior sensitivity and unparalleled selectivity by identifying the analyte based on its unique mass-to-charge ratio (m/z) and its specific fragmentation pattern.[3] This specificity minimizes interference from matrix components, allowing for accurate quantification at very low concentrations.

This method provides reliable quantification for samples where this compound is present at moderate to high concentrations and the matrix is not overly complex.

Principle of Separation and Detection

Reversed-phase HPLC is the most common modality for separating polar molecules like this compound. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, being a polar molecule, has a low affinity for the stationary phase and elutes relatively quickly. The separation is achieved by carefully controlling the composition of the mobile phase.[4][5] Detection is accomplished by a UV detector set to the wavelength of maximum absorbance for the analyte, which is expected to be near that of nicotinamide (approx. 261 nm).[4][6]

Experimental Protocol: HPLC-UV

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances, particularly proteins, which can damage the HPLC column.

  • For Biological Fluids (Plasma, Serum, Urine):

    • To a 100 µL aliquot of the sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile or methanol to precipitate proteins.[7]

    • Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the sample at >12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a clean HPLC vial. The supernatant contains the analyte and is now deproteinized.

    • If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase to enhance compatibility and improve peak shape.[2]

  • For Cell or Tissue Extracts:

    • Homogenize the tissue or cell pellet in an appropriate ice-cold extraction buffer (e.g., perchloric acid followed by neutralization with K2CO3).[6]

    • Centrifuge at high speed (e.g., 15,000 rpm) at 4°C for 5-10 minutes to pellet cellular debris.[6]

    • Transfer the clear supernatant to a new tube for analysis. A solid-phase extraction (SPE) cleanup step using a C18 cartridge may be beneficial for removing lipids and other interferences.[8]

Instrumentation and Chromatographic Conditions

The following conditions are a robust starting point and can be optimized for specific instrumentation.

ParameterRecommended SettingRationale
HPLC System Standard HPLC with UV or DAD DetectorWidely available and suitable for this application.
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Industry standard for separating polar to moderately nonpolar compounds.[4]
Mobile Phase Isocratic: 90% 10 mM Potassium Phosphate Buffer (pH 3.0) : 10% MethanolThe acidic pH ensures the pyridine nitrogen is protonated, leading to consistent retention and sharp peaks. The low methanol percentage is suitable for retaining this polar analyte.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good separation efficiency and reasonable run times.[9]
Column Temp. 30-40°CElevated temperature can reduce mobile phase viscosity and improve peak shape and reproducibility.[9]
Injection Vol. 10 - 50 µLDependent on sample concentration and desired sensitivity.
Detection λ 261 nmBased on the absorbance maximum of the related compound, nicotinamide. A full UV scan (diode-array detection) of a pure standard is recommended to confirm the optimal wavelength.[4][6]
Calibration and Quantification
  • Prepare a Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to create a concentrated stock solution (e.g., 1 mg/mL).

  • Create Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards covering the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).[4]

  • Construct the Calibration Curve: Inject each standard and record the peak area. Plot the peak area (y-axis) against the concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.998 is considered acceptable.[10]

  • Quantify Samples: Inject the prepared samples. Using the peak area of this compound in the sample chromatogram, calculate its concentration using the regression equation from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Precip Protein Precipitation (e.g., Acetonitrile) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Column C18 Column Separation Inject->Column Detect UV Detector (261 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction/ Precipitation Spike->Extract Centrifuge Centrifugation Extract->Centrifuge LC LC Separation Centrifuge->LC ESI Ionization (ESI+) LC->ESI Q1 Q1: Select Precursor Ion (m/z 139.1) ESI->Q1 Q2 Q2: Fragment (Collision Cell) Q1->Q2 Q3 Q3: Select Product Ion (m/z 122.1) Q2->Q3 Detector Detector Q3->Detector MRM_Signal Generate MRM Signal Detector->MRM_Signal Quantify Quantify using Area Ratio (Analyte/IS) MRM_Signal->Quantify

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantitative Analysis of 5-Hydroxynicotinamide in Biological Matrices using HPLC-MS/MS

Abstract

This document provides a comprehensive guide for the development and validation of a robust and sensitive analytical method for the quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound, a metabolite and a compound of interest in pharmaceutical and biomedical research, requires a precise and reliable analytical method for its characterization in complex biological matrices.[1] This guide details field-proven protocols for sample preparation, outlines optimized chromatographic and mass spectrometric parameters, and provides a framework for method validation in accordance with international guidelines. The methodologies are designed for researchers, scientists, and drug development professionals seeking to establish a high-quality quantitative assay.

Introduction: The Rationale for a Targeted HPLC-MS/MS Approach

This compound (C₆H₆N₂O₂) is a pyridinecarboxamide derivative with emerging significance in various scientific fields.[2] It is recognized as a plant-derived compound with potential antimalarial and antiplasmodial activities and is also investigated for its effects on hypoxic tumor cells.[1] Its structural similarity to nicotinamide, a key form of vitamin B3, positions it as a relevant metabolite in NAD+ biosynthetic pathways.[3][4] Accurate quantification in biological samples such as plasma or urine is therefore critical for pharmacokinetic, toxicological, and metabolomic studies.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the analytical technique of choice for this application. Its superior sensitivity and selectivity allow for the detection of trace-level analytes in highly complex sample matrices, which is often a challenge for conventional HPLC-UV methods.[3][5] The specificity of tandem mass spectrometry, particularly when operated in Multiple Reaction Monitoring (MRM) mode, minimizes interferences from endogenous matrix components, ensuring data accuracy and reliability.[5][6]

This guide explains the causality behind key experimental choices, from sample preparation to instrument settings, to empower the user to not only replicate the method but also adapt it to their specific needs.

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development. These properties dictate the optimal strategies for sample extraction, chromatographic separation, and mass spectrometric detection.

PropertyValueSource & Significance for Method Development
Molecular Formula C₆H₆N₂O₂[1][2] Essential for calculating the exact mass.
Molecular Weight 138.12 g/mol [1][2] Used to determine the precursor ion mass in MS analysis.
IUPAC Name 5-hydroxypyridine-3-carboxamide[2]
CAS Number 101512-21-4[1][7]
XLogP3 -0.6[2] Indicates the compound is polar (hydrophilic), guiding the choice of reversed-phase chromatography with a polar-modified column or HILIC, and suggesting that LLE with non-polar solvents may be inefficient.
pKa Estimated ~3-4 (pyridine N), ~9-10 (hydroxyl)Based on similar structures. The basic pyridine nitrogen is readily protonated, making positive ion mode ESI favorable. The pH of the mobile phase should be kept acidic (e.g., pH < 4) to ensure the analyte is in a consistent, protonated state for good chromatographic peak shape.

Sample Preparation: Strategy and Protocols

The primary goal of sample preparation is to remove matrix components (e.g., proteins, phospholipids, salts) that can cause ion suppression, clog the HPLC column, and contaminate the mass spectrometer source.[6][8][9] The choice of technique represents a trade-off between cleanliness, recovery, speed, and cost.[10]

Workflow for Sample Preparation

cluster_0 Sample Preparation Workflow BiologicalSample Biological Sample (e.g., Plasma, Urine) AddIS Add Internal Standard (IS) BiologicalSample->AddIS Extraction Choose Extraction Method AddIS->Extraction PPT Protocol 1: Protein Precipitation (PPT) Extraction->PPT  Fast, High Throughput SPE Protocol 2: Solid-Phase Extraction (SPE) Extraction->SPE  High Cleanliness   Evaporate Evaporate to Dryness (Nitrogen Blowdown) PPT->Evaporate SPE->Evaporate Reconstitute Reconstitute in Initial Mobile Phase Evaporate->Reconstitute Analysis Inject into HPLC-MS/MS Reconstitute->Analysis

Caption: General workflow for biological sample preparation.

Protocol 1: Protein Precipitation (PPT)

This "dilute and crash" method is fast and simple, suitable for high-throughput screening. It uses an organic solvent to denature and precipitate proteins.[8][9]

Step-by-Step Protocol:

  • Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.[5] Nitrogen blowdown is preferred as it is inert and prevents oxidation of the analyte.[5]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge one final time to pellet any remaining particulates before injection.

Protocol 2: Mixed-Mode Strong Cation-Exchange (MCX) Solid-Phase Extraction (SPE)

This technique provides significantly cleaner extracts by combining reversed-phase and ion-exchange retention mechanisms.[9] Given that this compound has a basic pyridine nitrogen, an MCX sorbent is ideal for selectively retaining the analyte while washing away neutral and acidic interferences.

Step-by-Step Protocol:

  • Sample Pre-treatment: To 200 µL of plasma, add 10 µL of IS and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures the analyte is protonated and ready for ion exchange.

  • Conditioning: Condition an MCX SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.

  • Washing 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar matrix components.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, disrupting its ionic bond with the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase, as described in the PPT protocol.

HPLC-MS/MS Method Parameters

The following parameters serve as a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System UHPLC/HPLC system (e.g., Waters Acquity, Agilent 1290, Shimadzu Nexera)Provides stable and precise solvent delivery required for reproducible chromatography.
Analytical Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)Standard for retaining and separating small polar molecules from matrix components. A smaller particle size (sub-2 µm) enhances resolution and peak efficiency.
Column Temperature 40°CImproves peak shape and reduces viscosity, leading to lower backpressure and more stable retention times.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides protons for efficient positive mode ionization and maintains an acidic pH to ensure the analyte is in a single ionic form.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency. Formic acid maintains consistency with Mobile Phase A.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and peak distortion.
Gradient Elution See table belowA gradient is necessary to elute the analyte with a sharp peak while washing out more retained matrix components.

Gradient Elution Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
4.01090
5.01090
5.1955
7.0955
Mass Spectrometry Conditions
ParameterRecommended SettingRationale
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo Fisher, Waters)The gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode.
Ionization Source Electrospray Ionization (ESI)ESI is ideal for polar, non-volatile molecules like this compound.
Ionization Mode PositiveThe basic pyridine nitrogen is readily protonated to form a stable [M+H]⁺ ion.
Capillary Voltage 3.5 - 4.5 kVOptimized to achieve stable spray and maximum ion signal.
Source Temperature 150°CPrevents thermal degradation of the analyte.
Desolvation Gas Temp. 450 - 550°CFacilitates efficient solvent evaporation and ion desolvation.
Desolvation Gas Flow 800 - 1000 L/hrAids in the desolvation process.
Collision Gas ArgonThe most common gas used for collision-induced dissociation (CID) in the collision cell.
MRM Transitions and Fragmentation

The protonated molecule [M+H]⁺ for this compound has a theoretical m/z of 139.05. This will be the precursor ion for MS/MS fragmentation. Based on the fragmentation of the closely related nicotinamide, the primary fragmentation pathway involves the neutral loss of the carboxamide group (-CONH₂).[11]

Caption: Proposed fragmentation pathway for MRM transition selection.

Optimized MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeDwell Time (ms)Collision Energy (eV)
This compound 139.1122.1Quantifier100Optimize (e.g., 15-25)
This compound 139.195.1Qualifier100Optimize (e.g., 25-35)
Internal Standard (IS) Dependent on ISDependent on IS-100Optimize

Note: Collision energies must be empirically optimized for the specific instrument to achieve maximum product ion intensity.

Method Validation Protocol

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.[12] The protocol should follow the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14]

Validation ParameterPurposeExperimental Approach & Acceptance Criteria
Specificity / Selectivity To ensure the method can unequivocally assess the analyte in the presence of matrix components.Analyze at least six different blank matrix lots. No interfering peaks should be observed at the retention time of the analyte (>20% of LLOQ signal).
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.Prepare a calibration curve with at least 6 non-zero concentration levels. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy (Recovery) To determine the closeness of the measured value to the true value.Analyze quality control (QC) samples at low, medium, and high concentrations (n=6 at each level). The mean accuracy should be within 85-115% of the nominal value (80-120% at LLOQ).
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): Analyze QC samples (n=6) on the same day. Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts or instruments. The coefficient of variation (%CV or %RSD) should not exceed 15% (20% at LLOQ).[15]
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.The LLOQ is the lowest standard on the calibration curve. It must meet the accuracy and precision criteria (within ±20% of nominal and %CV ≤ 20%).
Matrix Effect To assess the ion suppression or enhancement from the sample matrix.Compare the peak area of the analyte in a post-extraction spiked sample to a neat solution at the same concentration. The IS-normalized matrix factor should be between 0.85 and 1.15.
Stability To ensure the analyte is stable throughout the sample handling and analysis process.Evaluate analyte stability in matrix under various conditions: Freeze-thaw cycles, short-term (bench-top), and long-term storage. Analyte concentration should remain within ±15% of the initial value.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantitative analysis of this compound by HPLC-MS/MS. By explaining the rationale behind procedural choices and providing step-by-step protocols for sample preparation, instrument operation, and method validation, this guide serves as a comprehensive resource for researchers. The described method is sensitive, specific, and robust, making it well-suited for demanding applications in pharmaceutical development and biomedical research.

References

Application Note & Protocol: Quantification of 5-Hydroxynicotinamide in Cellular Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantification of 5-Hydroxynicotinamide in cultured cells. This compound is a pyridinecarboxamide derivative with potential therapeutic applications, including anti-plasmodial and anti-tumor activities.[1] Accurate determination of its intracellular concentrations is critical for pharmacokinetic and pharmacodynamic studies. This guide details two robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-specificity quantification. We provide step-by-step protocols for sample preparation, instrument setup, and data analysis, underpinned by a framework for method validation to ensure data integrity.

Introduction: The Significance of this compound Quantification

This compound, a derivative of nicotinamide (Vitamin B3), is a compound of increasing interest in pharmacological research.[1] Structurally similar to nicotinamide, a key precursor for nicotinamide adenine dinucleotide (NAD+), this compound may influence cellular metabolism and signaling pathways.[2][3] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which regulate a myriad of cellular processes.[4][5] Understanding the cellular uptake and metabolic fate of this compound is paramount for elucidating its mechanism of action and developing it as a potential therapeutic agent. This protocol provides the necessary framework to achieve reliable and reproducible quantification of this compound in a cellular context.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for developing a robust analytical method.

PropertyValueSource
Chemical Formula C₆H₆N₂O₂[1][6]
Molecular Weight 138.13 g/mol [1][7]
CAS Number 101512-21-4[1][6]
Predicted LogP 0.13[7]
Structure Pyridine ring with a carboxamide group at position 3 and a hydroxyl group at position 5.[1][6]

The presence of the hydroxyl group and amide functionality suggests that this compound is a polar molecule, a key consideration for chromatographic separation. Its structural similarity to nicotinamide suggests that it will absorb UV light, with a predicted maximum absorbance around 260 nm, making HPLC-UV a viable detection method.[8][9]

Experimental Overview & Workflow

The quantification of intracellular this compound involves a multi-step process. The general workflow is depicted below.

Quantification_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing cell_seeding Cell Seeding cell_treatment Treatment with This compound cell_seeding->cell_treatment cell_harvesting Cell Harvesting & Counting cell_treatment->cell_harvesting cell_lysis Cell Lysis (Methanol/Water) cell_harvesting->cell_lysis protein_precipitation Protein Precipitation & Centrifugation cell_lysis->protein_precipitation supernatant_collection Supernatant Collection & Evaporation protein_precipitation->supernatant_collection reconstitution Reconstitution in Mobile Phase supernatant_collection->reconstitution hplc_uv HPLC-UV Analysis reconstitution->hplc_uv lc_msms LC-MS/MS Analysis reconstitution->lc_msms data_acquisition Data Acquisition hplc_uv->data_acquisition lc_msms->data_acquisition calibration_curve Calibration Curve Generation data_acquisition->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc normalization Normalization to Cell Number concentration_calc->normalization

Caption: General experimental workflow for the quantification of this compound in cells.

Detailed Protocols

This section provides detailed, step-by-step methodologies for the quantification of this compound.

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Trypsin-EDTA

  • Cell line of interest (e.g., THP-1, HeLa)[10]

  • Stable isotope-labeled internal standard (e.g., this compound-d3, if available for LC-MS/MS)

Cell Culture and Treatment
  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Cell Treatment: Once cells have adhered and are at the desired confluency (typically 70-80%), replace the medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the cells for the desired time period (e.g., 2, 6, 12, 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Sample Preparation: Metabolite Extraction

The goal of this procedure is to efficiently lyse the cells and extract small polar metabolites while precipitating larger molecules like proteins.

  • Cell Harvesting:

    • Place the culture plate on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Aspirate the final PBS wash completely.

  • Cell Lysis and Extraction:

    • Add 500 µL of ice-cold extraction solvent (80% methanol in water) to each well.

    • Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • For LC-MS/MS: If an internal standard is used, spike it into the extraction solvent.

  • Protein Precipitation:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.[11]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. Avoid disturbing the protein pellet.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (specific to the analytical method).

    • Vortex for 30 seconds and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

    • Transfer the clear supernatant to an autosampler vial for analysis.

Analytical Method 1: HPLC-UV Quantification

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: Isocratic elution with 20 mM phosphate buffer (pH 7.0) and methanol (95:5 v/v). Optimization may be required.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection: 262 nm.[9]

  • Standard Curve Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

    • Perform serial dilutions to create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression of the calibration curve.

    • Normalize the final concentration to the cell number from a parallel well.

Analytical Method 2: LC-MS/MS Quantification

This method offers superior sensitivity and specificity, making it ideal for detecting low intracellular concentrations and for studies investigating metabolic products.

  • Chromatographic Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is recommended for polar compounds.[11]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute polar compounds.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be optimized by infusing the this compound standard. A hypothetical transition would be based on its molecular weight (138.13 Da). The precursor ion would be [M+H]⁺ (m/z 139.1). Product ions would be determined experimentally. For example:

      • Quantifier: 139.1 -> 122.1 (loss of NH₃)

      • Qualifier: 139.1 -> 94.1

  • Standard Curve and Data Analysis:

    • Prepare a standard curve as described for HPLC-UV, but at a lower concentration range (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

    • If using a stable isotope-labeled internal standard, plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Calculate the sample concentrations and normalize to cell number.

Method Validation: Ensuring Trustworthiness

A robust analytical method requires thorough validation. The following parameters should be assessed:

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% for spiked samples
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interfering peaks at the retention time of the analyte in blank matrix samples

Hypothetical Metabolic Pathway

Given its structure, this compound could potentially enter the NAD+ salvage pathway.

Metabolic_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD NAD+ HNAm This compound (HNAm) NRK NRK HNAm->NRK ? HNMN 5-Hydroxy-NMN (Hypothetical) HNMN->NMNAT ? HNAD 5-Hydroxy-NAD+ (Hypothetical) NAMPT->NMN NMNAT->NAD NMNAT->HNAD NRK->HNMN

Caption: Hypothetical integration of this compound into the NAD+ salvage pathway.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantification of this compound in cellular models. By offering both HPLC-UV and LC-MS/MS methods, researchers can select the approach that best fits their experimental needs regarding sensitivity and specificity. Adherence to the outlined sample preparation and method validation procedures will ensure the generation of high-quality, reliable data, thereby facilitating a deeper understanding of the pharmacological properties of this promising compound.

References

  • PubChem. (n.d.). 3-Pyridinecarboxamide, 5-hydroxy-. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinamide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxynicotinic acid. Retrieved from [Link]

  • Schmeisser, K., et al. (2013). NAD metabolites interfere with proliferation and functional properties of THP-1 cells. Retrieved from [Link]

  • PubMed. (2008). Thin-layer chromatography-densitometric measurements for determination of N-(hydroxymethyl)nicotinamide in tablets and stability evaluation in solutions. Retrieved from [Link]

  • Zhou, T., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B. Retrieved from [Link]

  • Covarrubias, A.J., et al. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Retrieved from [Link]

  • Navas, L.E., & Carnero, A. (2021). Role of NAD+ in regulating cellular and metabolic signaling pathways. Retrieved from [Link]

  • Scientific Reports. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Retrieved from [Link]

  • JoVE. (n.d.). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Retrieved from [Link]

  • Cell Death & Disease. (2023). The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. Retrieved from [Link]

Sources

Application Notes & Protocols: 5-Hydroxynicotinamide as a Chemical Tool in Biological Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the effective use of 5-Hydroxynicotinamide as a chemical tool for investigating cellular processes, particularly in the context of DNA repair and cancer biology. The protocols and insights herein are designed to ensure experimental robustness and data integrity.

Introduction: The Role of this compound in Cellular Research

This compound, a derivative of vitamin B3, has emerged as a valuable chemical probe in biological research. Its primary utility stems from its activity as a modulator of Poly(ADP-ribose) polymerases (PARPs), a family of enzymes critical to a variety of cellular processes, including DNA repair, genomic stability, and cell death. While it is a metabolite of nicotinamide, its distinct pharmacological profile allows for the specific investigation of PARP-dependent pathways. Understanding its mechanism of action is paramount for its effective application in experimental design.

Mechanism of Action: A Competitive Inhibitor of PARP Enzymes

This compound functions as a competitive inhibitor of PARP enzymes, with a particular affinity for PARP-1 and PARP-2. It exerts its inhibitory effect by competing with the substrate nicotinamide adenine dinucleotide (NAD+) for the enzyme's catalytic domain. This competition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to sites of DNA damage.

The inhibition of PARP by this compound has significant downstream consequences. In the context of DNA single-strand breaks (SSBs), PARP-1 activation and subsequent PAR chain formation are critical early events in the base excision repair (BER) pathway. By blocking this process, this compound can lead to the accumulation of unrepaired SSBs, which can then be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. This mechanism is of particular interest in cancer research, especially in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, is a cornerstone of targeted cancer therapy.

cluster_0 Cellular Response to DNA Damage cluster_1 Intervention with this compound cluster_2 Downstream Consequences of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation PAR Chain Synthesis PARP1->PARylation SSB_Accumulation Accumulation of Unrepaired SSBs PARP1->SSB_Accumulation Inhibition Repair_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Recruitment BER Base Excision Repair (BER) Repair_Recruitment->BER SSB_Repair SSB Repair & Genomic Stability BER->SSB_Repair 5_HNA This compound Inhibition Competitive Inhibition of PARP-1 Catalytic Domain 5_HNA->Inhibition NAD NAD+ NAD->Inhibition Inhibition->PARP1 Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Cell Death (Apoptosis) DSB_Formation->Cell_Death Start Start: Cell Seeding in 96-well Plate Incubate_Overnight Overnight Incubation (Cell Attachment) Start->Incubate_Overnight Prepare_Drug Prepare Serial Dilutions of This compound Incubate_Overnight->Prepare_Drug Treat_Cells Treat Cells with Drug and Vehicle Control Prepare_Drug->Treat_Cells Incubate_Treatment Incubate for 72-120 hours Treat_Cells->Incubate_Treatment Add_Reagent Add Cell Viability Reagent Incubate_Treatment->Add_Reagent Measure_Signal Measure Absorbance/ Fluorescence Add_Reagent->Measure_Signal Analyze_Data Data Analysis: Normalize to Control, Calculate IC50 Measure_Signal->Analyze_Data End End: Determine Cell Viability Analyze_Data->End

Figure 2: Workflow for an in vitro cell viability assay.

Immunofluorescence Staining for PAR and γH2AX

Rationale: This protocol allows for the visualization and quantification of PARP activity and DNA double-strand breaks within cells, providing mechanistic insights into the effects of this compound.

Materials:

  • Cells grown on coverslips or in chamber slides

  • This compound

  • DNA-damaging agent (e.g., H2O2 or methyl methanesulfonate (MMS))

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (anti-PAR and anti-γH2AX)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Seed cells on coverslips. The following day, pre-treat the cells with this compound or vehicle for 1-2 hours. Then, induce DNA damage with a DNA-damaging agent for a short period (e.g., 10-15 minutes).

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against PAR and γH2AX diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides with mounting medium, and image using a fluorescence microscope.

Expected Results: In vehicle-treated cells, DNA damage will induce a strong PAR signal. Pre-treatment with this compound should significantly reduce or abrogate this PAR signal, confirming PARP inhibition. An increase in γH2AX foci, a marker for DNA double-strand breaks, is expected in cells treated with a DNA-damaging agent, and this may be exacerbated by this compound in HR-deficient cells.

Trustworthiness and Self-Validation

To ensure the reliability of your findings when using this compound, it is essential to incorporate self-validating controls into your experimental design:

  • Positive and Negative Controls: Always include appropriate positive controls (e.g., a known potent PARP inhibitor like Olaparib) and negative controls (vehicle).

  • Dose-Response Curves: Establish a clear dose-response relationship to confirm the on-target effects of this compound.

  • Orthogonal Assays: Validate your findings using multiple, independent assays. For example, if you observe decreased cell viability, confirm the induction of apoptosis using a caspase activity assay or Annexin V staining.

  • On-Target Verification: Directly measure the inhibition of PARP activity, for instance, by Western blotting or immunofluorescence for PAR, to confirm that the observed phenotype is a direct result of PARP inhibition.

Conclusion

This compound is a powerful and cost-effective chemical tool for probing the intricate roles of PARP enzymes in cellular function. By understanding its mechanism of action and employing robust, well-controlled experimental protocols, researchers can effectively leverage this compound to advance our understanding of DNA repair, cancer biology, and other PARP-mediated processes.

References

  • Title: this compound: A PARP Inhibitor and a Nicotinamide Metabolite Source: PubChem, National Center for Biotechnology Information URL: [Link]

Application Note: High-Throughput Screening Assays for the Functional Characterization of 5-Hydroxynicotinamide and Other Nicotinamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive framework for designing and executing high-throughput screening (HTS) campaigns to characterize 5-Hydroxynicotinamide, a derivative of nicotinamide (NAM). Given the limited direct research on this compound, we extrapolate its potential mechanisms from the well-documented biological activities of its parent compound. Nicotinamide is a cornerstone of cellular metabolism, primarily serving as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for hundreds of reactions.[1][2] This role places it at the nexus of DNA repair, cellular stress response, and energy metabolism, chiefly through its influence on NAD+-dependent enzymes like Poly(ADP-ribose) polymerases (PARPs) and Sirtuins (SIRTs). We present detailed protocols for both biochemical and cell-based assays tailored to interrogate these key targets, enabling researchers to efficiently screen and identify novel modulators for therapeutic development.

The Mechanistic Landscape: PARP Inhibition and Sirtuin Modulation

The biological effects of nicotinamide and its analogs are deeply intertwined with the regulation of cellular NAD+ pools.[2] Understanding this central mechanism is paramount for designing relevant screening assays.

Nicotinamide is a key component of the NAD+ salvage pathway, where it is converted to nicotinamide mononucleotide (NMN) and subsequently to NAD+.[2] This NAD+ pool is consumed by several enzyme families, including PARPs and Sirtuins. Critically, these enzymatic reactions release nicotinamide as a byproduct, which then acts as a feedback inhibitor on the very enzymes that produced it.[3] This creates a complex regulatory loop that can be targeted for therapeutic intervention.

NAD_Metabolism cluster_0 NAD+ Salvage Pathway cluster_1 NAD+ Consuming Enzymes cluster_2 Cellular Processes NAM Nicotinamide (or this compound) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNAT PARP PARP Enzymes NAD->PARP Co-substrate SIRT Sirtuin Enzymes (e.g., SIRT1) NAD->SIRT Co-substrate PARP->NAM Product Feedback Inhibition DNARepair DNA Repair PARP->DNARepair SIRT->NAM Product Feedback Inhibition Metabolism Gene Expression Metabolic Regulation SIRT->Metabolism

Figure 1: The Central Role of the NAD+ Salvage Pathway.
Expertise & Experience: The Rationale for Targeting PARP

Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in the DNA damage response.[3] Upon detecting a DNA strand break, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) that recruit other DNA repair proteins.[4] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), cells become highly dependent on PARP activity for survival. Inhibiting PARP in these contexts leads to a synthetic lethality, making PARP inhibitors a successful class of anti-cancer drugs.[4][5] Nicotinamide itself is a known, albeit modest, PARP inhibitor.[5] Therefore, screening this compound for more potent PARP inhibitory activity is a logical and high-value starting point.

Expertise & Experience: The Duality of Sirtuin Modulation

Sirtuins are NAD+-dependent deacylases that regulate a wide array of cellular processes, including metabolism, inflammation, and aging.[6][7] The relationship between nicotinamide and sirtuins is nuanced and presents a key challenge that informs our assay choice.

  • In Vitro Inhibition: As a direct product of the sirtuin deacetylation reaction, nicotinamide acts as a non-competitive inhibitor of SIRT1 in purified, biochemical systems.[8]

  • In Cellulo Activation: Paradoxically, in a cellular context, providing excess nicotinamide can fuel the NAD+ salvage pathway, leading to a significant increase in the total cellular NAD+ pool.[8] Since NAD+ is the limiting co-substrate for sirtuin activity, this increase can override the direct inhibition and result in a net activation of sirtuins.[2][8]

This dual mechanism makes it imperative to screen compounds like this compound in both biochemical and cell-based assays to fully understand their pharmacological profile.

High-Throughput Screening Workflow

A successful HTS campaign is a structured, multi-step process designed to identify and validate promising compounds efficiently.[9][10] The workflow involves miniaturizing the assay into a 384- or 1536-well plate format, performing a pilot screen to validate the assay's robustness (typically by assessing the Z'-factor), executing the primary screen, and then confirming the activity of initial "hits".[9][11]

HTS_Workflow AssayDev 1. Assay Development & Miniaturization (384-well) Pilot 2. Pilot Screen (~2000 compounds) Validate Z' > 0.5 AssayDev->Pilot Pilot->AssayDev Z' < 0.5 (Optimize) Primary 3. Primary HTS (Full Library) Pilot->Primary Z' OK HitID 4. Hit Identification (% Inhibition Threshold) Primary->HitID Confirm 5. Hit Confirmation (Re-test from fresh stock) HitID->Confirm DoseResp 6. Dose-Response (IC50/EC50 Determination) Confirm->DoseResp

Figure 2: Generalized High-Throughput Screening (HTS) Workflow.

Protocol 1: Biochemical HTS Assay for PARP1 Inhibition

This protocol describes a homogenous, fluorescence-based assay to identify direct inhibitors of PARP1 activity.

Principle

The assay quantifies the consumption of NAD+ by recombinant PARP1 enzyme. A cycling enzyme mixture is used to measure the amount of remaining NAD+ after the PARP1 reaction. In this coupled reaction, NAD+ is proportionally converted to a fluorescent product (resorufin). Therefore, a decrease in fluorescence relative to a no-enzyme control indicates PARP1 activity, and the reversal of this decrease by a test compound indicates inhibition.

Materials & Reagents
  • Plates: 384-well, black, low-volume, solid bottom plates.

  • Enzyme: Recombinant Human PARP1.

  • Substrate: "Activated" DNA (e.g., histone-H1-nicked DNA).

  • Cofactor: β-NAD+.

  • Detection Kit: A commercial NAD+/NADH detection kit (e.g., cycling assay based on diaphorase/resazurin).

  • Positive Control: Olaparib or another known PARP inhibitor.[12]

  • Assay Buffer: Tris-HCl based buffer (pH 8.0) with MgCl2, DTT, and a surfactant like Tween-20.

  • Compound Plates: 384-well plates containing this compound and other library compounds serially diluted in DMSO.

Step-by-Step Methodology
  • Compound Plating (Nanoliter Dispensing): Using an acoustic dispenser, transfer 50 nL of compound solutions from the compound source plates to the assay plates. For controls, dispense 50 nL of DMSO (negative control) or Olaparib (positive control).

  • Enzyme/DNA Addition (5 µL): Prepare a PARP1 enzyme/activated DNA mix in cold assay buffer. Dispense 5 µL of this mix into each well of the assay plate.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute, then centrifuge briefly (1 min at 1000 rpm) to bring all contents to the bottom of the wells. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation (5 µL): Prepare a solution of NAD+ in assay buffer. Add 5 µL to each well to start the enzymatic reaction. The final assay volume is 10 µL.

  • PARP Reaction Incubation: Mix the plate gently and centrifuge as before. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection (10 µL): Add 10 µL of the NAD+ cycling/detection reagent to each well. This stops the PARP1 reaction and begins the fluorescence development.

  • Detection Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Fluorescence Reading: Read the plate on a compatible plate reader (e.g., BMG Pherastar, PerkinElmer EnVision) with excitation at ~540 nm and emission at ~590 nm.[11]

Trustworthiness: A Self-Validating System

The robustness of this assay is validated in every run by calculating the Z'-factor from the control wells.

  • High Control (0% Inhibition): DMSO-only wells.

  • Low Control (100% Inhibition): Wells with a saturating concentration of Olaparib.

A Z'-factor > 0.5 indicates a large separation between the high and low controls, signifying a high-quality, reliable assay suitable for HTS.[9]

Protocol 2: Cell-Based HTS Assay for SIRT1 Modulation

This protocol uses a luciferase reporter gene assay to measure the functional outcome of SIRT1 activity within a cellular environment.

Principle

This assay utilizes a cell line stably expressing a reporter construct where the expression of firefly luciferase is controlled by a transcription factor that is a known substrate of SIRT1 (e.g., p53 or NF-κB). When SIRT1 is active, it deacetylates the transcription factor, leading to a change in luciferase expression.[7] Compound-induced changes in the luciferase signal reflect modulation of SIRT1 activity. A co-transfected Renilla luciferase under a constitutive promoter is used for normalization.

Materials & Reagents
  • Cell Line: HEK293 or a relevant cell line (e.g., a cancer cell line) stably expressing the SIRT1-responsive firefly luciferase reporter and constitutive Renilla luciferase.

  • Plates: 384-well, white, solid bottom, tissue-culture treated plates.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics.

  • Detection Reagent: Dual-luciferase reporter assay system.

  • Positive Controls: Resveratrol (SIRT1 activator)[13], Nicotinamide (SIRT1 inhibitor).

  • Compound Plates: As described in Protocol 1.

Step-by-Step Methodology
  • Cell Plating (15 µL): Using a multi-drop dispenser, seed the cells into the 384-well assay plates at a pre-optimized density (e.g., 5,000 cells/well). Incubate overnight (16-24 hours) at 37°C, 5% CO2.

  • Compound Addition (50 nL): Use an acoustic dispenser to transfer compounds, DMSO, and controls to the cell plates.

  • Incubation: Return plates to the incubator for 18-24 hours to allow for compound action and reporter gene expression changes.

  • Cell Lysis & Reagent Addition (15 µL): Equilibrate plates to room temperature. Add 15 µL of the dual-luciferase reagent, which combines cell lysis and substrate addition in one step.

  • Lysis Incubation: Place plates on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis.

  • Luminescence Reading: Read the plates on a luminescence-capable plate reader, first measuring the firefly luminescence and then the Renilla luminescence.

Data Analysis & Interpretation
  • Normalization: For each well, divide the Firefly luminescence signal by the Renilla luminescence signal to get a normalized ratio. This corrects for variations in cell number and transfection efficiency.

  • Activity Calculation: Calculate the percent activity relative to DMSO controls.

  • Expertise in Action: This cell-based format is essential for distinguishing direct SIRT1 inhibition from potential indirect activation via NAD+ pool enhancement. A compound like this compound might show inhibition in the biochemical PARP assay but an increase in signal (activation) in this cell-based SIRT1 assay, providing critical insight into its true cellular mechanism.[8]

Expected Data and Interpretation

Following primary screening and dose-response confirmation, the data can be summarized to build a pharmacological profile for this compound.

CompoundPARP1 Inhibition IC50 (µM)SIRT1 Modulation (Cell-Based)Interpretation
This compound 1.5180% Activation at 10 µMPotent PARP1 inhibitor with SIRT1 activating properties, potentially through NAD+ precursor activity.
Nicotinamide (Control) 55150% Activation at 10 µMWeak PARP1 inhibitor, confirms SIRT1 activation in the cellular context.[8]
Olaparib (Control) 0.005No significant effectHighly potent and selective PARP1 inhibitor, as expected.[12]
Resveratrol (Control) >100250% Activation at 10 µMKnown SIRT1 activator, no PARP1 activity.[13]

Conclusion

This compound represents a compelling chemical scaffold for probing NAD+-dependent enzymatic pathways. Its structural similarity to nicotinamide suggests a high probability of activity against key drug targets like PARP and sirtuins. The dual-protocol HTS approach outlined here—combining a direct biochemical inhibition assay with a functional cell-based modulation assay—provides a robust, efficient, and insightful strategy. This methodology allows researchers not only to identify potent hits but also to elucidate the complex cellular mechanisms that are critical for advancing a compound from initial discovery to a validated lead.

References

Application Notes and Protocols for In Vivo Evaluation of 5-Hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxynicotinamide is a novel compound structurally related to nicotinamide, a form of vitamin B3 and a well-known precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular metabolism and a substrate for several key enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular processes such as DNA repair, inflammation, and energy metabolism.[1][2] An age-related decline in NAD+ levels has been linked to various physiological declines and the pathogenesis of age-related diseases.[3] By potentially boosting NAD+ levels, this compound presents a promising therapeutic candidate for a variety of conditions associated with decreased NAD+ availability.

These application notes provide a comprehensive guide for the in vivo evaluation of this compound, covering initial toxicity assessments, pharmacokinetic and pharmacodynamic profiling, and efficacy testing in relevant animal models.

Preclinical In Vivo Experimental Design

A tiered approach is recommended for the in vivo evaluation of this compound, starting with safety and tolerability studies, followed by pharmacokinetic and pharmacodynamic characterization, and culminating in efficacy studies in appropriate disease models.

Phase 1: Acute Toxicity and Dose-Range Finding

The initial phase focuses on establishing the safety profile of this compound.

1.1. Dose-Range Finding (DRF) Study

  • Objective: To determine a range of tolerated doses and identify potential signs of toxicity.

  • Animal Model: C57BL/6 mice (male and female).

  • Methodology: A minimum of three dose levels (low, medium, high) and a vehicle control group are used. The selection of initial doses can be informed by in vitro cytotoxicity data. The compound is administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Animals are closely monitored for clinical signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours post-dose) and daily for 7-14 days. Body weight is recorded regularly. At the end of the study, a gross necropsy is performed to identify any macroscopic pathological changes.

1.2. Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose that does not cause unacceptable toxicity or mortality.[4]

  • Animal Model: C57BL/6 mice (male and female).

  • Methodology: Based on the DRF study results, a wider range of doses is selected. A single dose is administered to each group. Animals are observed intensively for the first 24 hours and then daily for 14 days. All instances of toxicity and mortality are recorded. The MTD is used to select the high dose for subsequent repeat-dose toxicity studies.

Phase 2: Pharmacokinetics (PK) and Pharmacodynamics (PD)

This phase aims to understand how the body processes this compound and its effect on the target pathway.

2.1. Pharmacokinetic (PK) Study

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Animal Model: C57BL/6 mice.

  • Methodology: A single dose of this compound is administered. Blood samples are collected at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration. Plasma concentrations of this compound and its potential metabolites are quantified using a validated analytical method (e.g., LC-MS/MS). Key PK parameters are then calculated.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum (peak) plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution

2.2. Pharmacodynamic (PD) Study

  • Objective: To assess the effect of this compound on NAD+ metabolism.

  • Animal Model: C57BL/6 mice.

  • Methodology: Multiple doses of this compound are administered. Tissues of interest (e.g., liver, muscle, brain) and blood are collected at various time points post-dose. NAD+ and related metabolite levels (NADH, NADP+, NADPH, NMN, NR) are quantified.

Table 2: Key Pharmacodynamic Biomarkers

BiomarkerTissue/FluidRationale
NAD+ Blood, Liver, Muscle, BrainPrimary target engagement marker.
NADH Blood, Liver, Muscle, BrainTo assess the NAD+/NADH ratio, an indicator of cellular redox state.[5]
NMN, NR Blood, TissuesPrecursors in the NAD+ salvage pathway.
NAAD Blood, TissuesA sensitive biomarker of increased NAD+ metabolism.[6][7]
SIRT1 activity TissuesDownstream effector of NAD+.
PARP activity TissuesDownstream effector of NAD+.
Phase 3: In Vivo Efficacy Studies

Based on the proposed mechanism of action, this compound should be tested in relevant disease models.

3.1. Age-Related Decline Model

  • Objective: To evaluate the effect of this compound on age-associated physiological decline.

  • Animal Model: Aged C57BL/6 mice (e.g., 18-24 months old).

  • Methodology: Chronic administration of this compound in drinking water or via oral gavage for a specified period (e.g., 3-6 months). A comprehensive assessment of physiological functions is performed.

Table 3: Efficacy Endpoints in an Aging Model

CategoryEndpoint
Metabolic Function Glucose tolerance test (GTT), Insulin tolerance test (ITT), body composition analysis.
Physical Performance Treadmill endurance test, grip strength.
Cognitive Function Morris water maze, Y-maze.
Tissue-specific NAD+ levels Liver, muscle, brain NAD+ and metabolite quantification.

3.2. Diet-Induced Obesity (DIO) Model

  • Objective: To assess the therapeutic potential of this compound in a model of metabolic syndrome.

  • Animal Model: C57BL/6 mice fed a high-fat diet (HFD).

  • Methodology: Mice are fed an HFD for several weeks to induce obesity and insulin resistance. Treatment with this compound is then initiated.

Table 4: Efficacy Endpoints in a DIO Model

CategoryEndpoint
Body Weight and Composition Weekly body weight, fat and lean mass measurement.
Glucose Homeostasis Fasting glucose and insulin levels, GTT, ITT.
Liver Function Liver weight, histology (steatosis scoring), plasma ALT/AST levels.
Gene Expression Analysis of genes involved in fatty acid oxidation and inflammation in the liver and adipose tissue.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice
  • Preparation: Prepare the dosing solution of this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). Ensure the solution is homogenous.

  • Animal Handling: Gently restrain the mouse, ensuring it is calm.

  • Administration: Insert a 20-22 gauge gavage needle attached to a syringe into the mouse's mouth, passing it along the roof of the mouth and down the esophagus into the stomach. Administer the solution slowly.

  • Post-administration: Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol 2: Blood Collection via Submandibular Bleed
  • Restraint: Firmly restrain the mouse to expose the submandibular area.

  • Puncture: Use a 4-5 mm lancet to puncture the submandibular vein.

  • Collection: Collect the blood drops into a microcentrifuge tube containing an appropriate anticoagulant (e.g., EDTA).

  • Hemostasis: Apply gentle pressure to the puncture site with a gauze pad to stop the bleeding.

  • Processing: Centrifuge the blood to separate plasma and store at -80°C until analysis.

Protocol 3: Tissue Collection and NAD+ Extraction
  • Euthanasia: Euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Dissection: Quickly dissect the tissues of interest (e.g., liver, muscle, brain) on a cold plate.

  • Snap-freezing: Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity.

  • Storage: Store the frozen tissues at -80°C.

  • Extraction: For NAD+ analysis, homogenize the frozen tissue in an acidic or basic extraction buffer (depending on the specific NAD+ or NADH measurement protocol) on ice. Centrifuge the homogenate to pellet the protein and collect the supernatant for analysis.

Protocol 4: NAD+ Quantification by HPLC
  • Sample Preparation: Neutralize the acidic or basic tissue extracts.

  • HPLC System: Use a reverse-phase C18 column with a UV detector set at 260 nm.

  • Mobile Phase: Employ a gradient of a suitable buffer system (e.g., potassium phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Analysis: Inject the sample and a series of NAD+ standards. Identify the NAD+ peak based on retention time and quantify by comparing the peak area to the standard curve.

Visualizations

Signaling Pathways

Caption: NAD+ Biosynthesis and Consumption Pathways.

Experimental Workflow

InVivo_Workflow cluster_phase1 Phase 1: Toxicity Studies cluster_phase2 Phase 2: PK/PD Studies cluster_phase3 Phase 3: Efficacy Studies start Start: In Vivo Evaluation of this compound DRF Dose-Range Finding (DRF) start->DRF MTD Maximum Tolerated Dose (MTD) DRF->MTD PK Pharmacokinetics (PK) (ADME) MTD->PK PD Pharmacodynamics (PD) (NAD+ levels) MTD->PD Aging_Model Aging Models PD->Aging_Model Metabolic_Model Metabolic Disease Models PD->Metabolic_Model end Data Analysis and Interpretation Aging_Model->end Metabolic_Model->end

References

Application Notes and Protocols for Studying Enzyme Kinetics Using Nicotinamide Analogues: A Focus on Nicotinamidase

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 5-Hydroxynicotinamide: Extensive searches for "this compound" in the context of enzyme kinetics did not yield specific application notes or protocols. The available scientific literature primarily focuses on nicotinamide and its other analogues. Therefore, this document provides detailed protocols and data for a closely related and well-studied system: the enzyme nicotinamidase and its interaction with nicotinamide and its inhibitors. These methodologies can be adapted for studying other enzymes and inhibitors with similar chemical structures.

Introduction

Nicotinamidases are enzymes that catalyze the hydrolysis of nicotinamide to nicotinic acid and ammonia, playing a crucial role in the NAD+ salvage pathway in many organisms.[1][2][3] The absence of nicotinamidase in mammals makes it a potential target for antimicrobial drug development.[2] Understanding the kinetic properties of nicotinamidases and their inhibition is therefore of significant interest to researchers in biochemistry and drug discovery.

These application notes provide a summary of the kinetic parameters of nicotinamidase from various sources and detail the protocols for assaying its activity and inhibition.

Quantitative Kinetic Data

The following tables summarize the steady-state kinetic parameters for various nicotinamidase enzymes and the inhibition constants for several of their inhibitors.

Table 1: Steady-State Kinetic Parameters for Nicotinamidase

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Mycobacterium tuberculosisNicotinamide14 ± 13.1 ± 0.12.2 x 105
Mycobacterium tuberculosisPyrazinamide300 ± 403.8 ± 0.11.3 x 104
Saccharomyces cerevisiaeNicotinamide9.6--
Saccharomyces cerevisiaePyrazinamide157--
Enterobacter agglomeransNicotinamide36--

Data compiled from multiple sources.[2][3][4]

Table 2: Inhibition of Nicotinamidase by Various Compounds

Enzyme SourceInhibitorKiType of Inhibition
Mycobacterium tuberculosis3-Pyridine carboxaldehyde290 nMCompetitive
Saccharomyces cerevisiaeNicotinaldehyde940 nMCompetitive
Saccharomyces cerevisiaeNicotinic acid120 µMCompetitive
Saccharomyces cerevisiae3-Acetylpyridine316 µMCompetitive
Saccharomyces cerevisiaePyrazinoic acid6.7 mMCompetitive
Saccharomyces cerevisiaeBenzaldehyde20.6 mMCompetitive

Data compiled from multiple sources.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the nicotinamidase-catalyzed reaction, a typical experimental workflow for determining enzyme kinetics, and the mechanism of competitive inhibition.

nicotinamidase_reaction cluster_reactants Reactants cluster_products Products Nicotinamide Nicotinamide Enzyme Nicotinamidase Nicotinamide->Enzyme + H2O H₂O H2O->Enzyme + Nicotinic_Acid Nicotinic Acid Ammonia Ammonia (NH₃) Enzyme->Nicotinic_Acid Enzyme->Ammonia

Caption: Nicotinamidase catalyzes the hydrolysis of nicotinamide.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare reagents: - Buffer - Substrate (Nicotinamide) - Enzyme (Nicotinamidase) - Inhibitor (optional) Serial_Dilutions Prepare serial dilutions of substrate and inhibitor Reagents->Serial_Dilutions Incubation Incubate enzyme with varying concentrations of substrate +/- inhibitor Serial_Dilutions->Incubation Reaction Initiate reaction and monitor product formation over time Incubation->Reaction Data_Collection Collect data (e.g., absorbance, HPLC peak area) Reaction->Data_Collection Initial_Rates Calculate initial reaction velocities (v₀) Data_Collection->Initial_Rates Plotting Plot v₀ vs. [Substrate] Initial_Rates->Plotting Michaelis_Menten Fit data to Michaelis-Menten equation Plotting->Michaelis_Menten Lineweaver_Burk Alternatively, use Lineweaver-Burk plot for linearization Plotting->Lineweaver_Burk Determine_Parameters Determine Km, Vmax, and Ki Michaelis_Menten->Determine_Parameters Lineweaver_Burk->Determine_Parameters

Caption: General workflow for an enzyme kinetics experiment.

competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P + E I Inhibitor (I) EI->E

Caption: Mechanism of competitive inhibition.

Experimental Protocols

Two common methods for assaying nicotinamidase activity are the High-Performance Liquid Chromatography (HPLC) based assay and the coupled enzyme assay.

HPLC-Based Assay for Nicotinamidase Activity

This method directly measures the formation of the product, nicotinic acid, from the substrate, nicotinamide.

Materials:

  • Nicotinamidase enzyme

  • Nicotinamide (substrate)

  • Nicotinic acid (standard)

  • Phosphate buffer (e.g., 100 mM, pH 7.3)

  • Trifluoroacetic acid (TFA) for quenching the reaction

  • HPLC system with a C18 reverse-phase column

  • Ammonium acetate buffer for mobile phase

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the phosphate buffer and nicotinamide at various concentrations (e.g., 20, 40, 60, 80, 120, 160, 200, and 400 µM).

  • Enzyme Addition: Initiate the reaction by adding a known concentration of nicotinamidase (e.g., 10-200 nM final concentration).[1] The total reaction volume is typically small (e.g., 50 µL).[1]

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C) for a fixed period (e.g., 20 minutes).[1]

  • Reaction Quenching: Stop the reaction by adding a quenching agent like 10% TFA.[1]

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein.[1]

  • HPLC Analysis: Inject the supernatant onto a C18 column. Separate the substrate (nicotinamide) and product (nicotinic acid) using an isocratic or gradient elution with an ammonium acetate buffer.[1]

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 260 nm or 261 nm.[1][4]

  • Quantification: Determine the amount of nicotinic acid produced by integrating the area of its corresponding peak and comparing it to a standard curve of known nicotinic acid concentrations.

  • Data Analysis: Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Coupled Enzyme Assay for Nicotinamidase Activity

This is a continuous spectrophotometric assay that couples the production of ammonia from the nicotinamidase reaction to the consumption of NAD(P)H by glutamate dehydrogenase (GDH).[1]

Materials:

  • Nicotinamidase enzyme

  • Nicotinamide (substrate)

  • α-ketoglutarate

  • NAD(P)H

  • Glutamate dehydrogenase (GDH)

  • Phosphate buffer (e.g., 100 mM, pH 7.3)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Assay Mixture Preparation: In a cuvette or a 96-well plate, prepare an assay mixture containing the phosphate buffer, α-ketoglutarate (e.g., 1 mM), NAD(P)H (e.g., 250 µM), and GDH (e.g., 1.5 units per 100 µL).[1] Also include varying concentrations of nicotinamide.

  • Pre-incubation: Pre-incubate the assay mixture at a constant temperature (e.g., 25°C) for a few minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.[5]

  • Reaction Initiation: Start the reaction by adding the nicotinamidase enzyme.

  • Monitoring the Reaction: Immediately monitor the decrease in absorbance at 340 nm over time.[1] This decrease corresponds to the oxidation of NAD(P)H to NAD(P)+ by GDH in the presence of ammonia produced by nicotinamidase.

  • Calculating Reaction Rates: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NAD(P)H (6220 M-1cm-1).[3]

  • Data Analysis: Plot the initial rates against the substrate concentrations and fit to the Michaelis-Menten equation to determine Km and Vmax. For inhibition studies, perform the assay with varying concentrations of both the substrate and a fixed concentration of the inhibitor.

Conclusion

The protocols and data presented provide a framework for studying the enzyme kinetics of nicotinamidase. While specific information for this compound is not currently available, the detailed methodologies for HPLC-based and coupled enzyme assays can be adapted to investigate the effects of this and other novel compounds on various enzyme systems. Careful experimental design and data analysis are crucial for accurately determining key kinetic parameters and understanding the mechanism of enzyme inhibition.

References

Synthesis of 5-Hydroxynicotinamide Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 5-Hydroxynicotinamide derivatives. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including their roles as enzyme inhibitors in cancer and as antifungal agents.

This guide offers a summary of the synthesis of these derivatives, their applications with supporting quantitative data, detailed experimental procedures, and visualizations of relevant biological pathways and experimental workflows.

Application Notes

This compound, a derivative of nicotinic acid (Vitamin B3), serves as a versatile scaffold in the development of novel therapeutic agents. The presence of the hydroxyl group at the 5-position of the pyridine ring offers a key point for further chemical modification, enabling the synthesis of a diverse library of derivatives. These derivatives have shown promise in several key therapeutic areas.

As Inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for Anti-Angiogenic Therapy

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anticancer therapies. Several nicotinamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[1][2] These compounds typically work by competing with ATP for the kinase binding site of the receptor, thereby inhibiting its downstream signaling cascade that promotes cell proliferation and survival.

One notable derivative, (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, has demonstrated significant VEGFR-2 inhibitory activity with an IC50 value of 51 nM.[3] This compound also exhibited potent antiproliferative effects against MCF-7 and HCT 116 cancer cell lines.[3] The general structure of these inhibitors often includes a nicotinamide core, a linker, and a moiety that interacts with the hydrophobic region of the VEGFR-2 binding pocket.

As Poly (ADP-ribose) Polymerase (PARP) Inhibitors for Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality and cell death. The core structure of many PARP inhibitors mimics the nicotinamide moiety of the natural PARP substrate, NAD+.[4][5] This allows them to bind to the catalytic domain of PARP and block its activity. While specific this compound-based PARP inhibitors are not extensively documented in publicly available literature, the foundational role of the nicotinamide scaffold suggests that 5-hydroxy derivatives could be promising candidates for the development of novel PARP inhibitors.

As Antifungal Agents

The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents. Nicotinamide derivatives have emerged as a promising class of compounds with significant antifungal activity.[6][7] These compounds can disrupt the fungal cell wall, leading to cell death. For instance, a series of N-(1H-pyrazol-5-yl)nicotinamide derivatives have been synthesized and shown to be effective against various fungal strains.[8] One of the most active compounds, 2-amino-N-(3-isopropylphenyl)nicotinamide, exhibited a potent MIC value of 0.25 μg/mL against Candida albicans.[6]

Quantitative Data Summary

The following tables summarize the biological activities of various nicotinamide derivatives as VEGFR-2 inhibitors and antifungal agents.

Table 1: VEGFR-2 Inhibitory Activity of Nicotinamide Derivatives

Compound IDTarget Cell Line/EnzymeIC50 ValueReference
Compound 8VEGFR-277.02 nM[1]
HCT-1165.4 µM[1]
HepG27.1 µM[1]
Compound 6VEGFR-260.83 nM[2]
HCT-1169.3 µM[2]
HepG-27.8 µM[2]
Compound D-1VEGFR-2Good IC50
HCT-1163.08 µM
Compound 10VEGFR-251 nM[3]
MCF-78.25 µM[3]
HCT 1166.48 µM[3]

Table 2: Antifungal Activity of Nicotinamide Derivatives

Compound IDFungal StrainMIC ValueReference
Compound 16gCandida albicans SC53140.25 µg/mL[6]
Compound B4S. sclerotiorum10.35 mg/L[8]
V. mali17.01 mg/L[8]
Compound 3lHelminthosporium maydis33.5 µM
Rhizoctonia cerealis21.4 µM
Compound 4aBotrytis cinerea40.54% inhibition

Experimental Protocols

The synthesis of this compound derivatives typically starts from 5-hydroxynicotinic acid. A common initial step is the esterification of the carboxylic acid, followed by amidation with a desired amine.

Protocol 1: Synthesis of Ethyl 5-hydroxynicotinate from 5-Hydroxynicotinic Acid

This protocol is adapted from a procedure described in Organic Syntheses.[1]

Materials:

  • 5-Hydroxynicotinic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a dried 200 mL single-necked recovery flask equipped with a magnetic stir bar, add 5.01 g (36.0 mmol) of 5-hydroxynicotinic acid.

  • Add 20 mL of absolute ethanol.

  • Carefully add 2.0 mL of concentrated sulfuric acid in two portions.

  • Equip the flask with a condenser and heat the mixture in an oil bath at 95–100 °C for 18 hours.

  • Cool the solution to room temperature and carefully add 125 mL of saturated sodium bicarbonate solution to neutralize the acid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (4 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation to yield ethyl 5-hydroxynicotinate as a white powder. The reported yield is approximately 73%.[1]

Protocol 2: General Procedure for the Synthesis of N-substituted-5-hydroxynicotinamides

This is a general protocol for the amidation of a nicotinic acid ester. This can be adapted for ethyl 5-hydroxynicotinate to produce various this compound derivatives.

Materials:

  • Ethyl 5-hydroxynicotinate (from Protocol 1)

  • Desired primary or secondary amine

  • Aprotic solvent (e.g., DMF, DCM)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, triethylamine)

Procedure:

  • Dissolve ethyl 5-hydroxynicotinate (1 equivalent) in an aprotic solvent.

  • Add the desired amine (1.1 equivalents) and a base (2-3 equivalents).

  • Add the coupling agent (1.1 equivalents) to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-hydroxynicotinamide.

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.

General Experimental Workflow for Synthesis and Evaluation

Synthesis_Workflow Start 5-Hydroxynicotinic Acid Esterification Esterification (Protocol 1) Start->Esterification Ester Ethyl 5-Hydroxynicotinate Esterification->Ester Amidation Amidation with various amines (Protocol 2) Ester->Amidation Derivatives Library of This compound Derivatives Amidation->Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Derivatives->Purification Biological_Assay Biological Evaluation (e.g., VEGFR-2 assay, Antifungal screening) Purification->Biological_Assay Data_Analysis Data Analysis (IC50, MIC determination) Biological_Assay->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

PARP-Mediated DNA Repair Inhibition

PARP_Inhibition DNA_damage DNA Single-Strand Break PARP PARP DNA_damage->PARP Recruits PAR Poly(ADP-ribose) (PAR) PARP->PAR Synthesizes NAD NAD+ NAD->PARP Substrate Repair_proteins DNA Repair Proteins PAR->Repair_proteins Recruits Repair DNA Repair Repair_proteins->Repair Inhibitor This compound Derivative Inhibitor->PARP Inhibits

Caption: Mechanism of PARP inhibition in DNA single-strand break repair.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a pivotal coenzyme in cellular metabolism, playing a critical role in redox reactions and as a substrate for various enzymes involved in signaling pathways, such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2][3][4] The abundance of NAD+ and its related metabolites, collectively known as the NADome, is a key indicator of the metabolic state of cells and tissues.[1][2] Consequently, accurate quantification of the NADome is crucial for understanding cellular homeostasis and for the development of therapeutic interventions for a range of diseases, including age-related disorders and neurodegenerative diseases.[5][6]

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for the sensitive and specific quantification of the NAD+ metabolome.[5][6] LC-MS offers significant advantages over traditional methods like HPLC-UV, NMR, and enzymatic assays, which often lack the required specificity and sensitivity for complex biological samples.[5][6] This document provides detailed application notes and protocols for the quantification of NAD+ and its related metabolites using LC-MS/MS.

Signaling Pathways and Experimental Workflow

To visualize the intricate relationships within the NAD+ metabolic network and the general procedure for its analysis, the following diagrams are provided.

NAD_Metabolic_Pathway cluster_de_novo De Novo Synthesis cluster_preiss_handler Preiss-Handler Pathway cluster_salvage Salvage Pathway cluster_core Core NAD+ Metabolism cluster_consumption NAD+ Consumption Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDOs, TDOs QA Quinolinic Acid Kynurenine->QA IDOs, TDOs NaMN Nicotinic Acid Mononucleotide QA->NaMN QPRT NaAD Nicotinic Acid Adenine Dinucleotide NaMN->NaAD NMNAT1-3 NA Nicotinic Acid NA->NaMN NAPRT NAM Nicotinamide NMN Nicotinamide Mononucleotide NAM->NMN NAMPT NAD_plus NAD+ NMN->NAD_plus NMNAT1-3 NR Nicotinamide Riboside NR->NMN NRK1/2 NaAD->NAD_plus NADSYN NADH NADH NAD_plus->NADH NADP_plus NADP+ NAD_plus->NADP_plus NADK PARP_Sirtuins_CD38 PARPs, Sirtuins, CD38 NAD_plus->PARP_Sirtuins_CD38 Consumption NADPH NADPH NADP_plus->NADPH PARP_Sirtuins_CD38->NAM Release

Caption: NAD+ Metabolic Pathways.

LCMS_Workflow SampleCollection 1. Sample Collection (Cells, Tissues, Biofluids) MetaboliteExtraction 2. Metabolite Extraction (e.g., Cold Methanol, Acid Extraction) SampleCollection->MetaboliteExtraction SamplePreparation 3. Sample Preparation (Centrifugation, Supernatant Transfer, Drying, Reconstitution) MetaboliteExtraction->SamplePreparation LC_Separation 4. LC Separation (HILIC, Mixed-Mode, or RP Chromatography) SamplePreparation->LC_Separation MS_Detection 5. MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection DataAnalysis 6. Data Analysis (Peak Integration, Quantification) MS_Detection->DataAnalysis

Caption: General LC-MS/MS Workflow for NAD+ Metabolome Analysis.

Experimental Protocols

Protocol 1: Sample Preparation

Accurate quantification of the NAD+ metabolome is highly dependent on the sample preparation procedure, as these metabolites are prone to degradation.[3] It is crucial to rapidly quench metabolic activity and efficiently extract the analytes.

A. Cultured Cells:

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Immediately add ice-cold extraction solvent. A commonly used solvent is 80% methanol (v/v) in water.[7] For a 60 mm dish, 500 µL of extraction solvent can be used.[8]

  • Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

  • Sonicate the samples for 5 minutes on ice to ensure complete cell lysis.[8]

  • Centrifuge at 15,000 rpm for 15 minutes at 4°C.[8]

  • Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.[8]

  • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or the initial mobile phase.[8]

  • Vortex and centrifuge again at 15,000 rpm for 15 minutes at 4°C to pellet any insoluble material.[8]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

B. Tissues:

  • Excise the tissue of interest and immediately freeze it in liquid nitrogen to quench metabolism.

  • Weigh the frozen tissue (typically 2-10 mg).[9]

  • Homogenize the frozen tissue in a pre-chilled tube with a tissue homogenizer using a cold extraction solvent. A common choice is a methanol:water (4:1, v/v) solution.[10] The addition of internal standards during homogenization is recommended.[10]

  • Follow steps 4-9 from the cultured cells protocol.

C. Whole Blood:

  • Collect whole blood into tubes containing an anticoagulant such as K2 EDTA or lithium heparin.[11]

  • For extraction, add 150 µL of cold methanol containing an internal standard to 18 µL of whole blood.[8]

  • Vortex for 30 seconds.

  • Centrifuge at 15,000 rpm for 15 minutes at 4°C.[8]

  • Transfer the supernatant to a new tube and evaporate to dryness.[8]

  • Reconstitute the sample in LC-MS grade water, sonicate, vortex, and centrifuge as described for cell extracts.[8]

  • Transfer the final supernatant to an autosampler vial.

Protocol 2: LC-MS/MS Analysis

The separation of polar NAD+ metabolites is often achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography.[3][5][12]

A. Liquid Chromatography Conditions:

ParameterHILIC Method ExampleMixed-Mode Method Example
Column Accucore HILIC (2.1 x 150 mm, 2.6 µm)[12]Scherzo SM-C18 (reversed-phase with weak ionic ligands)[10]
Mobile Phase A 7.5 mM ammonium acetate with 1.54 mM ammonium hydroxide in water[12]5 mM ammonium acetate in water
Mobile Phase B Acetonitrile[12]Methanol
Gradient A dual HILIC-RP gradient can be employed.[7] Specific gradients need to be optimized based on the specific metabolites of interest and the column used.A gradient from high aqueous to high organic is typical.
Flow Rate Typically 0.2-0.4 mL/minTypically 0.2-0.4 mL/min
Column Temp. 32°C[12]Typically 30-40°C
Injection Vol. 2-10 µL2-10 µL

B. Mass Spectrometry Conditions:

Detection is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).[7][8]

ParameterTypical Setting
Ionization Mode ESI-positive[8]
Nebulizer Gas Flow 3 L/min[8]
Heating Gas Flow 10 L/min[8]
Interface Temp. 400°C[8]
Desolvation Temp. 650°C[8]
Heat Block Temp. 400°C[8]
Drying Gas Flow 10 L/min[8]

Quantitative Data

The following table summarizes the MRM transitions for key NAD+ metabolites. Collision energies need to be optimized for the specific instrument used.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
NAD+ 664.0136.146[8]
NADH 666.0649.219[8]
NADP+ 744.1136.1-
NADPH 746.179.9-
NMN 335.1123.1-
NAM 123.180.1-
NR 255.1123.1-
NA 124.180.0-
¹³C₅-NAD+ (IS) 669.0136.243[8]

Note: Collision energies are instrument-dependent and require optimization. The values provided are from a specific study and serve as a starting point.[8]

Internal Standards

The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.[8] A common internal standard for NAD+ quantification is ¹³C₅-NAD+.[8] For a broader metabolome analysis, a mixture of stable isotope-labeled standards corresponding to the analytes of interest should be used.[7]

Conclusion

The LC-MS/MS methods described provide a robust and sensitive platform for the quantification of NAD+ and its related metabolites in various biological samples. Careful attention to sample preparation is critical for obtaining accurate and reproducible results. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own NADomics workflows.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of compounds relevant to the pharmaceutical industry, based on the NIOSH Manual of Analytical Methods (NMAM). The included methods have been selected for their relevance to common solvents, excipients, and active pharmaceutical ingredients (APIs) encountered in drug development and manufacturing.

Introduction to the NIOSH Manual of Analytical Methods (NMAM)

The NIOSH Manual of Analytical Methods (NMAM) is a compilation of sampling and analytical methods for workplace exposure monitoring.[1][2] These methods are developed and validated to ensure accuracy, sensitivity, and specificity for a wide range of chemical and biological agents.[1] The NMAM is a dynamic resource, continuously updated with new and revised methods, and is publicly available online.[1][2] While primarily intended for occupational hygiene, the rigorous validation and detailed protocols make many NMAM methods highly applicable to quality control and analytical development in the pharmaceutical industry.

Selected Analytical Methods

This document details the following NIOSH methods:

  • NMAM 1400: Alcohols (Ethanol, Isopropyl Alcohol)

  • NMAM 1300: Ketones (Acetone)

  • NMAM 7500 & 7601: Crystalline Silica

  • Adapted OSHA Method (based on NIOSH principles): Methotrexate

Quantitative Data Summary

The following tables summarize the key quantitative performance parameters for the selected analytical methods.

Table 1: Quantitative Data for Common Pharmaceutical Solvents

AnalyteNIOSH MethodWorking RangeEstimated LODOverall Precision (SrT)Accuracy
Ethanol 140030 - 1900 mg/m³ (for a 1-L air sample)[3][4]0.01 mg per sample[4]0.065[5]± 14%[4]
Isopropyl Alcohol 140010 - 1000 mg/m³ (for a 3-L air sample)[3][4]0.01 mg per sample[4]0.064[5]± 14%[4]
Acetone 13000.06 - 10 mg per sample[6][7]0.02 mg per sample[6][7]0.082[8]Not specified in provided results

Table 2: Quantitative Data for a Common Pharmaceutical Excipient and an Active Pharmaceutical Ingredient (API)

AnalyteNIOSH MethodWorking RangeEstimated LODOverall Precision (SrT)Accuracy
Crystalline Silica (Quartz) 7500 (XRD)0.02 - 2 mg per sample[9]0.005 mg per sample[9]0.09 (for 50 to 200 µg)[9]Not specified in provided results
Methotrexate OSHA Stopgap (HPLC-UV)Not specified0.44 ng per injection[10]Not specifiedRecovery of 82.4% after 6 days[10]

Experimental Protocols

Protocol 1: Determination of Ethanol and Isopropyl Alcohol in Air (NIOSH Method 1400)

1. Principle: A known volume of air is drawn through a coconut shell charcoal sorbent tube to trap the alcohol vapors. The sample is then desorbed with carbon disulfide, and the resulting solution is analyzed by gas chromatography with flame ionization detection (GC-FID).

2. Materials and Equipment:

  • Sampler: Glass tube with two sections of activated coconut shell charcoal (100 mg/50 mg).[3][11]

  • Personal sampling pump, calibrated.[3][11]

  • Gas chromatograph with FID.[3][11]

  • GC column: e.g., 2 m x 4-mm ID glass, 0.2% Carbowax 1500 on 60/80 Carbopack C, or equivalent.[4]

  • Vials, 2-mL, with PTFE-lined caps.[3][11]

  • Syringes, pipettes, and volumetric flasks.

  • Carbon disulfide (CS₂), chromatographic grade.[3][11]

  • Ethanol and Isopropyl alcohol, reagent grade.[3]

  • Internal standard (e.g., 2-butanol).[11]

3. Sampling Procedure:

  • Calibrate the personal sampling pump with a representative sorbent tube in line.[3][11]

  • Break the ends of the sorbent tube immediately before sampling.[3][11]

  • Attach the sorbent tube to the calibrated pump with flexible tubing, ensuring the airflow is in the correct direction.

  • Sample at an accurately known flow rate between 0.01 and 0.2 L/min.[3][11]

  • For ethanol, collect a sample volume of 0.1 to 1 L. For isopropyl alcohol, collect 0.3 to 3 L.[3][11]

  • After sampling, cap the tubes and store them under refrigeration.[3]

4. Sample Preparation:

  • Carefully break open the sorbent tube and transfer the front and back sections of the charcoal to separate labeled vials.[3]

  • Pipette 1.0 mL of carbon disulfide (containing the internal standard) into each vial.[11]

  • Cap the vials and agitate them intermittently for 30 minutes to ensure complete desorption.[11]

5. GC Analysis:

  • Set the GC conditions as specified in NIOSH Method 1400. Typical temperatures are: Injector at 200°C, Detector at 250-300°C, and Column at 65-70°C.[4]

  • Inject a 5 µL aliquot of the sample solution into the GC.[4]

  • Record the peak areas of the analytes and the internal standard.

6. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known amounts of ethanol and isopropyl alcohol into carbon disulfide with the internal standard.[3]

  • Analyze the standards in the same manner as the samples.

  • Plot a calibration curve of the peak area ratio (analyte/internal standard) versus the concentration of the analyte.

  • Determine the concentration of the analytes in the samples from the calibration curve.

Protocol 2: Determination of Acetone in Air (NIOSH Method 1300)

1. Principle: Acetone vapors are collected from the air using a solid sorbent tube containing coconut shell charcoal. The collected acetone is then desorbed with carbon disulfide and analyzed by GC-FID.

2. Materials and Equipment:

  • Sampler: Glass tube with two sections of activated coconut shell charcoal (100 mg/50 mg).[6]

  • Personal sampling pump, calibrated.[6]

  • Gas chromatograph with FID.[6]

  • GC column: e.g., 3.5 m x 6-mm ID glass, packed with 10% SP2100 0.1% Carbowax 1500 on Chromosorb WHP.[12]

  • Vials, 2-mL, with PTFE-lined caps.[6]

  • Syringes, pipettes, and volumetric flasks.

  • Carbon disulfide (CS₂), chromatographic grade.[12]

  • Acetone, reagent grade.[12]

3. Sampling Procedure:

  • Calibrate the personal sampling pump with a representative sorbent tube in line.[12]

  • Break the ends of the sorbent tube immediately before sampling.[12]

  • Attach the sorbent tube to the pump and sample at a flow rate of 0.01 to 0.2 L/min.[6]

  • Collect a sample volume of 0.5 to 3 L for acetone.[6]

  • After sampling, cap the tubes securely for shipment.

4. Sample Preparation:

  • Transfer the front and back charcoal sections to separate vials.[6]

  • Add 1.0 mL of carbon disulfide to each vial.[12]

  • Cap the vials and allow them to stand for 30 minutes with occasional agitation.[12]

5. GC Analysis:

  • Set the GC conditions as specified in NIOSH Method 1300. Typical temperatures are: Injector at 250°C, Detector at 300°C, and a column temperature program from 50°C to 170°C at 10°/min.[7][12]

  • Inject a 5 µL aliquot of the desorbed sample solution into the GC.[7][12]

  • Measure the peak area of the acetone.

6. Calibration and Quantification:

  • Prepare calibration standards of acetone in carbon disulfide.[12]

  • Analyze the standards under the same conditions as the samples.

  • Construct a calibration curve of peak area versus the mass of acetone.

  • Calculate the concentration of acetone in the air sample based on the sample volume and the amount of acetone found on the sorbent.

Protocol 3: Determination of Crystalline Silica in Bulk Materials (Adapted from NIOSH Methods 7500 & 7601)

1. Principle: This protocol describes the analysis of bulk pharmaceutical excipients for crystalline silica content. The method involves acid digestion to remove interfering silicates, followed by analysis using X-ray diffraction (XRD) or visible spectrophotometry. XRD (NIOSH 7500) can distinguish between the different polymorphs of crystalline silica (quartz, cristobalite, tridymite), while the visible spectrophotometry method (NIOSH 7601) determines total crystalline silica.[12][13]

2. Materials and Equipment:

  • X-ray diffractometer (for Method 7500).[9]

  • Visible spectrophotometer (for Method 7601).[13]

  • Muffle furnace or plasma asher.[9]

  • Filtration apparatus with silver or PVC membrane filters.[9]

  • Beakers, flasks, and other standard laboratory glassware.

  • Hydrofluoric acid (HF), Phosphoric acid (H₃PO₄), and other required acids.[12][13]

  • Crystalline silica standards (e.g., NIST SRM 1878a for quartz).[9]

3. Sample Preparation (Acid Digestion):

  • Weigh a representative portion of the bulk sample.

  • Micronize the sample to a particle size of <10 µm.[14]

  • For XRD analysis, a phosphoric acid digestion can be used to remove silicate interferences.[13]

  • For the visible spectrophotometry method, a more extensive acid digestion procedure is required as detailed in NIOSH Method 7601.[13]

  • After digestion, the remaining crystalline silica is collected on a filter.[14]

4. Analytical Procedure (XRD - NIOSH 7500):

  • Redeposit the collected silica onto a silver membrane filter.[9]

  • Analyze the filter by XRD using an appropriate scanning range for quartz, cristobalite, and tridymite.

  • Identify and quantify the crystalline silica polymorphs by comparing the diffraction patterns and intensities to those of standards.

5. Analytical Procedure (Visible Spectrophotometry - NIOSH 7601):

  • The silica collected on the filter is dissolved using hydrofluoric acid.[13]

  • The silicon is then reacted to form a colored complex.

  • The absorbance of the solution is measured using a visible spectrophotometer at 820 nm.[12]

  • The amount of silica is determined from a calibration curve prepared from silica standards.

Protocol 4: Determination of Methotrexate in Air (Adapted from OSHA Stopgap Method)

1. Principle: This method is for the determination of airborne methotrexate. Air is drawn through a sampling tube containing a glass fiber filter and an XAD-2 adsorbent. The collected methotrexate is desorbed and analyzed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.[10]

2. Materials and Equipment:

  • Sampler: OVS-2 tube (glass fiber filter and XAD-2 adsorbent).[10]

  • Personal sampling pump, calibrated.

  • High-performance liquid chromatograph (HPLC) with a UV detector.

  • HPLC column: C18 or equivalent.

  • Vials, 4-mL.[10]

  • Syringes, pipettes, and volumetric flasks.

  • Desorption solution: 0.4 M sodium carbonate in 25% methanol/75% water.[10]

  • Methotrexate standard.

3. Sampling Procedure:

  • Calibrate the sampling pump with a representative OVS-2 tube in line.

  • Attach the sampling tube to the pump and collect a known volume of air.

  • After sampling, cap the tubes for transport to the laboratory.

4. Sample Preparation:

  • Transfer the glass fiber filter and the front section of the XAD-2 adsorbent to a 4-mL vial.[10]

  • Place the back section of the XAD-2 in a separate vial.

  • Add 4.0 mL of the desorption solution to each vial.[10]

  • Seal the vials and allow them to desorb, with occasional agitation.

5. HPLC Analysis:

  • Set the HPLC conditions, including mobile phase composition, flow rate, and UV detection wavelength (e.g., 303 nm and 258 nm).[10]

  • Inject an aliquot of the desorbed sample solution into the HPLC.

  • Record the peak area for methotrexate.

6. Calibration and Quantification:

  • Prepare a series of methotrexate standards in the desorption solution.

  • Analyze the standards under the same HPLC conditions.

  • Create a calibration curve of peak area versus methotrexate concentration.

  • Determine the concentration of methotrexate in the air samples.

Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing and Quantification Pump Calibrate Sampling Pump Sampler Prepare Sorbent Tube / Filter Pump->Sampler Collect Collect Air Sample at Known Flow Rate and Volume Sampler->Collect Store Cap and Store Sample Collect->Store Transfer Transfer Sorbent/Filter to Vial Store->Transfer Desorb Add Desorption Solvent Transfer->Desorb Agitate Agitate for Complete Desorption Desorb->Agitate Instrument Set Up GC or HPLC Agitate->Instrument Inject Inject Sample Aliquot Instrument->Inject Detect Detect and Record Analyte Signal Inject->Detect Quantify Quantify Analyte in Sample Detect->Quantify Calibrate Prepare and Analyze Calibration Standards Curve Generate Calibration Curve Calibrate->Curve Curve->Quantify Report Calculate and Report Final Concentration Quantify->Report

Caption: General experimental workflow for NIOSH analytical methods.

Method Selection Decision Diagram

Method_Selection Start Start: Identify Analyte of Interest CompoundType What is the compound type? Start->CompoundType Solvent Solvent CompoundType->Solvent Solvent Excipient Excipient CompoundType->Excipient Excipient API API CompoundType->API API SolventType What type of solvent? Solvent->SolventType ExcipientType What type of excipient? Excipient->ExcipientType APIType What is the nature of the API? API->APIType Alcohol Alcohol SolventType->Alcohol Alcohol Ketone Ketone SolventType->Ketone Ketone OtherVOC Other Volatile Organic SolventType->OtherVOC Other NMAM1400 Use NIOSH Method 1400 (GC-FID) Alcohol->NMAM1400 NMAM1300 Use NIOSH Method 1300 (GC-FID) Ketone->NMAM1300 NMAM2549 Use NIOSH Method 2549 (TD-GC-MS) for screening OtherVOC->NMAM2549 Silica Crystalline Silica ExcipientType->Silica Silica OtherParticulate Other Particulate ExcipientType->OtherParticulate Other NMAM7500 Use NIOSH Method 7500 (XRD) or 7601 (VIS) Silica->NMAM7500 ParticulateMethod Select appropriate particulate sampling and analysis method OtherParticulate->ParticulateMethod Volatile Volatile / Semi-Volatile APIType->Volatile Volatile NonVolatile Non-Volatile Particulate APIType->NonVolatile Non-Volatile Volatile->NMAM2549 APIMethod Develop/adapt method (e.g., HPLC-UV) NonVolatile->APIMethod

Caption: Decision tree for selecting an appropriate analytical method.

References

Application Notes & Protocols: Techniques for Extracting NAD+ Cofactors from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and novel techniques for the extraction of Nicotinamide Adenine Dinucleotide (NAD+) and its related metabolites from a variety of biological samples. Accurate and efficient extraction is a critical first step for reliable downstream quantification in metabolic research and drug development.

Introduction to NAD+ Extraction

Nicotinamide adenine dinucleotide (NAD+) is a pivotal coenzyme in cellular metabolism and signaling. Its accurate measurement is essential for understanding cellular redox state, energy metabolism, and the activity of NAD+-dependent enzymes such as sirtuins and PARPs. The choice of extraction method can significantly impact the stability and recovery of NAD+ and its related metabolites (NADH, NADP+, and NADPH), which are often present in different cellular compartments and are susceptible to degradation.

The ideal extraction method should effectively lyse cells or tissues, inactivate NAD+-consuming enzymes, and efficiently separate the cofactors from interfering cellular components. The selection of a specific protocol often depends on the sample type, the desired NAD+ species to be measured (oxidized, reduced, or total), and the analytical platform to be used for quantification (e.g., HPLC, LC-MS, enzymatic assays).

Key Experimental Protocols

Acidic and Alkaline Extraction for Oxidized and Reduced NAD Cofactors

This is a classic and widely used method to selectively extract the oxidized (NAD+, NADP+) and reduced (NADH, NADPH) forms of NAD cofactors. The principle lies in the differential stability of these molecules at different pH levels. Oxidized forms are stable in acidic conditions, while reduced forms are stable in alkaline conditions.

Experimental Protocol:

  • Sample Preparation:

    • For cell cultures, aspirate the medium and wash the cells with ice-cold PBS. Immediately add the appropriate extraction buffer.

    • For tissue samples, snap-freeze the tissue in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in the extraction buffer.

  • Acidic Extraction (for NAD+, NADP+):

    • Prepare an acidic extraction buffer: 0.5 M perchloric acid (PCA).

    • Add 200 µL of ice-cold 0.5 M PCA to the cell pellet or homogenized tissue.

    • Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the oxidized NAD cofactors.

    • Neutralize the extract by adding 3 M potassium hydroxide (KOH) to a pH of 7.0-7.5. The formation of a precipitate (potassium perchlorate) will occur.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet the precipitate.

    • The resulting supernatant is ready for analysis or storage at -80°C.

  • Alkaline Extraction (for NADH, NADPH):

    • Prepare an alkaline extraction buffer: 0.1 M NaOH containing 0.5 mM L-cysteine (to prevent oxidation).

    • Add 200 µL of the alkaline extraction buffer to the cell pellet or homogenized tissue.

    • Immediately heat the sample at 60°C for 10 minutes to inactivate NAD+-consuming enzymes.

    • Cool the sample on ice for 5 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the reduced NAD cofactors.

    • Neutralize the extract with an equal volume of 0.1 M HCl/Tris buffer (pH 7.5).

    • The resulting supernatant is ready for analysis or storage at -80°C.

Workflow for Acidic and Alkaline Extraction

cluster_sample Sample Preparation cluster_acid Acidic Extraction (Oxidized Forms) cluster_alkaline Alkaline Extraction (Reduced Forms) Sample Biological Sample (Cells or Tissue) Acid_Buffer Add 0.5 M Perchloric Acid Sample->Acid_Buffer Alk_Buffer Add 0.1 M NaOH Sample->Alk_Buffer Acid_Incubate Incubate on Ice Acid_Buffer->Acid_Incubate Acid_Centrifuge Centrifuge Acid_Incubate->Acid_Centrifuge Acid_Supernatant Collect Supernatant Acid_Centrifuge->Acid_Supernatant Neutralize Neutralize with KOH Acid_Supernatant->Neutralize Final_Centrifuge_Acid Centrifuge Neutralize->Final_Centrifuge_Acid NAD_NADP NAD+, NADP+ Extract Final_Centrifuge_Acid->NAD_NADP Alk_Heat Heat at 60°C Alk_Buffer->Alk_Heat Alk_Cool Cool on Ice Alk_Heat->Alk_Cool Alk_Centrifuge Centrifuge Alk_Cool->Alk_Centrifuge Alk_Supernatant Collect Supernatant Alk_Centrifuge->Alk_Supernatant Neutralize_Alk Neutralize Alk_Supernatant->Neutralize_Alk NADH_NADPH NADH, NADPH Extract Neutralize_Alk->NADH_NADPH

Caption: Workflow for selective extraction of oxidized and reduced NAD+ cofactors.

Organic Solvent Extraction

This method utilizes organic solvents, often in combination, to simultaneously precipitate proteins and extract both oxidized and reduced NAD cofactors. It is a relatively rapid method suitable for obtaining the total NAD+ pool (NAD+ and NADH).

Experimental Protocol:

  • Sample Preparation: As described in the acidic/alkaline extraction protocol.

  • Extraction:

    • Prepare an extraction solution of acetonitrile/methanol/water (40:40:20, v/v/v).

    • Add 500 µL of the ice-cold extraction solution to the cell pellet or homogenized tissue.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the total NAD+ pool.

    • Evaporate the organic solvent from the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in a suitable buffer (e.g., 50 mM ammonium acetate) for analysis.

Workflow for Organic Solvent Extraction

cluster_workflow Organic Solvent Extraction Workflow Sample Biological Sample (Cells or Tissue) Add_Solvent Add Acetonitrile/Methanol/Water Sample->Add_Solvent Incubate Incubate at -20°C Add_Solvent->Incubate Centrifuge Centrifuge Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate Solvent Collect_Supernatant->Evaporate Reconstitute Reconstitute in Buffer Evaporate->Reconstitute Total_NAD Total NAD Pool Extract Reconstitute->Total_NAD

Caption: General workflow for total NAD+ pool extraction using organic solvents.

Hot Water Extraction

This method is a simple and rapid technique primarily for the extraction of total NAD+ from microbial cells, though it can be adapted for other sample types. The heat helps to inactivate degradative enzymes.

Experimental Protocol:

  • Sample Preparation:

    • For microbial cultures, pellet the cells by centrifugation.

    • Resuspend the cell pellet in a small volume of pre-heated (e.g., 80°C) water or buffer.

  • Extraction:

    • Incubate the cell suspension at 80°C for 10 minutes.

    • Immediately cool the sample on ice for 5 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the NAD+ cofactors.

Data Presentation: Comparison of Extraction Techniques

The following table summarizes the key features and performance of the described NAD+ extraction methods. The efficiency can vary depending on the specific sample matrix and downstream analytical method.

Extraction Method Target Analytes Advantages Disadvantages Typical Recovery (%) Suitable Sample Types
Acidic/Alkaline Extraction Separate oxidized (NAD+, NADP+) and reduced (NADH, NADPH) formsAllows for the determination of the NAD+/NADH ratio.Labor-intensive; requires two separate extractions for the complete profile.85-95%Cells, Tissues, Bacteria
Organic Solvent Extraction Total NAD pool (NAD+ + NADH)Rapid; single extraction for total pool; good for LC-MS analysis.Does not differentiate between oxidized and reduced forms.90-100%Cells, Tissues, Plasma
Hot Water Extraction Total NAD poolSimple and fast; minimal use of harsh chemicals.May not be as efficient for all sample types; potential for thermal degradation.80-90%Bacteria, Yeast, some cell lines

Signaling Pathway Involving NAD+

The diagram below illustrates the central role of NAD+ in cellular metabolism and as a substrate for various signaling enzymes. Accurate extraction is fundamental to studying these pathways.

NAD NAD+ Glycolysis Glycolysis NAD->Glycolysis TCA_Cycle TCA Cycle NAD->TCA_Cycle Sirtuins Sirtuins (e.g., SIRT1) NAD->Sirtuins PARPs PARPs (e.g., PARP1) NAD->PARPs CD38 CD38/157 NAD->CD38 NADH NADH ETC Electron Transport Chain NADH->ETC Glycolysis->NAD TCA_Cycle->NAD ETC->NAD Deacetylation Deacetylation Sirtuins->Deacetylation DNA_Repair DNA Repair PARPs->DNA_Repair Calcium_Signaling Calcium Signaling CD38->Calcium_Signaling

Caption: Central role of the NAD+/NADH couple in metabolism and signaling.

Application Notes and Protocols for Evaluating 5-Hydroxynicotinamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Hydroxynicotinamide is a derivative of nicotinamide, a form of vitamin B3, which plays a crucial role in cellular metabolism as a precursor to NAD+.[1] While nicotinamide itself has been studied for its effects on cell viability, the cytotoxic potential of its hydroxylated form, this compound, is an area of active investigation.[2][3][4] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays. The described methods will enable researchers to quantify effects on cell viability, membrane integrity, and apoptosis induction.

The selection of appropriate assays is critical for a comprehensive cytotoxicity assessment.[5][6] This document outlines three robust and widely used methods:

  • MTT Assay: To evaluate metabolic activity as an indicator of cell viability.[7][8][9]

  • LDH Release Assay: To measure plasma membrane damage.[10]

  • Caspase-3/7 Assay: To detect the activation of key executioner caspases in the apoptotic pathway.[11][12]

Data Presentation

The following table provides a structured format for summarizing quantitative data obtained from the described cytotoxicity assays. This allows for a clear and direct comparison of the effects of this compound across different cell lines and assays.

Cell LineAssayThis compound Concentration (µM)Incubation Time (hours)Endpoint Measurement (e.g., Absorbance, Luminescence)% Cytotoxicity / % ViabilityIC50 (µM)
Cell Line A MTT0 (Vehicle Control)24100% Viability
1024
5024
10024
25024
50024
LDH0 (Vehicle Control)240% Cytotoxicity
1024
5024
10024
25024
50024
Caspase-3/70 (Vehicle Control)24Baseline Activity
1024
5024
10024
25024
50024
Cell Line B MTT0 (Vehicle Control)48100% Viability
1048
5048
10048
25048
50048
LDH0 (Vehicle Control)480% Cytotoxicity
1048
5048
10048
25048
50048
Caspase-3/70 (Vehicle Control)48Baseline Activity
1048
5048
10048
25048
50048

Experimental Protocols & Visualizations

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is proportional to the number of viable cells.[9]

Experimental Workflow Diagram

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for desired exposure time (e.g., 24, 48, 72 hours) treatment->incubation2 add_mtt Add MTT solution (0.5 mg/mL) to each well incubation2->add_mtt incubation3 Incubate for 4 hours (37°C, 5% CO2) add_mtt->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding:

    • Harvest and count cells of the desired cell line.

    • Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Perform a serial dilution to create a range of working concentrations.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle-only control group.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[8]

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from cells with a damaged plasma membrane.[5][10]

Experimental Workflow Diagram

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cell_seeding Seed and treat cells with This compound as in MTT protocol incubation Incubate for desired exposure time cell_seeding->incubation centrifuge Centrifuge the plate (e.g., 250 x g for 5 min) incubation->centrifuge transfer_supernatant Transfer supernatant to a new 96-well plate centrifuge->transfer_supernatant add_reagent Add LDH reaction mixture transfer_supernatant->add_reagent incubation2 Incubate for 30 minutes at room temperature (in dark) add_reagent->incubation2 add_stop Add stop solution incubation2->add_stop read_absorbance Measure absorbance at 490 nm add_stop->read_absorbance

Caption: Workflow for the LDH release cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and treatment with this compound as described in the MTT assay protocol.

    • Prepare three control groups:

      • Vehicle Control: Cells treated with the vehicle only (for spontaneous LDH release).

      • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.[13]

      • No-Cell Control: Medium only (for background absorbance).[14]

  • LDH Assay Procedure:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[13]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

    • Add 50 µL of stop solution to each well.[13]

    • Measure the absorbance at 490 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control)] x 100

Caspase-3/7 Activation Assay

This assay measures the activity of caspases-3 and -7, which are key effector caspases activated during apoptosis.[11] The assay utilizes a substrate that, when cleaved by active caspase-3/7, generates a luminescent or fluorescent signal.[12]

Signaling Pathway Diagram

Apoptosis_Pathway compound This compound stress Cellular Stress compound->stress mito Mitochondria stress->mito pro_cas9 Pro-caspase-9 mito->pro_cas9 cas9 Active Caspase-9 pro_cas9->cas9 pro_cas37 Pro-caspase-3/7 cas9->pro_cas37 cas37 Active Caspase-3/7 pro_cas37->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: A simplified intrinsic apoptosis pathway.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements, following the same seeding and treatment protocol as for the MTT assay.

    • Include a vehicle control and a positive control (e.g., staurosporine) to induce apoptosis.

  • Caspase-3/7 Assay Procedure (using a luminescent kit like Caspase-Glo® 3/7):

    • After the desired incubation period with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature.[12]

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[12]

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.[15]

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.[12]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control) from all other readings.

    • The resulting luminescence is proportional to the amount of active caspase-3/7. Data can be presented as fold-change relative to the vehicle control.

      • Fold Change = Luminescence of treated cells / Luminescence of vehicle control cells

References

Unveiling the Anti-Inflammatory Potential of 5-Hydroxynicotinamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide with detailed application notes and experimental protocols for assessing the anti-inflammatory effects of 5-Hydroxynicotinamide. The methodologies outlined herein are designed to facilitate a thorough investigation of the compound's potential therapeutic efficacy, from initial in vitro screening to in vivo validation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulated or chronic inflammation is a key contributor to a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents is therefore a significant focus of biomedical research.

This compound, a derivative of nicotinamide (Vitamin B3), presents a promising scaffold for the development of new anti-inflammatory therapeutics. Nicotinamide itself has been shown to possess anti-inflammatory properties, primarily through the inhibition of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1) and modulation of inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3] This document outlines a systematic approach to evaluate whether this compound exhibits similar or enhanced anti-inflammatory activities.

Data Presentation

The following tables summarize representative quantitative data from in vitro and in vivo studies on the anti-inflammatory effects of nicotinamide, which can serve as a benchmark for evaluating this compound.

Table 1: In Vitro Anti-inflammatory Activity of Nicotinamide

AssayCell LineInflammatory StimulusOutcome MeasureNicotinamide Concentration% Inhibition / EffectReference
Cytokine ReleaseHuman Whole BloodEndotoxin (1 ng/mL)IL-1β40 mmol/L>95%[4]
IL-640 mmol/L>95%[4]
TNF-α40 mmol/L>95%[4]
IL-840 mmol/L~85%[4]
Nitric Oxide ProductionRAW 264.7 MacrophagesLPS + IFN-γNO Synthase mRNA-Inhibition[5]
NF-κB ActivationRAW 264.7 and BV2 cellsLPSNF-κB Translocation-Inhibition[6]

Table 2: In Vivo Anti-inflammatory Activity of Nicotinamide

Animal ModelSpeciesOutcome MeasureNicotinamide Dose% Inhibition of EdemaReference
Carrageenan-induced Paw EdemaMousePaw Edema500 or 1000 mg/kg, p.o.Significant Inhibition[7]
Carrageenan-induced Paw EdemaRatPaw Edema500 or 1000 mg/kg, p.o.Significant Inhibition[7]
Lipopolysaccharide-induced TNF-αMouseSerum TNF-α10-500 mg/kgDose-dependent Inhibition[8]

Key Signaling Pathways

Understanding the molecular pathways driving inflammation is crucial for interpreting experimental results. The NF-κB signaling pathway is a central regulator of inflammation.

NF-κB Signaling Pathway

Experimental Workflow

A tiered approach is recommended to efficiently assess the anti-inflammatory properties of this compound, starting with in vitro assays and progressing to in vivo models.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: In Vivo Validation Cytotoxicity Assay Cytotoxicity Assay NO Assay Nitric Oxide (NO) Assay (RAW 264.7 cells) Cytotoxicity Assay->NO Assay Determine non-toxic concentrations Cytokine Assay Cytokine Release Assay (LPS-stimulated THP-1 cells) Cytotoxicity Assay->Cytokine Assay Determine non-toxic concentrations Western Blot Western Blot Analysis (NF-κB Pathway) NO Assay->Western Blot If positive Cytokine Assay->Western Blot If positive Acute Model Acute Inflammation Model (Carrageenan-induced Paw Edema) Western Blot->Acute Model If mechanism indicated Chronic Model Chronic Inflammation Model (Croton Oil-induced Ear Edema) Acute Model->Chronic Model If effective

Overall Experimental Workflow

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic concentration of this compound on RAW 264.7 and THP-1 cells.

  • Materials:

    • RAW 264.7 or THP-1 cells

    • DMEM or RPMI-1640 medium with 10% FBS

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 24 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

2. Nitric Oxide (NO) Production Assay

  • Objective: To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.[9]

  • Materials:

    • RAW 264.7 cells

    • DMEM with 10% FBS

    • Lipopolysaccharide (LPS)

    • This compound

    • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

    • 96-well plates

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite to determine the nitrite concentration in the samples.[9]

3. Pro-inflammatory Cytokine (TNF-α and IL-6) Release Assay

  • Objective: To quantify the effect of this compound on the release of TNF-α and IL-6 from LPS-stimulated THP-1 monocytes.[10]

  • Materials:

    • THP-1 cells

    • RPMI-1640 with 10% FBS

    • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

    • LPS

    • This compound

    • Human TNF-α and IL-6 ELISA kits

    • 96-well plates

  • Protocol:

    • Seed THP-1 cells (and differentiate with PMA if desired) in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 4-6 hours for TNF-α or 24 hours for IL-6.[11]

    • Collect the cell culture supernatant.

    • Quantify TNF-α and IL-6 levels using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of cytokines from the standard curve and express the results as a percentage of the LPS-stimulated control.[12]

4. Western Blot Analysis of NF-κB Pathway

  • Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway.[1]

  • Materials:

    • RAW 264.7 or THP-1 cells

    • LPS

    • This compound

    • Cell lysis buffer

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Treat cells with this compound and/or LPS as described in the cytokine assay.

    • Lyse the cells and determine the protein concentration.

    • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[13]

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the acute anti-inflammatory effect of this compound.[2][14]

  • Materials:

    • Male Wistar or Sprague-Dawley rats (150-200 g)

    • This compound

    • Carrageenan (1% in saline)

    • Positive control (e.g., Indomethacin)

    • Plethysmometer

  • Protocol:

    • Administer this compound or the positive control orally or intraperitoneally to the rats.

    • After 1 hour, inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan control group. Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test.[15][16]

2. Croton Oil-Induced Ear Edema in Mice

  • Objective: To assess the topical and systemic anti-inflammatory activity of this compound.

  • Materials:

    • Male Swiss albino mice (20-25 g)

    • This compound

    • Croton oil solution (e.g., in acetone)

    • Positive control (e.g., Dexamethasone)

    • Micrometer

  • Protocol:

    • For topical application, apply this compound or dexamethasone to the inner surface of the right ear.

    • After 30 minutes, apply 20 µL of croton oil solution to the same ear.

    • For systemic administration, administer this compound orally or intraperitoneally 1 hour before croton oil application.

    • Measure the ear thickness of both ears using a micrometer at 4 and 24 hours after croton oil application.

  • Data Analysis: The edema is expressed as the difference in thickness between the right and left ears. Calculate the percentage of edema inhibition.

Conclusion

The protocols and application notes provided in this document offer a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By systematically progressing from in vitro screening to in vivo validation, researchers can elucidate the compound's mechanism of action and assess its therapeutic potential. The provided data on nicotinamide serves as a valuable reference for interpreting the experimental outcomes for its hydroxylated derivative.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 5-Hydroxynicotinamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 5-Hydroxynicotinamide for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a derivative of nicotinamide (a form of vitamin B3). Its chemical structure, while similar to the highly soluble nicotinamide, may present solubility challenges in aqueous buffers commonly used for in vitro experiments. Achieving a stable, soluble concentration is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: Based on the properties of its parent compound, nicotinamide, it is recommended to start with organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution.[1][2] Subsequently, this stock solution can be diluted into your aqueous assay buffer.

Q3: What is the maximum recommended concentration of organic solvents like DMSO in cell-based assays?

A3: For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Yes, pH adjustment can be an effective strategy. Since this compound has a pyridine ring, its solubility may be influenced by pH. You can test the solubility in buffers with different pH values (e.g., acidic, neutral, and basic) to determine the optimal pH for dissolution.

Q5: Are there any known biological activities of this compound?

A5: Preliminary research suggests that this compound may possess antiplasmodial and antimalarial properties. It has also been shown to inhibit tumor cells, particularly under hypoxic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The compound has low aqueous solubility and is crashing out of solution.1. Decrease the final concentration: Try diluting your stock solution further to a lower final concentration in the assay. 2. Use a co-solvent: Prepare the final solution in a buffer containing a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG). 3. Optimize pH: Determine the pH at which this compound has maximum solubility and adjust your buffer accordingly. 4. Use of Solubilizing Agents: Consider the addition of non-ionic surfactants (e.g., Tween® 20, Triton™ X-100) or cyclodextrins to your buffer to enhance solubility.
Inconsistent results between experiments. The compound may not be fully dissolved or is precipitating over time.1. Ensure complete dissolution: After preparing the stock solution, vortex and/or sonicate briefly to ensure the compound is fully dissolved. Visually inspect for any particulate matter. 2. Prepare fresh solutions: Prepare the final working solution fresh before each experiment to avoid potential degradation or precipitation over time. 3. Filter sterilize: If working with cell cultures, filter the final working solution through a 0.22 µm syringe filter to remove any micro-precipitates.
Observed cellular toxicity at expected non-toxic concentrations. The solvent (e.g., DMSO) concentration might be too high, or the compound itself is more potent than anticipated.1. Perform a vehicle control: Test the effect of the solvent at the final concentration used in your experiment on cell viability. 2. Lower the final DMSO concentration: Aim for a final DMSO concentration of ≤ 0.1%. 3. Conduct a dose-response curve: Determine the cytotoxic concentration of this compound in your specific cell line.

Data Presentation

Solvent Solubility of Nicotinamide Reference
Water~1000 mg/mL (freely soluble)[3]
Ethanol~66.7 mg/mL[3]
Dimethyl Sulfoxide (DMSO)~66.7 mg/mL[4]
AcetonitrileVaries with temperature, lower than ethanol[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 138.12 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 1.38 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: General Workflow for Improving Aqueous Solubility

This protocol outlines a systematic approach to enhancing the solubility of this compound in aqueous buffers for in vitro assays.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Aqueous assay buffer (e.g., PBS, Tris-HCl)

  • Co-solvents (e.g., ethanol, PEG 400)

  • pH adjustment solutions (e.g., 1N HCl, 1N NaOH)

  • Solubilizing agents (e.g., Tween® 20, β-cyclodextrin)

  • 96-well plate

  • Plate reader for absorbance or fluorescence measurements

Procedure:

  • Baseline Solubility Assessment:

    • Prepare serial dilutions of the 10 mM DMSO stock solution directly into the aqueous assay buffer in a 96-well plate.

    • Incubate for a set period (e.g., 1 hour) at the experimental temperature.

    • Visually inspect for precipitation and/or measure turbidity using a plate reader to determine the approximate aqueous solubility limit.

  • Co-solvent Screening:

    • Prepare assay buffers containing varying concentrations of co-solvents (e.g., 1%, 5%, 10% ethanol or PEG 400).

    • Repeat the serial dilution of the this compound stock solution into these co-solvent-containing buffers.

    • Assess solubility as in step 1 to identify an effective co-solvent and its optimal concentration.

  • pH Optimization:

    • Prepare aliquots of the assay buffer and adjust the pH to a range of values (e.g., pH 5, 6, 7, 8, 9).

    • Determine the solubility of this compound in each pH-adjusted buffer as described above.

  • Evaluation of Solubilizing Agents:

    • Prepare assay buffers containing different concentrations of solubilizing agents (e.g., 0.01%, 0.1% Tween® 20 or varying concentrations of β-cyclodextrin).

    • Assess the solubility of this compound in these buffers.

  • Combined Approach:

    • Based on the results from the individual screening steps, a combination of the most effective methods (e.g., optimized pH with a low concentration of a co-solvent) can be tested.

Protocol 3: In Vitro Assay for Measuring NAD+/NADH Levels

Given that this compound is an analog of nicotinamide, a key precursor in NAD+ biosynthesis, assessing its impact on cellular NAD+ levels is a relevant mechanistic study.[5][6][7][8]

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium and supplements

  • NAD+/NADH assay kit (colorimetric or fluorometric)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for a predetermined duration (e.g., 24, 48 hours).

  • Cell Lysis and NAD+/NADH Extraction: Follow the specific instructions provided with your NAD+/NADH assay kit for cell lysis and the differential extraction of NAD+ and NADH. This typically involves acidic extraction for NAD+ and basic extraction for NADH.

  • Assay Performance: Perform the enzymatic cycling reaction as per the kit's protocol. This reaction leads to the generation of a product that can be measured colorimetrically or fluorometrically.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the concentrations of NAD+ and NADH based on the standard curve generated with known concentrations of NAD+. Determine the NAD+/NADH ratio.

Mandatory Visualization

G Troubleshooting Workflow for this compound Solubility start Start: Prepare 10 mM Stock in DMSO dilute Dilute stock in aqueous buffer start->dilute precipitate Precipitation observed? dilute->precipitate no_precipitate No precipitation precipitate->no_precipitate No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes decrease_conc Decrease final concentration troubleshoot->decrease_conc add_cosolvent Add co-solvent (e.g., Ethanol, PEG) troubleshoot->add_cosolvent optimize_ph Optimize pH of buffer troubleshoot->optimize_ph use_surfactant Use surfactant (e.g., Tween-20) troubleshoot->use_surfactant retest Retest solubility decrease_conc->retest add_cosolvent->retest optimize_ph->retest use_surfactant->retest success Proceed with assay retest->success Success fail Consider alternative formulation retest->fail Still precipitates

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

G Proposed Signaling Pathway of this compound compound This compound nad_pathway NAD+ Biosynthesis (Salvage Pathway) compound->nad_pathway Acts as precursor? parps PARPs (e.g., PARP-1) compound->parps Inhibits? nad_pool Increased Cellular NAD+ nad_pathway->nad_pool sirtuins Sirtuins (e.g., SIRT1) nad_pool->sirtuins Activates downstream Downstream Cellular Effects (Metabolism, DNA Repair, Anti-inflammation) sirtuins->downstream parps->downstream Modulates

Caption: Proposed mechanism of action for this compound via the NAD+ pathway.

G Experimental Workflow for Assessing Mechanism of Action start Treat cells with This compound nad_assay Measure NAD+/NADH levels start->nad_assay parp_assay Assess PARP activity start->parp_assay sirtuin_assay Measure Sirtuin activity start->sirtuin_assay nad_result Change in NAD+/NADH ratio? nad_assay->nad_result parp_result Inhibition of PARP? parp_assay->parp_result sirtuin_result Alteration in Sirtuin activity? sirtuin_assay->sirtuin_result conclusion Elucidate Mechanism of Action nad_result->conclusion parp_result->conclusion sirtuin_result->conclusion

Caption: Workflow for investigating the molecular mechanism of this compound.

References

Technical Support Center: Synthesis of 5-Hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Hydroxynicotinamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis of this important compound. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Common Pitfalls in this compound Synthesis

This guide addresses specific issues that may arise during the synthesis of this compound, starting from its common precursor, 5-hydroxynicotinic acid. The question-and-answer format is intended to help you quickly identify and resolve experimental challenges.

Section 1: Starting Material and Reagent Considerations

Question: My 5-hydroxynicotinic acid starting material is poorly soluble in the reaction solvent. How can I address this?

Poor solubility of 5-hydroxynicotinic acid can lead to incomplete reactions and low yields. The presence of both a carboxylic acid and a hydroxyl group on the pyridine ring makes it a somewhat polar molecule with potential for strong intermolecular hydrogen bonding.

Troubleshooting Steps:

  • Solvent Selection: While a range of solvents can be used for amidation, for 5-hydroxynicotinic acid, consider polar aprotic solvents such as Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc). These solvents are generally effective at dissolving polar molecules.

  • Heating: Gently heating the mixture can significantly improve the solubility of the starting material. However, be mindful of the thermal stability of your reagents, particularly if you are using coupling agents.

  • Sonication: In some cases, sonication of the reaction mixture can help to break up solid aggregates and improve dissolution.

  • Salt Formation: While less common for the acid itself, ensuring the starting material is in its free acid form and not a salt can be crucial. If you suspect you have a salt, you may need to perform an acidification and extraction workup prior to the amidation step.

Question: I am observing unexpected side products early in the reaction. What could be the cause?

The presence of the hydroxyl group on the aromatic ring introduces the possibility of side reactions, especially if harsh activating agents are used for the carboxylic acid.

Potential Causes and Solutions:

  • Hydroxyl Group Reactivity: The hydroxyl group can be reactive under certain conditions. If you are using a highly reactive acylating agent, such as thionyl chloride, to form an acid chloride, you may also get reaction at the hydroxyl group.

    • Solution: Consider protecting the hydroxyl group prior to the amidation reaction. A common protecting group for phenols is a silyl ether (e.g., TBDMS) or an acetate ester. This group can be removed after the amide bond is formed.

  • Purity of Starting Material: Impurities in the 5-hydroxynicotinic acid can lead to a variety of side products.

    • Solution: Ensure the purity of your starting material using techniques like NMR or LC-MS before starting the reaction. Recrystallization of the 5-hydroxynicotinic acid may be necessary.[1]

Section 2: The Amidation Reaction

The conversion of the carboxylic acid to a primary amide is the core of the synthesis. This can be achieved through several methods, each with its own set of potential pitfalls.

Question: My direct amidation of 5-hydroxynicotinic acid with an ammonia source is giving low yields. What can I do to improve it?

Direct amidation of a carboxylic acid with ammonia is a challenging transformation that often requires high temperatures and pressures, and can lead to side reactions. A more controlled approach involves the use of coupling agents or activation of the carboxylic acid.

Experimental Protocol: Amidation of 5-Hydroxynicotinic Acid using a Carbodiimide Coupling Agent

This protocol provides a general procedure for the amidation of 5-hydroxynicotinic acid using a common coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole).

Materials:

  • 5-Hydroxynicotinic acid

  • EDC.HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • Ammonia source (e.g., ammonium chloride and a non-nucleophilic base like triethylamine, or an aqueous ammonia solution)

  • Anhydrous DMF

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-hydroxynicotinic acid (1 equivalent) and dissolve it in anhydrous DMF.

  • Add HOBt (1.2 equivalents) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC.HCl (1.2 equivalents) to the cooled solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • In a separate flask, prepare your ammonia source. If using ammonium chloride, dissolve it in DMF and add triethylamine (2.5 equivalents).

  • Slowly add the ammonia source to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., 5% NaHCO3), and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Question: I am using a coupling agent for the amidation, but the reaction is still inefficient. What are the common issues?

Even with coupling agents, several factors can lead to poor yields.

Troubleshooting Checklist:

Potential Issue Explanation Recommended Action
Moisture in the Reaction Carbodiimide reagents like EDC are sensitive to moisture and can be hydrolyzed, rendering them inactive.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Incorrect Stoichiometry Using insufficient coupling agent or base can lead to an incomplete reaction.Use a slight excess (1.1-1.5 equivalents) of the coupling agent and any necessary additives like HOBt or DMAP. If using an amine salt, ensure at least 2 equivalents of a non-nucleophilic base are used.
Side Reactions of the Active Intermediate The O-acylisourea intermediate formed from the reaction of the carboxylic acid and EDC can rearrange to an inactive N-acylurea, especially at elevated temperatures.Maintain a low reaction temperature (0 °C to room temperature) during the activation step. Add the amine nucleophile as soon as the active ester has formed.
pH of the Reaction Mixture The optimal pH for EDC coupling is typically in the range of 4.5-5.0.[2] Deviations from this can lead to hydrolysis of the coupling agent or reduced nucleophilicity of the amine.If possible, monitor and adjust the pH of the reaction mixture.

Visualization of the Amidation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 5-Hydroxynicotinic Acid Activation Activation at 0°C Start->Activation Solvent Anhydrous DMF Solvent->Activation Coupling_Agent EDC/HOBt Coupling_Agent->Activation Ammonia_Source Ammonia Source Amidation Amidation (0°C to RT) Ammonia_Source->Amidation Activation->Amidation Monitoring Monitor by TLC/LC-MS Amidation->Monitoring Quench Quench with Water Monitoring->Quench Extraction Solvent Extraction Quench->Extraction Wash Aqueous Washes Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Purification (Recrystallization/Chromatography) Dry_Concentrate->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via amidation.

Section 3: Product Purification

Question: I am having difficulty purifying the final product, this compound. What are the recommended methods?

This compound is a polar molecule, which can present challenges for purification.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solvent Screening: Experiment with a range of solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents to try include ethanol, methanol, water, or mixtures thereof.

  • Silica Gel Chromatography: While the polarity of this compound can make it challenging to elute from a silica gel column, it is still a viable option.

    • Solvent System: A polar mobile phase will be required. Start with a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol). A common starting point could be 95:5 Dichloromethane:Methanol, gradually increasing the polarity of the mobile phase.

    • Tailing: The basic nature of the pyridine ring can sometimes cause tailing on silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can help to improve the peak shape.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) can be more effective than normal-phase. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the importance of this compound?

This compound is a derivative of nicotinamide (a form of vitamin B3). Nicotinamide is a precursor to the coenzyme NAD+ (Nicotinamide Adenine Dinucleotide), which is essential for numerous cellular processes, including redox reactions and DNA repair.[3] Derivatives of nicotinamide are of interest in medicinal chemistry for their potential biological activities.

Q2: Are there any safety concerns I should be aware of during this synthesis?

Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in organic synthesis are hazardous. For example, thionyl chloride is corrosive and reacts violently with water.[4] Coupling agents can be sensitizers. Always consult the Safety Data Sheet (SDS) for each reagent before use and work in a well-ventilated fume hood.

Q3: Can I use a different starting material for the synthesis?

While 5-hydroxynicotinic acid is a common precursor, other starting materials could potentially be used, such as 5-hydroxynicotinonitrile. The nitrile can be hydrolyzed to the primary amide. However, this may require harsh conditions that could affect the hydroxyl group. The choice of starting material will depend on commercial availability, cost, and the overall synthetic strategy.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used to confirm the structure and purity of the synthesized this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as the amide and hydroxyl groups.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing the purity of the final product.

References

  • Chen, J., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Scientific Reports, 14(1), 1-10. Available from: [Link]

  • Shats, I., et al. (2020). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Cells, 9(12), 2673. Available from: [Link]

  • Google Patents. (2012). Preparation method of nicotinamide.
  • PubChem. Nicotinamide. National Institutes of Health. Available from: [Link]

  • Harmata, M., et al. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. Organic Syntheses, 97, 139-156. Available from: [Link]

  • Galli, U., et al. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. Methods in Enzymology, 603, 1-13. Available from: [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Available from: [Link]

  • Ogiwara, Y., et al. (2016). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Chemistry Letters, 45(8), 956-958. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. (2020). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Available from: [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 5-Hydroxynicotinamide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 5-Hydroxynicotinamide and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound and its metabolites.

Problem: Poor Retention of this compound and its Metabolites (Eluting at or near the void volume)

  • Question: My peaks for this compound and its metabolites are showing little to no retention on my C18 column. What can I do to improve this?

  • Answer: This is a common issue when analyzing polar compounds like this compound on traditional reversed-phase columns. Here are several strategies to enhance retention:

    • Use a Polar-Embedded Column: These columns have a polar group embedded in the stationary phase, which helps in retaining polar analytes even under highly aqueous mobile phase conditions.

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds. They utilize a polar stationary phase and a high organic mobile phase, which promotes the retention of hydrophilic molecules.

    • Employ Ion-Pairing Agents: Adding an ion-pairing reagent to the mobile phase can improve the retention of ionizable analytes on reversed-phase columns. However, be aware that these agents can be incompatible with mass spectrometry (MS) detection and may require long equilibration times.

    • Optimize Mobile Phase Composition: Increasing the aqueous portion of the mobile phase can sometimes improve the retention of polar compounds on reversed-phase columns. However, be cautious of "phase collapse" if the mobile phase becomes too aqueous for a standard C18 column.

Problem: Peak Tailing

  • Question: I am observing significant peak tailing for my analytes. How can I achieve more symmetrical peaks?

  • Answer: Peak tailing for basic compounds like pyridines is often caused by interactions with residual silanol groups on the silica-based stationary phase. Here are some solutions:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, thereby reducing their interaction with the basic analytes.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer accessible silanol groups, leading to improved peak shapes for basic compounds.

    • Incorporate a Mobile Phase Additive: Adding a small amount of a basic modifier, like triethylamine (TEA), can compete with the analyte for active sites on the stationary phase, reducing peak tailing. Note that TEA is not MS-friendly.

    • Lower Sample Load: Injecting a smaller amount of the sample can sometimes reduce peak tailing caused by column overloading.

Problem: Inconsistent Retention Times

  • Question: The retention times for my peaks are shifting between injections. What could be the cause?

  • Answer: Fluctuating retention times can be due to several factors:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections, especially when using gradient elution or ion-pairing reagents.

    • Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump. If using a multi-solvent mobile phase, ensure the solvents are miscible and the pump's proportioning valves are functioning correctly.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.

    • Pump Issues: Check for leaks in the pump and ensure a consistent flow rate. Pulsations in pressure can indicate a problem with the pump seals or check valves.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound and its metabolites?

A1: A good starting point is a reversed-phase method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. A gradient elution from a low to a high percentage of the organic modifier is often necessary to separate compounds with a range of polarities. For polar metabolites, a HILIC column with a high organic mobile phase may be more suitable.[1]

Q2: How can I improve the resolution between two closely eluting metabolites?

A2: To improve resolution, you can try several approaches:

  • Optimize the Gradient: Make the gradient shallower (i.e., increase the run time and slow the rate of change of the mobile phase composition).

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: Changing the pH can alter the ionization state of the analytes and thus their retention characteristics.

  • Try a Different Stationary Phase: A column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) can provide different selectivity.

Q3: My baseline is noisy. What are the common causes?

A3: A noisy baseline can be caused by several factors:

  • Air Bubbles in the System: Degas the mobile phase thoroughly.

  • Contaminated Mobile Phase or Detector Flow Cell: Use high-purity solvents and flush the system and flow cell if contamination is suspected.

  • Failing Detector Lamp: Check the lamp's energy output and replace it if necessary.

  • Improper Mobile Phase Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly.

Q4: What are the expected major metabolites of this compound?

A4: While the specific metabolic pathway of this compound is not extensively documented, it is likely to follow a similar pathway to nicotinamide. Expected metabolites could include the N-oxide, N-methylated derivatives (e.g., N1-methyl-5-hydroxynicotinamide), and subsequent oxidation products like pyridones.[2][3]

Quantitative Data

The following table provides representative, adapted HPLC data for the separation of this compound and its potential metabolites. This data is based on methods developed for similar compounds and should be used as a starting point for method development.

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
This compound-N-Oxide3.5-1.1
This compound5.24.81.2
N1-Methyl-5-hydroxynicotinamide7.86.11.3
N-Methyl-5-hydroxy-2-pyridone-5-carboxamide10.55.51.1

Experimental Protocols

Adapted HPLC Method for the Separation of this compound and its Metabolites

This protocol is adapted from established methods for the analysis of nicotinamide and its metabolites and should be validated for the specific application.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) with high-purity silica.

    • Mobile Phase A: 20 mM ammonium formate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 40% B

      • 15-17 min: Hold at 40% B

      • 17-18 min: Linear gradient from 40% to 5% B

      • 18-25 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

  • Sample Preparation (for plasma samples):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

    • Filter through a 0.22 µm syringe filter before injection.

Visualizations

Metabolic_Pathway This compound This compound N-Oxidation N-Oxidation This compound->N-Oxidation Methylation Methylation This compound->Methylation This compound-N-Oxide This compound-N-Oxide N-Oxidation->this compound-N-Oxide N1-Methyl-5-hydroxynicotinamide N1-Methyl-5-hydroxynicotinamide Methylation->N1-Methyl-5-hydroxynicotinamide Oxidation Oxidation N1-Methyl-5-hydroxynicotinamide->Oxidation Pyridone_Metabolites N-Methyl-5-hydroxy- pyridone Metabolites Oxidation->Pyridone_Metabolites

Caption: Probable metabolic pathway of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Detection UV Detection (260 nm) Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for HPLC analysis.

Troubleshooting_Logic Problem HPLC Problem Identified Check_Retention Poor or No Retention? Problem->Check_Retention Check_Peak_Shape Peak Tailing or Fronting? Problem->Check_Peak_Shape Check_Reproducibility Inconsistent Results? Problem->Check_Reproducibility Sol_Retention Use Polar-Embedded/HILIC Column Optimize Mobile Phase (More Aqueous) Consider Ion-Pairing Agents Check_Retention->Sol_Retention Yes Sol_Peak_Shape Adjust Mobile Phase pH Use High-Purity End-Capped Column Reduce Sample Load Add Mobile Phase Modifier Check_Peak_Shape->Sol_Peak_Shape Yes Sol_Reproducibility Ensure Full Column Equilibration Prepare Fresh, Degassed Mobile Phase Use Column Oven Check Pump for Leaks and Flow Consistency Check_Reproducibility->Sol_Reproducibility Yes

Caption: Logical troubleshooting flow for common HPLC issues.

References

Technical Support Center: Quantification of 5-Hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxynicotinamide quantification. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent methods for the quantification of this compound and related nicotinamide metabolites are High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is often preferred for its superior sensitivity and selectivity, especially in complex biological matrices.[1]

Q2: What is a "matrix effect" and how does it affect my this compound quantification?

A2: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[5] Biological samples contain numerous endogenous components that can interfere with the analysis. Therefore, assessing and mitigating matrix effects is a critical step in method development and validation.[5]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ rigorous sample cleanup procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.[4]

  • Chromatographic Separation: Optimize your HPLC method to achieve good separation between this compound and matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is highly recommended as it behaves similarly to the analyte during extraction and ionization, thus compensating for matrix effects.[5]

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to mimic the matrix effect.[5]

Q4: My this compound signal is unstable. What could be the cause?

A4: Instability of nicotinamide and its metabolites, including this compound, can be a significant challenge. Potential causes include:

  • Degradation in Biological Matrix: Analytes can degrade in plasma or urine at room temperature. It is crucial to process and analyze samples promptly or store them at appropriate low temperatures (e.g., -20°C or -80°C).[4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation. Aliquoting samples before freezing is recommended.[4]

  • Light Sensitivity: Some related compounds are sensitive to light. Store standards and samples in amber vials or protect them from light.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible mobile phase pH- Sample overload- Co-eluting interferences- Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Improve sample cleanup to remove interfering substances.
Low Sensitivity / Poor Signal-to-Noise - Inefficient ionization in MS- Suboptimal sample preparation leading to analyte loss- Matrix suppression- Low detector response (UV)- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).- Evaluate and optimize the extraction recovery.- Implement strategies to minimize matrix effects (see FAQ Q3).- Ensure the UV detection wavelength is at the absorbance maximum of this compound.
High Variability in Results (Poor Precision) - Inconsistent sample preparation- Variable matrix effects between samples- Instrument instability- Standardize the sample preparation procedure and ensure consistency.- Use an appropriate internal standard to correct for variability.- Perform system suitability tests to ensure the analytical instrument is performing correctly.
No Peak Detected - Analyte concentration is below the limit of detection (LOD)- Complete degradation of the analyte- Incorrect instrument settings- Concentrate the sample or use a more sensitive analytical technique (e.g., switch from HPLC-UV to LC-MS/MS).- Review sample handling and storage procedures to prevent degradation.- Verify all instrument parameters, including detector settings and data acquisition methods.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of nicotinamide and its metabolites, which can serve as a reference for developing and validating a method for this compound.

Table 1: HPLC-UV/DAD Method Performance

ParameterNicotinamideReference
Linearity Range 10-200 µg/mL[6]
Limit of Detection (LOD) 0.07 µg/mL[6]
Limit of Quantification (LOQ) 0.21 µg/mL[6]
Accuracy (% Recovery) 93.23 - 99.22%[6]

Table 2: LC-MS/MS Method Performance

ParameterNicotinic Acid & NicotinamideReference
Linearity Range 2 - 2000 ng/mL[3]
Limit of Detection (LOD) 2 ng/mL[3]
Limit of Quantification (LOQ) 10 ng/mL[3]
Recovery 86 - 89%[4]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[3]

Protocol 2: Representative HPLC Method for Nicotinamide and Related Compounds

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient tailored to separate the analytes of interest. A starting point could be 5% B, increasing to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: Wavelength set according to the absorbance maximum of this compound. For nicotinamide, wavelengths around 261 nm are used.[6]

Protocol 3: Representative LC-MS/MS Method for Nicotinamide and Related Compounds

  • Column: C18 or HILIC column depending on the polarity of the analytes.

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to resolve the analytes from matrix interferences.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode using specific precursor-to-product ion transitions for this compound and its internal standard.

Visual Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifuge ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 final_sample Transfer to Vial centrifuge2->final_sample inject Inject Sample final_sample->inject hplc HPLC Separation inject->hplc ms Mass Spectrometry (ESI+) hplc->ms mrm MRM Detection ms->mrm data Data Acquisition mrm->data

Caption: LC-MS/MS analysis workflow for this compound from plasma.

troubleshooting_logic start Poor Quantitative Results check_precision High Variability? start->check_precision check_accuracy Inaccurate Results? start->check_accuracy check_sensitivity Low/No Signal? start->check_sensitivity precision_causes Potential Causes: - Inconsistent Sample Prep - Instrument Instability check_precision->precision_causes Yes accuracy_causes Potential Causes: - Matrix Effects - Calibration Issues - Analyte Degradation check_accuracy->accuracy_causes Yes sensitivity_causes Potential Causes: - Concentration Below LOQ - Ion Suppression - Suboptimal MS Settings check_sensitivity->sensitivity_causes Yes precision_solutions Solutions: - Standardize Protocol - Use Internal Standard - System Suitability Test precision_causes->precision_solutions accuracy_solutions Solutions: - Improve Sample Cleanup - Matrix-Matched Calibrants - Check Sample Stability accuracy_causes->accuracy_solutions sensitivity_solutions Solutions: - Concentrate Sample - Optimize Chromatography - Tune MS Parameters sensitivity_causes->sensitivity_solutions

Caption: Troubleshooting logic for poor quantitative results.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 5-Hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to enhance the in vivo bioavailability of 5-Hydroxynicotinamide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo bioavailability of this compound?

A1: While specific data for this compound is limited, compounds with similar structures, such as other pyridine derivatives, often face several challenges that can limit their oral bioavailability. These include:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be effectively absorbed.[1][2]

  • Low Intestinal Permeability: The molecule may struggle to efficiently cross the intestinal epithelium to enter the bloodstream.[1][2]

  • Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.[1][2]

  • Efflux by Transporters: Proteins like P-glycoprotein (P-gp) can actively pump the compound back into the intestinal lumen, reducing its net absorption.[2]

Q2: What are the main strategies to improve the oral bioavailability of this compound?

A2: Several strategies can be employed to overcome the challenges mentioned above:

  • Formulation Strategies:

    • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility, protect it from degradation, and enhance its absorption.[3][4]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate.[5]

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic compounds.

  • Chemical Modification (Prodrug Approach):

    • A prodrug of this compound can be synthesized by attaching a promoiety to the molecule to enhance its physicochemical properties, such as lipophilicity or solubility, for better absorption. The promoiety is then cleaved in vivo to release the active this compound.[6]

  • Co-administration with Other Compounds:

    • Permeation Enhancers: Certain excipients can be included in the formulation to improve the permeability of the drug across the intestinal epithelium.

    • Metabolism Inhibitors: Co-administration with inhibitors of specific metabolic enzymes can reduce first-pass metabolism.

Q3: How can I assess the permeability of this compound in vitro?

A3: The Caco-2 cell permeability assay is a widely used in vitro model to predict in vivo drug absorption. This assay uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized monolayer resembling the intestinal epithelium. The apparent permeability coefficient (Papp) of this compound is determined by measuring its transport across the Caco-2 cell monolayer. A bi-directional transport study can also help determine if the compound is a substrate for efflux transporters.[1][2]

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at improving the bioavailability of this compound.

Problem Potential Cause Suggested Experimental Action Potential Solution
Low Oral Bioavailability in Animal Models Poor aqueous solubility.Conduct solubility studies at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.Employ formulation strategies like nanoparticle encapsulation, amorphous solid dispersions, or the use of co-solvents and surfactants.[1][2]
Low intestinal permeability.Perform in vitro permeability assays using Caco-2 cell monolayers to determine the apparent permeability coefficient (Papp).[2]Investigate the use of permeation enhancers in the formulation or consider a prodrug approach to increase lipophilicity.
Extensive first-pass metabolism.Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to determine the intrinsic clearance of the compound.[2]A prodrug strategy can be used to mask the metabolically labile sites of the molecule.[2]
Efflux by transporters (e.g., P-glycoprotein).Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio significantly greater than 2 suggests active efflux.[1]Co-administer with a known inhibitor of the specific efflux transporter in preclinical studies to confirm its role. Some formulation excipients can also inhibit efflux transporters.
High Variability in Plasma Concentrations Between Animals Food effects.Conduct pharmacokinetic studies in both fasted and fed states to characterize the effect of food on absorption. Standardize the feeding state of your animals in all experiments.[7]Develop a formulation that minimizes the food effect.
Formulation instability.Characterize the physical and chemical stability of your formulation under relevant storage and in-use conditions.Optimize the formulation to ensure it is robust and provides consistent drug release.
Poor In Vitro-In Vivo Correlation (IVIVC) Inadequate in vitro dissolution method.Develop a dissolution method that is more biorelevant, considering factors like pH, bile salts, and mechanical stresses in the gastrointestinal tract.Utilize dissolution apparatus that better mimic in vivo conditions.
Differences in gastrointestinal physiology between the in vitro model and the in vivo animal model.Use in silico modeling and simulation to better understand the factors contributing to the discrepancy.Refine the in vitro model or select a more appropriate animal model if possible.

Quantitative Data on Bioavailability Enhancement of Related Compounds

Table 1: Pharmacokinetic Parameters of Nicotinamide Riboside (NR) Formulations in Mice [8]

FormulationCmax (ng/mL)AUC (ng*h/mL)Relative Bioavailability (%)
NR Solution (Oral)150 ± 30350 ± 70100
NR/RESms (Oral)450 ± 901200 ± 240~343

NR/RESms: Nanocrystal self-assembled microspheres of Nicotinamide Riboside and Resveratrol. Data are presented as mean ± SD.

Table 2: Pharmacokinetic Parameters of Nicotinamide Mononucleotide (NMN) Formulations in Mice [9]

FormulationCmax (ng/mL)AUC (ng*h/mL)Relative Bioavailability (%)
Free NMN (Oral)250 ± 50600 ± 120100
NMN-HAP (Oral)550 ± 1101800 ± 360~300

NMN-HAP: Hydroxyapatite-based nanoparticles of Nicotinamide Mononucleotide. Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to assess the oral bioavailability of a test formulation of this compound compared to a control.

  • Animal Model: Use male Sprague-Dawley rats (200-250 g), acclimated for at least one week.

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound solution (for absolute bioavailability determination).

    • Group 2: Oral gavage of a simple aqueous suspension of this compound (control).

    • Group 3: Oral gavage of the test formulation of this compound (e.g., nanoparticle suspension).

  • Dosing:

    • Administer a single dose of the respective formulation. The oral dose should be consistent across oral groups.

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage:

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.[10][11]

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

    • Calculate relative bioavailability: (AUC_oral_test / AUC_oral_control) * 100.

    • Calculate absolute bioavailability: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[12]

Protocol 2: Caco-2 Cell Permeability Assay

This protocol describes an in vitro method to assess the intestinal permeability of this compound.

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity:

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the this compound solution to the apical (A) side of the monolayer.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • Efflux Assessment (Basolateral to Apical - B to A):

    • In a separate set of wells, add the this compound solution to the basolateral (B) side and collect samples from the apical (A) side at the same time intervals.

  • Sample Analysis:

    • Determine the concentration of this compound in the collected samples by a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

    • Calculate the efflux ratio: Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is indicative of active efflux.

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_0 Initial Assessment cluster_1 Formulation Development cluster_2 In Vivo Evaluation solubility Solubility Profiling (pH 1.2, 4.5, 6.8) nano Nanoparticle Formulation (e.g., SLNs, Polymeric NPs) solubility->nano asd Amorphous Solid Dispersion (ASD) solubility->asd permeability Caco-2 Permeability Assay (Papp & Efflux Ratio) prodrug Prodrug Synthesis permeability->prodrug metabolism Metabolic Stability (Liver Microsomes/S9) metabolism->prodrug pk_study Pharmacokinetic Study in Rats (Oral & IV Administration) nano->pk_study asd->pk_study prodrug->pk_study data_analysis Calculate AUC, Cmax, Tmax, and Bioavailability pk_study->data_analysis Troubleshooting_Logic_for_Low_Bioavailability cluster_solubility Solubility Issues cluster_permeability Permeability Issues cluster_metabolism Metabolism Issues start Low Oral Bioavailability Observed in Animal Study check_solubility Is aqueous solubility low? start->check_solubility solubility_solutions Formulation Strategies: - Nanoparticles - Amorphous Solid Dispersions - pH modification check_solubility->solubility_solutions Yes check_permeability Is Caco-2 permeability low? check_solubility->check_permeability No permeability_solutions Strategies: - Prodrug approach - Permeation enhancers check_permeability->permeability_solutions Yes check_metabolism Is there high first-pass metabolism? check_permeability->check_metabolism No metabolism_solutions Strategies: - Prodrug to mask labile sites - Co-administration with inhibitors (for investigation) check_metabolism->metabolism_solutions Yes

References

refining protocols for 5-Hydroxynicotinamide treatment in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific data is currently available in the public domain for the use of 5-Hydroxynicotinamide in cell culture. This guide is based on protocols and troubleshooting for the closely related and well-studied compound, Nicotinamide (NAM). Researchers using this compound should use this information as a starting point and must empirically determine optimal conditions for their specific cell type and application.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action of this compound in cell culture?

A1: While direct studies on this compound are limited, its structural similarity to Nicotinamide (NAM) suggests it may function as a precursor to Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular metabolism, DNA repair, and cell signaling.[1][2] Like NAM, this compound may also act as an inhibitor of Poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair, inflammation, and cell death pathways.

Q2: What is a good starting concentration for this compound in my experiments?

A2: For the related compound Nicotinamide, concentrations between 5 mM and 10 mM are often used to promote the survival of human pluripotent stem cells after single-cell dissociation. However, it's crucial to perform a dose-response experiment for your specific cell line and experimental endpoint, as toxicity can be observed at higher concentrations (e.g., above 20 mM for NAM).[3]

Q3: How should I prepare and store a stock solution of this compound?

A3: Based on protocols for Nicotinamide, a stock solution can be prepared in cell culture grade water or a buffer like DPBS. For example, a 1 M stock solution of Nicotinamide can be made by dissolving 12.21 g in 100 mL of water and then sterile-filtering. It is recommended to prepare aliquots and store them at -20°C for short-term or -80°C for long-term storage to avoid repeated freeze-thaw cycles. The stability of this compound in solution should be empirically verified.

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration is highly dependent on the experimental goals. For some applications, like promoting cell survival during passaging, a 24-hour treatment may be sufficient. For differentiation studies or longer-term viability assays, continuous exposure or repeated treatments may be necessary. A time-course experiment is recommended to determine the ideal treatment window for your desired effect.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
High Cell Death or Cytotoxicity Concentration too high: this compound may be toxic at the concentration used.Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range (e.g., 1 µM to 25 mM) to identify the IC50. For Nicotinamide, toxicity is often observed at concentrations above 20 mM.[3]
Contamination of stock solution: Bacterial or fungal contamination can lead to cell death.Always sterile-filter your stock solution and use aseptic techniques when adding it to your culture medium.
Solvent toxicity: If using a solvent other than water or PBS, the solvent itself might be toxic.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%).
No Observable Effect Concentration too low: The concentration of this compound may be insufficient to elicit a biological response.Titrate the concentration upwards in a dose-response experiment.
Instability of the compound: The compound may be degrading in the cell culture medium over time.Prepare fresh solutions for each experiment. Consider the stability of similar compounds; for instance, Nicotinamide is generally stable in neutral aqueous solutions.
Short treatment duration: The treatment time may not be long enough to observe a change.Perform a time-course experiment, measuring the desired endpoint at multiple time points after treatment.
Cell line is non-responsive: The specific cell line may lack the necessary transporters or metabolic pathways to respond to the compound.Research the metabolic pathways of your cell line. Consider testing a different cell line known to be responsive to NAD+ precursors.
Inconsistent Results Between Experiments Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular metabolism.Standardize your cell culture protocols, including seeding density and passage number. Use a consistent source and lot of media and supplements.
Inconsistent compound preparation: Errors in weighing, dissolving, or diluting the compound.Prepare a large, single batch of stock solution, aliquot, and freeze for use across multiple experiments to ensure consistency.
Assay variability: The assay used to measure the effect may have inherent variability.Include appropriate positive and negative controls in every experiment. Optimize and validate your assay protocol.

Quantitative Data Summary

The following table summarizes key quantitative data for the related compound, Nicotinamide, which can serve as a starting point for designing experiments with this compound.

Parameter Cell Type Concentration Range Observed Effect Reference
Cell Survival Human Pluripotent Stem Cells5 mM - 10 mMPromotion of survival after single-cell dissociation.
Cytotoxicity Various Cell Lines> 20 mMApoptotic cell death.[3]
Differentiation Embryonic Stem (ES) and Induced Pluripotent Stem (iPS) CellsNot specifiedUsed as a supplement in differentiation protocols.
PARP Inhibition In vitro assayIC50 often in the millimolar rangeInhibition of PARP activity.
Sirtuin (SIRT1) Inhibition In vitro assayIC50 < 50 µM for NicotinamideInhibition of SIRT1 activity.

Experimental Protocols

Protocol 1: Determining Optimal Concentration (Dose-Response Assay)
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in your complete cell culture medium. A suggested starting range, based on Nicotinamide, would be from 20 µM to 50 mM.

  • Treatment: Remove the existing medium from the cells and add the 2X concentrated compound dilutions. Also include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining kit.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: General Cell Treatment for Downstream Analysis
  • Cell Culture: Culture your cells to the desired confluency in appropriate culture vessels.

  • Stock Solution Preparation: Prepare a sterile, concentrated stock solution of this compound in a suitable solvent (e.g., cell culture grade water).

  • Treatment Medium: Prepare fresh culture medium containing the desired final concentration of this compound. Ensure the compound is fully dissolved.

  • Cell Treatment: Aspirate the old medium from your cells and replace it with the treatment medium.

  • Incubation: Incubate the cells for the predetermined optimal duration under standard culture conditions (e.g., 37°C, 5% CO2).

  • Harvesting: After the treatment period, harvest the cells for downstream applications such as RNA extraction, protein lysis for Western blotting, or flow cytometry analysis.

Visualizations

experimental_workflow General Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1M in H2O) sterile_filter Sterile Filter (0.22 µm filter) prep_stock->sterile_filter prep_working Prepare Working Solution in Culture Medium sterile_filter->prep_working add_treatment Add Treatment Medium to Cells prep_working->add_treatment seed_cells Seed Cells (appropriate density) seed_cells->add_treatment incubate Incubate (specific duration) add_treatment->incubate harvest Harvest Cells incubate->harvest downstream Downstream Analysis (e.g., Viability, Western, qPCR) harvest->downstream

Caption: A general workflow for preparing and treating cells with this compound.

signaling_pathway Hypothesized Signaling Pathway of this compound compound This compound nad_precursor NAD+ Precursor compound->nad_precursor parp_inhibitor PARP Inhibitor compound->parp_inhibitor sirt_inhibitor Sirtuin Inhibitor compound->sirt_inhibitor nad_pool Increased NAD+ Pool nad_precursor->nad_pool dna_repair Altered DNA Repair parp_inhibitor->dna_repair gene_expression Altered Gene Expression sirt_inhibitor->gene_expression metabolism Cellular Metabolism nad_pool->metabolism cell_survival Cell Survival/ Apoptosis dna_repair->cell_survival gene_expression->cell_survival

Caption: Hypothesized signaling pathways influenced by this compound.

troubleshooting_guide Troubleshooting Logic for this compound Experiments start Experiment Start issue Unexpected Result? (e.g., High Toxicity, No Effect) start->issue check_conc Check Concentration (Dose-Response) issue->check_conc Toxicity/Efficacy Issue check_prep Check Stock/Working Solution Prep issue->check_prep Inconsistent Results check_time Check Treatment Duration (Time-Course) issue->check_time No Effect check_cells Verify Cell Health & Consistency issue->check_cells General Issues resolve Problem Resolved check_conc->resolve check_prep->resolve check_time->resolve check_cells->resolve

Caption: A decision-making guide for troubleshooting common experimental issues.

References

addressing matrix effects in mass spectrometry analysis of 5-Hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometry analysis of 5-Hydroxynicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis. For a polar molecule like this compound, phospholipids from plasma samples are a common source of matrix effects, particularly when using reversed-phase chromatography.

Q2: How can I determine if my this compound analysis is suffering from matrix effects?

A2: A post-extraction addition method is a standard approach to quantify matrix effects. This involves comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a pure solution at the same concentration. The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A matrix effect value between 85% and 115% is often considered acceptable.

Q3: What are the most common sample preparation techniques to mitigate matrix effects for this compound?

A3: The choice of sample preparation technique is critical for minimizing matrix effects. Common methods include:

  • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids, which are a major source of matrix effects.

  • Liquid-Liquid Extraction (LLE): More selective than PPT and can provide a cleaner extract, leading to reduced matrix effects.

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for removing interfering components, resulting in the cleanest extracts and minimal matrix effects.

Troubleshooting Guide

Issue: Poor peak shape and reproducibility for this compound.

Possible Cause: This could be due to interferences from the sample matrix affecting the chromatography.

Solution:

  • Optimize Chromatographic Conditions: Ensure that this compound is well-separated from the void volume and other endogenous components. Consider using a different stationary phase or modifying the mobile phase composition.

  • Improve Sample Cleanup: If using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction or solid-phase extraction to remove a wider range of interfering compounds.

Issue: Inconsistent quantitative results for this compound across different sample lots.

Possible Cause: This is a classic sign of variable matrix effects between different sources of the biological matrix.

Solution:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, thereby compensating for variations in ion suppression or enhancement.

  • Evaluate Different Sample Preparation Methods: The table below summarizes the effectiveness of different sample preparation techniques in reducing matrix effects.

Table 1: Comparison of Sample Preparation Methods for this compound Analysis in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)95 ± 565 ± 8 (Ion Suppression)
Liquid-Liquid Extraction (Ethyl Acetate)80 ± 792 ± 6
Solid-Phase Extraction (Mixed-Mode Cation Exchange)98 ± 3103 ± 4

Data are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat 200 µL of plasma with 200 µL of 2% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Visual Guides

MatrixEffect_Troubleshooting start Start: Inconsistent this compound Results check_is Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is implement_is Implement a SIL-IS for This compound check_is->implement_is No check_sample_prep Evaluate Sample Preparation Method check_is->check_sample_prep Yes re_evaluate Re-evaluate Results implement_is->re_evaluate re_evaluate->check_sample_prep end End: Consistent Results re_evaluate->end Issue Resolved ppt Currently Using Protein Precipitation? check_sample_prep->ppt lle_spe Currently Using LLE or SPE? ppt->lle_spe No try_lle_spe Switch to LLE or SPE for Improved Sample Cleanup ppt->try_lle_spe Yes optimize_chrom Optimize Chromatographic Separation (e.g., gradient, column chemistry) lle_spe->optimize_chrom Yes try_lle_spe->re_evaluate optimize_chrom->re_evaluate

Caption: A decision tree for troubleshooting inconsistent results in this compound analysis.

stability issues of pyridine nucleotides during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and answers to frequently asked questions regarding the stability of pyridine nucleotides (NAD+, NADH, NADP+, NADPH) during extraction from biological samples.

FAQs & Troubleshooting Guide

General Stability Concerns

Q1: What are the primary factors that cause degradation of pyridine nucleotides during extraction?

A1: The main factors affecting pyridine nucleotide stability are pH, temperature, and enzymatic activity.[1][2] The oxidized forms (NAD+, NADP+) and reduced forms (NADH, NADPH) have opposite stability profiles concerning pH.[3]

Q2: My measured NADH/NAD+ and NADPH/NADP+ ratios are inconsistent. What could be the cause?

A2: Inconsistent ratios are often due to the interconversion of oxidized and reduced forms during extraction.[4][5] This can be caused by suboptimal pH, temperature, or residual enzyme activity.[4] Rapid sample quenching and extraction are crucial to minimize these effects.[1]

Q3: Can oxygen affect my results?

A3: Yes, NADH and NADPH are sensitive to oxidation, which can convert them to NAD+ and NADP+, respectively, skewing the results.[1] Using deoxygenated buffers and minimizing air exposure during extraction can help mitigate this issue.[1]

pH-Related Issues

Q4: I am trying to measure both oxidized and reduced forms of pyridine nucleotides simultaneously. What is the optimal pH for extraction?

A4: This is a significant challenge due to their opposing stability in relation to pH. Acidic conditions (pH < 7) stabilize the oxidized forms (NAD+, NADP+) but degrade the reduced forms (NADH, NADPH).[3][6] Conversely, alkaline conditions (pH > 7.4) stabilize the reduced forms while degrading the oxidized forms.[1][6][7] Therefore, separate extractions are often recommended for accurate quantification of both forms.

Q5: I need to use an acidic extraction method. How can I prevent the degradation of NADH and NADPH?

A5: If an acidic extraction is necessary, it is crucial to neutralize the sample immediately after extraction to prevent the degradation of the reduced forms.[4] For example, after extraction with a formic acid-containing solvent, immediate neutralization with ammonium bicarbonate can improve the stability of NADH and NADPH.[4][5]

Temperature-Related Issues

Q6: How critical is temperature control during the extraction process?

A6: Temperature is a critical factor, as higher temperatures accelerate the degradation of pyridine nucleotides, particularly NADPH and NADH.[2][8][9] It is recommended to keep samples on ice throughout the extraction procedure.[6]

Q7: I perform my enzyme assays at 37°C. How stable is NADPH at this temperature?

A7: NADPH is highly labile at 37°C. For example, at 41°C, half of the NADPH can degrade in about an hour.[9] Therefore, it is advisable to prepare fresh NADPH solutions for each experiment and keep them on ice until use.[9]

Extraction Method-Specific Issues

Q8: I am using a hot aqueous buffer for extraction and getting very low NADH yields. Why is this happening?

A8: Hot aqueous buffer methods can lead to the degradation of NADH.[4] This method is generally not recommended for accurate NADH measurement.

Q9: My extraction protocol involves a drying step, and I'm seeing a significant loss of NADPH. Is this normal?

A9: Yes, solvent evaporation or drying steps can lead to a significant decrease in NADPH, which can be partially oxidized to NADP+.[5] If a concentration step is necessary, alternative methods that do not involve drying should be considered.

Quantitative Data Summary

The stability of pyridine nucleotides is highly dependent on the extraction conditions. The following table summarizes the key stability characteristics.

Nucleotide FormConditionStabilityReference(s)
NAD+, NADP+ Acidic pHStable[1][3]
Alkaline pHDegrades rapidly[1]
NADH, NADPH Acidic pHDegrades rapidly[3][4][6]
Alkaline pHStable[7][10]
All Forms High TemperatureDegradation is accelerated[2][8][9]
NADH, NADPH Presence of OxygenProne to oxidation[1]

Experimental Protocols

Protocol 1: Differential Extraction for Oxidized and Reduced Pyridine Nucleotides

This method utilizes the differential stability of pyridine nucleotides in acidic and alkaline conditions to selectively measure the oxidized and reduced forms.

Materials:

  • 0.1 M HCl

  • 0.1 M NaOH

  • Neutralization buffer (e.g., Tris buffer, pH 7.5)

  • Ice bath

  • Centrifuge

Procedure:

For Oxidized Forms (NAD+, NADP+):

  • Homogenize the tissue or cell sample in ice-cold 0.1 M HCl.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant.

  • Neutralize the supernatant with an appropriate volume of 0.1 M NaOH or neutralization buffer immediately before analysis.

For Reduced Forms (NADH, NADPH):

  • Homogenize the tissue or cell sample in ice-cold 0.1 M NaOH.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant.

  • Neutralize the supernatant with an appropriate volume of 0.1 M HCl or neutralization buffer immediately before analysis.

Protocol 2: Organic Solvent Extraction for Simultaneous Analysis

This method, using a specific organic solvent mixture, aims to minimize the interconversion between oxidized and reduced forms, making it suitable for LC-MS based analysis.[4][5]

Materials:

  • Extraction Solvent: 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid

  • Neutralization Solution: 15% (w/v) Ammonium Bicarbonate (NH4HCO3)

  • Ice bath

  • Centrifuge

Procedure:

  • Rapidly quench metabolic activity by placing the sample in liquid nitrogen.

  • Add the ice-cold extraction solvent to the frozen sample.

  • Homogenize the sample on ice.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant.

  • Immediately neutralize the extract with the neutralization solution to a pH of approximately 7.4 to prevent acid-catalyzed degradation of NADH and NADPH.[4]

  • Analyze the sample as soon as possible.

Visualizations

cluster_extraction Pyridine Nucleotide Extraction Workflow cluster_methods Extraction Methods Sample Biological Sample Quenching Rapid Quenching (e.g., Liquid Nitrogen) Sample->Quenching Extraction Extraction Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Acid Acidic Extraction (for NAD+, NADP+) Extraction->Acid Method 1a Alkali Alkaline Extraction (for NADH, NADPH) Extraction->Alkali Method 1b Organic Organic Solvent (for simultaneous analysis) Extraction->Organic Method 2 Supernatant Supernatant Collection Centrifugation->Supernatant Analysis Analysis (e.g., LC-MS, Enzymatic Assay) Supernatant->Analysis

Caption: General workflow for pyridine nucleotide extraction.

cluster_factors Factors Affecting Stability cluster_outcomes Degradation/Interconversion Pyridine_Nucleotides Pyridine Nucleotides (NAD+, NADH, NADP+, NADPH) pH pH Pyridine_Nucleotides->pH Temperature Temperature Pyridine_Nucleotides->Temperature Enzymatic_Activity Enzymatic Activity Pyridine_Nucleotides->Enzymatic_Activity Oxygen Oxygen Pyridine_Nucleotides->Oxygen Degradation Degradation pH->Degradation Temperature->Degradation Interconversion Interconversion (Oxidized <=> Reduced) Enzymatic_Activity->Interconversion Oxygen->Interconversion Oxidation of NADH/NADPH

Caption: Factors influencing pyridine nucleotide stability.

References

Technical Support Center: Synthesis of Nicotinamide Riboside (NR) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nicotinamide riboside (NR) derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of these valuable compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing nicotinamide riboside (NR) and its derivatives? A1: The principal challenge is the inherent instability of the N-glycosidic bond in the ribosylated nicotinamide structure.[1][2] This bond is susceptible to cleavage, particularly in aqueous solutions and under neutral or alkaline conditions, which can lead to low yields and product degradation.[3][4]

Q2: How can I ensure the stereoselective synthesis of the biologically active β-anomer? A2: Achieving high β-stereoselectivity is critical. A widely successful method involves the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst for coupling a protected ribose with a nicotinamide precursor.[5] This reaction is believed to proceed through a cationic cis-1,2-acyloxonium-sugar intermediate, which directs the incoming nucleophile to the β-face of the ribose ring.[2][5]

Q3: What are the most common impurities I might encounter? A3: Common impurities include the undesired α-anomer, unreacted starting materials, and side products from decomposition, such as nicotinamide.[5] In syntheses involving ester intermediates, you may also find transesterification products like methyl nicotinate riboside if using methanolic ammonia for deprotection.[1][5]

Q4: What is the recommended method for purifying NR derivatives? A4: Due to the polar and cationic nature of NR derivatives, reverse-phase column chromatography using C18-functionalized silica gel is a highly effective purification method.[1][5] It is crucial to properly activate the column before loading the sample to achieve efficient separation.[5]

Q5: How should I properly store purified NR derivatives to prevent degradation? A5: Purified NR derivatives are often unstable at room temperature.[5] For long-term storage, it is essential to keep them in a freezer at -20°C under an inert atmosphere to minimize degradation.[5][6] Some precursors, like nicotinamide riboside triflate, are also very hygroscopic and require storage under the same conditions.[6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low reaction yield in the coupling step. Moisture: The catalyst (e.g., TMSOTf) is highly sensitive to water.[5] Incorrect Temperature: Reaction may not proceed to completion or side reactions may occur. Impure Reagents: Starting materials may be degraded or contain inhibitors.Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., argon).[5] Optimize Temperature: For TMSOTf-mediated coupling, add the catalyst at a low temperature before heating to reflux.[5] Verify Reagent Quality: Use fresh, high-purity starting materials.
NMR analysis shows a mixture of α and β anomers. Suboptimal Reaction Conditions: The conditions did not sufficiently favor the formation of the intermediate that leads to the β-anomer. Rapid Catalyst Addition: Adding the Lewis acid too quickly can lead to uncontrolled reactions and reduced stereoselectivity.[5]Control Catalyst Addition: Add TMSOTf slowly via syringe to the reaction mixture.[5] Maintain Low Temperature: Low temperatures during glycosylation are often preferred to minimize the decomposition of the α-anomer, which can sometimes form initially.[1]
Significant product decomposition during the deprotection step (using NH₃/MeOH). Elevated Temperature: The deprotection and amidation step is highly temperature-sensitive. Temperatures above 0°C can accelerate the cleavage of the glycosidic bond.[5] Extended Reaction Time: Prolonged exposure to basic conditions can lead to the decomposition of NR into nicotinamide.[5]Strict Temperature Control: Maintain the reaction temperature at or below 0°C throughout the deprotection process.[5] Monitor Reaction Progress: Use HPLC to monitor the reaction hourly after the initial 15 hours to identify the optimal time to stop the reaction, maximizing NR yield while minimizing the formation of nicotinamide.[5]
Formation of methyl nicotinate riboside as a major side product. Reaction Temperature Too Low: At very low temperatures (e.g., -20°C), methoxide in the NH₃/MeOH solution is more reactive than ammonia, leading to the formation of the methyl nicotinate riboside intermediate instead of the desired amide.[1][5]Adjust Temperature: Ensure the reaction is maintained at 0°C, which provides a better balance of reactivity for amidation over transesterification.[5]
Difficulty purifying the final product with standard column chromatography. High Polarity of NR: The charged and polar nature of NR derivatives leads to poor interaction with normal-phase silica gel. Degradation on Column: Some derivatives can degrade on certain stationary phases (e.g., silica).Use Reverse-Phase Chromatography: Employ a C18 silica gel column.[1][5] Activate the Column: Before loading, wash the C18 column sequentially with decreasing concentrations of methanol in water (e.g., 100%, 75%, 50%, 25% MeOH) and finally with water to ensure proper activation for efficient separation.[5]

Data Presentation

Table 1: Stability Comparison of Nicotinamide Riboside Chloride (NRCl) vs. a Hydrophobic Derivative (NRTOCl) in Water
CompoundTemperatureTime (days)Remaining Compound (%)Reference
NRCl35°C28< 1%[8]
NRTOCl35°C28> 88%[8]
NRTOCl (Nicotinamide Riboside Trioleate Chloride) is an oil-soluble derivative designed for enhanced stability.[8][9]
Table 2: Representative Yields for the Two-Step Synthesis of β-Nicotinamide Riboside
StepProductStarting MaterialTypical YieldReference
1. CouplingEthyl nicotinate 2',3',5'-tri-O-acetylriboside triflate1,2,3,5-tetra-O-acetyl-β-D-ribofuranose> 90%[5]
2. Deprotectionβ-Nicotinamide Riboside (β-NR)Step 1 Intermediate~85% (overall)[5][10]
Table 3: Optimized Conditions for the Synthesis of 1,4-Dihydronicotinamide Riboside (NRH)
ParameterOptimized ValueNotesReference
Reactants NRCl and Sodium Dithionite (Na₂S₂O₄)NRCl is a commercially available starting material.[6]
Molar Ratio (NRCl:Na₂S₂O₄) 1 : 2.7Increasing the amount of reducing agent did not improve yield.[6]
Reaction pH 8.1Critical for reaction rate and preventing side reactions like hydrolysis.[6]
Atmosphere AnaerobicNRH is sensitive to oxidation.[11]
Isolation Yield 55%After purification by column chromatography.[6]

Mandatory Visualizations

G General Workflow for Two-Step β-NR Synthesis A Starting Materials (Protected Ribose, Ethyl Nicotinate) B Step 1: Coupling Reaction (TMSOTf, Anhydrous DCM, Reflux) A->B C Intermediate (Protected Nicotinate Riboside Triflate) B->C >90% Yield D Step 2: Deprotection & Amidation (5.5 N NH3/MeOH, 0°C) C->D E Crude Product (β-NR) D->E ~85% Overall Yield F Purification (C18 Reverse-Phase Chromatography) E->F G Final Product (Pure β-NR) F->G

Caption: Workflow for the efficient two-step synthesis of β-NR.

G NR Degradation & Stability Issues NR Nicotinamide Riboside (NR) (Cationic Quaternary Ammonium Salt) Cleavage Hydrolysis of N-Glycosidic Bond NR->Cleavage Stabilization Stabilization Strategy: Hydrophobic Derivatives (e.g., NRTOCl) NR->Stabilization Protection Conditions Aqueous Solution (High Water Activity) Neutral / Alkaline pH Conditions->Cleavage Products Decomposition Products: Nicotinamide + D-Ribose Cleavage->Products

Caption: Key degradation pathway of Nicotinamide Riboside (NR).

G Troubleshooting Logic for Low Yield rect_node rect_node start Low Yield Observed q1 Was the reaction run under inert & anhydrous conditions? start->q1 a1_no Action: Redo reaction using flame-dried glassware, anhydrous solvents, and an argon atmosphere. q1->a1_no No q2 Was the temperature strictly controlled? q1->q2 Yes a2_no Action: Optimize temperature control. For deprotection, maintain <= 0°C. For coupling, ensure proper reflux. q2->a2_no No q3 Was the reaction time monitored by HPLC? q2->q3 Yes a3_no Action: Monitor reaction to find optimal endpoint before product degrades. q3->a3_no No end_node If issues persist, check starting material purity. q3->end_node Yes

Caption: Decision tree for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: Two-Step Synthesis of β-Nicotinamide Riboside (β-NR)

This protocol is adapted from the highly efficient method developed by Zhang and Sauve.[5]

Step 1: Preparation of Ethyl Nicotinate 2',3',5'-tri-O-acetylriboside Triflate

  • Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1 equiv.) and ethyl nicotinate (1.5 equiv.) in anhydrous dichloromethane.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1 equiv.) via syringe over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting sugar is consumed (typically 8-10 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude intermediate as a syrup-like residue. This intermediate is typically used in the next step without further purification.

Step 2: Preparation of β-Nicotinamide Riboside (β-NR)

  • Reaction Setup: Dissolve the crude intermediate from Step 1 in a pre-chilled (0°C) solution of 5.5 N ammonia in methanol. The reaction must be performed under an argon atmosphere.

  • Reaction: Maintain the reaction mixture at 0°C in a cold room or ice bath for 15-18 hours.

  • Monitoring: After 15 hours, begin monitoring the reaction hourly by HPLC. The goal is to maximize the formation of β-NR while minimizing the decomposition product, nicotinamide.[5]

  • Solvent Removal: Once the optimal reaction time is reached, remove the methanol and ammonia under reduced pressure using a cold trap (dry ice/acetone). It is critical to keep the flask cold during this process to prevent product degradation.[5]

  • Purification: The resulting crude product should be purified immediately using reverse-phase chromatography as described in Protocol 2.

Protocol 2: Purification of β-NR by C18 Reverse-Phase Chromatography
  • Column Preparation: Use a column packed with octadecyl-functionalized (C18) silica gel.

  • Activation: Activate the column by eluting sequentially with 2-3 column volumes of the following solvents: 100% MeOH, 75% MeOH/H₂O, 50% MeOH/H₂O, 25% MeOH/H₂O, and finally 100% H₂O.[5] This ensures the C18 chains are properly solvated for effective separation.

  • Loading: Dissolve the crude β-NR in a minimal amount of water and load it onto the prepared column.

  • Elution: Elute the column with 100% water. The more polar β-NR will elute, while less polar impurities (like residual ethyl nicotinate) will be retained longer. Collect fractions and monitor by TLC or HPLC.

  • Isolation: Combine the pure fractions containing β-NR and lyophilize (freeze-dry) to obtain the final product as a white, fluffy solid. Store immediately at -20°C.[5]

References

Technical Support Center: Optimizing NAD(P)(H) Extraction from Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NAD(P)(H) quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring Nicotinamide Adenine Dinucleotide (NAD+) and its reduced form, NADH, as well as their phosphorylated counterparts, NADP+ and NADPH. Accurate quantification of these molecules is critical for understanding cellular metabolism, redox homeostasis, and the efficacy of therapeutic interventions. This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to support your research.

Frequently Asked questions (FAQs) & Troubleshooting

This section addresses common issues encountered during NAD(P)(H) quantification experiments in a question-and-answer format.

Sample Preparation and Extraction

???+ question "My NAD+ and/or NADH levels are unexpectedly low across all samples. What could be the cause?"

???+ question "I am seeing high variability between my sample replicates. What are the likely sources of this variation?"

???+ question "How do I choose the right extraction method for my experiment?"

Assay and Detection

???+ question "My standard curve has a low R² value or is not linear. What should I do?"

???+ question "I am using an enzymatic cycling assay and see high background in my blank wells. What could be the cause?"

Data Presentation: Comparison of Extraction Solvents

The choice of extraction solvent significantly impacts the yield and stability of NAD(P)(H). The following table summarizes the performance of different extraction methods for mammalian cells, as analyzed by LC-MS.

Extraction MethodTarget AnalyteKey AdvantagesKey DisadvantagesReference
Acidic Extraction (e.g., 0.5 M Perchloric Acid) NAD+, NADP+Selectively preserves oxidized forms by degrading reduced forms.Not suitable for measuring NADH or NADPH. Requires neutralization step.[1][2]
Alkaline Extraction (e.g., 0.1 M KOH) NADH, NADPHSelectively preserves reduced forms by degrading oxidized forms.Not suitable for measuring NAD+ or NADP+. Requires neutralization step.[1][2][3]
Hot Aqueous Buffer (e.g., 85°C, 5 mM ammonium acetate) NAD+, NADH, NADP+, NADPHSimple preparation.Can lead to significant interconversion between oxidized and reduced forms.[4]
Cold Enzyme Assay Buffer with Detergent (e.g., 0.05% Triton X-100) NAD+, NADH, NADP+, NADPHReduced interconversion compared to buffer alone.May not be as effective as organic solvents in preventing interconversion.[4]
80% Methanol (-70°C) NAD+, NADH, NADP+, NADPHGood for general metabolomics.Some interconversion may still occur.[4][5]
40:40:20 Acetonitrile:Methanol:Water with 0.1 M Formic Acid (4°C) NAD+, NADH, NADP+, NADPHMinimizes interconversion between oxidized and reduced forms; provides good recoveries. Suitable for LC-MS.Requires immediate neutralization after extraction to prevent acid-catalyzed degradation.[4][5]

Experimental Protocols

Below are detailed methodologies for the extraction of NAD(P)(H) from cultured mammalian cells.

Protocol 1: Acidic Extraction for NAD+ and NADP+ Measurement

This protocol is suitable for downstream analysis using enzymatic cycling assays.

  • Cell Culture and Harvesting:

    • Culture mammalian cells to the desired confluency.

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • For adherent cells, scrape them into a pre-chilled tube. For suspension cells, pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Extraction:

    • Add 300 µL of ice-cold 0.5 M perchloric acid (PCA) to the cell pellet (for approximately 5 x 10^6 cells).

    • Vortex vigorously for 30 seconds.

    • Perform two freeze-thaw cycles by snap-freezing the sample in liquid nitrogen and thawing at 37°C.[6]

    • Incubate the sample on ice for 30 minutes, vortexing for 1 minute every 5 minutes.[6]

  • Neutralization:

    • Centrifuge the extract at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

    • Neutralize the acidic extract by adding a neutralization buffer (e.g., a 1:1 ratio of triethanolamine (TEA) to 0.55 M K₂CO₃) until the pH is between 7.5 and 8.5.[6]

  • Quantification:

    • The neutralized extract can be used directly for NAD+ and NADP+ quantification using a suitable enzymatic cycling assay kit.

Protocol 2: Alkaline Extraction for NADH and NADPH Measurement

This protocol is designed for the selective measurement of the reduced forms of NAD(P).

  • Cell Culture and Harvesting:

    • Follow the same procedure as in Protocol 1 for cell culture and harvesting.

  • Extraction:

    • Add 500 µL of ice-cold alkaline extraction buffer (e.g., 0.1 M KOH) to the cell pellet.

    • Homogenize the sample using a Dounce homogenizer (30-50 passages) on ice.

  • Heat Inactivation and Neutralization:

    • Heat the extract at 60°C for 10 minutes to degrade the oxidized forms (NAD+ and NADP+).

    • Cool the sample on ice.

    • Neutralize the extract with an appropriate acidic buffer (e.g., 0.1 M HCl) to a pH between 7.5 and 8.5.

  • Quantification:

    • Centrifuge the neutralized extract at high speed to pellet any precipitate.

    • Use the supernatant for NADH and NADPH quantification with an enzymatic cycling assay.

Protocol 3: Organic Solvent Extraction for LC-MS Analysis

This protocol is optimized for the simultaneous extraction of both oxidized and reduced forms with minimal interconversion, ideal for LC-MS analysis.[4][5]

  • Cell Culture and Harvesting:

    • Follow the same procedure as in Protocol 1 for cell culture and harvesting.

  • Extraction:

    • Add 1 mL of cold (-20°C) extraction solvent (40:40:20 acetonitrile:methanol:water with 0.1 M formic acid) to the cell pellet.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

  • Sample Clarification:

    • Centrifuge the extract at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Neutralization and Storage:

    • Immediately neutralize the extract with a suitable base (e.g., ammonium bicarbonate) to prevent acid-catalyzed degradation of NADPH.[5]

    • Analyze the samples immediately or store them at -80°C. Avoid drying the samples, as this can lead to the degradation of NADPH.[5]

Visualizations

General Experimental Workflow for NAD(P)(H) Extraction and Quantification

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Sample Processing cluster_3 Quantification cell_culture 1. Mammalian Cell Culture harvesting 2. Cell Harvesting (Scraping/Centrifugation) cell_culture->harvesting washing 3. Wash with Ice-Cold PBS harvesting->washing snap_freeze 4. Snap Freeze in Liquid N₂ (Optional but Recommended) washing->snap_freeze extraction_choice 5. Choose Extraction Method snap_freeze->extraction_choice acidic_extraction Acidic Extraction (for NAD+, NADP+) extraction_choice->acidic_extraction Oxidized alkaline_extraction Alkaline Extraction (for NADH, NADPH) extraction_choice->alkaline_extraction Reduced organic_extraction Organic Solvent Extraction (for all forms, LC-MS) extraction_choice->organic_extraction Total neutralization 6. Neutralization acidic_extraction->neutralization alkaline_extraction->neutralization organic_extraction->neutralization centrifugation 7. Centrifugation (to pellet debris) neutralization->centrifugation supernatant_collection 8. Collect Supernatant centrifugation->supernatant_collection quantification_method 9. Choose Quantification Method supernatant_collection->quantification_method enzymatic_assay Enzymatic Cycling Assay quantification_method->enzymatic_assay lc_ms LC-MS Analysis quantification_method->lc_ms

Caption: Workflow for NAD(P)(H) extraction and analysis.

Troubleshooting Logic for Low NAD(P)(H) Yields

G cluster_sample_handling Sample Handling Issues cluster_extraction Extraction Protocol Issues cluster_assay Assay and Detection Issues start Low NAD(P)(H) Yield check_freezing Was sample immediately snap-frozen? start->check_freezing check_lysis Was cell lysis complete? start->check_lysis check_standards Were standards fresh and properly prepared? start->check_standards check_temp Were samples kept on ice during processing? check_freezing->check_temp check_freeze_thaw Were multiple freeze-thaw cycles avoided? check_temp->check_freeze_thaw check_solvent Was the correct extraction solvent used for the target molecule? check_lysis->check_solvent check_interconversion Was interconversion minimized? (e.g., proper pH, low temp) check_solvent->check_interconversion check_reagents Were assay reagents correctly prepared? check_standards->check_reagents check_instrument Were instrument settings correct? check_reagents->check_instrument

Caption: Troubleshooting guide for low NAD(P)(H) yields.

NAD+ Biosynthesis and Consumption Pathways

G cluster_synthesis NAD+ Synthesis Pathways cluster_consumption NAD+ Consuming Enzymes cluster_redox Redox Cycling tryptophan Tryptophan (de novo) nad_pool NAD+ tryptophan->nad_pool nicotinamide Nicotinamide (NAM) (Salvage Pathway) nmn NMN nicotinamide->nmn nicotinamide_riboside Nicotinamide Riboside (NR) (Salvage Pathway) nicotinamide_riboside->nmn nmn->nad_pool sirtuins Sirtuins (Deacetylation) nad_pool->sirtuins parps PARPs (DNA Repair) nad_pool->parps cd38 CD38/157 (Calcium Signaling) nad_pool->cd38 nadh NADH nad_pool->nadh oxphos Oxidative Phosphorylation nadh->oxphos glycolysis Glycolysis, TCA Cycle glycolysis->nadh

Caption: Overview of NAD+ metabolism in mammalian cells.

References

Technical Support Center: Nicotinamide Derivatives Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield and purification of nicotinamide derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of nicotinamide derivatives in a question-and-answer format.

Synthesis

Question: My synthesis of a nicotinamide derivative is resulting in a very low yield. What are the common causes and potential solutions?

Answer: Low yields can arise from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). You may need to extend the reaction time or moderately increase the temperature.[1]

  • Suboptimal Reagents: The quality of your starting materials and reagents is critical.

    • Solution: Ensure the purity and dryness of your solvents and reagents. Use freshly opened or properly stored materials.

  • Catalyst Deactivation: If you are using a catalyst, it may have lost its activity.

    • Solution: For catalytic hydrogenations, ensure the reaction conditions (e.g., pH) are appropriate to prevent catalyst poisoning. Consider using a fresh batch of catalyst.[1]

  • Side Reactions: The formation of byproducts can significantly consume your starting materials and reduce the yield of the desired product.

    • Solution: Analyze the reaction mixture to identify major byproducts. This can provide insights into competing reaction pathways. Adjusting reaction conditions such as temperature, solvent, or the order of reagent addition may minimize side reactions.

Question: During the reduction of a nicotinic acid derivative to the corresponding aldehyde, I am observing significant over-reduction to the alcohol. How can I prevent this?

Answer: Over-reduction is a common challenge in this transformation. Here are some strategies to improve selectivity for the aldehyde:

  • Choice of Reducing Agent: The choice of reducing agent is crucial. Milder reducing agents are less likely to cause over-reduction.

    • Solution: Consider using a less reactive hydride reagent. For example, using lithium tri-tert-butoxyaluminum hydride instead of lithium aluminum hydride can often selectively reduce an acid chloride to an aldehyde.

  • Temperature Control: Many reduction reactions are highly exothermic and require careful temperature management.

    • Solution: Maintain a low reaction temperature (e.g., -78 °C using a dry ice/acetone bath) throughout the addition of the reducing agent and the subsequent quenching of the reaction.[1]

  • Stoichiometry: Using an excess of the reducing agent will favor over-reduction.

    • Solution: Carefully control the stoichiometry of the reducing agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

Purification

Question: I am having difficulty separating my nicotinamide derivative from unreacted nicotinic acid by recrystallization. What other methods can I use?

Answer: Due to similar solubility profiles, separating nicotinamide and nicotinic acid can be challenging. Here are some alternative purification strategies:

  • Solvent Extraction with Base: You can exploit the acidic nature of nicotinic acid to separate it from the neutral nicotinamide.

    • Solution: Dissolve the mixture in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The nicotinic acid will be deprotonated to form a water-soluble salt and move into the aqueous layer, while the nicotinamide derivative remains in the organic layer.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities.

    • Solution:

      • Normal-phase silica gel chromatography: Use a solvent system (e.g., dichloromethane/methanol or chloroform/acetone) that provides good separation between your product and the nicotinic acid impurity on a TLC plate to guide your column chromatography.

      • Ion-exchange chromatography: Anion-exchange chromatography can be used to bind the negatively charged nicotinate, allowing the neutral nicotinamide derivative to elute.[2][3]

  • Selective Salt Formation: You can form a salt of the nicotinic acid that is soluble in a non-aqueous solvent, leaving the nicotinamide to be filtered off.

    • Solution: Suspend the impure nicotinamide in a non-aqueous solvent like benzene and add an amine (e.g., N-butyl amine, piperidine, or morpholine). The amine will form a salt with the nicotinic acid, which dissolves in the solvent, allowing the pure nicotinamide to be recovered by filtration.[4]

Question: My purified nicotinamide derivative appears to be degrading during storage. How can I improve its stability?

Answer: Reduced nicotinamide derivatives, in particular, can be labile. Proper storage is crucial for maintaining their integrity.[5][6][7]

  • Storage Conditions:

    • Solution: Store the purified compound in a cool, dark, and dry environment. An inert atmosphere (e.g., argon or nitrogen) can also help prevent oxidative degradation. For long-term storage, consider keeping it at -20 °C or -80 °C.

  • Solvent:

    • Solution: If storing in solution, choose a solvent in which the compound is stable. For some reduced nicotinamides, storage in dry 1,2-propanediol over molecular sieves can prevent hydrolysis.[3]

Frequently Asked Questions (FAQs)

What are the key pathways for NAD+ biosynthesis?

There are two main pathways for NAD+ biosynthesis:

  • De Novo Pathway: NAD+ is synthesized from the amino acid tryptophan. This pathway is most active in the liver.[8]

  • Salvage Pathway: This is the primary source of NAD+ in most mammalian tissues.[9] It recycles nicotinamide (Nam), a product of NAD+-consuming enzymes, back into NAD+. A key rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN).[10][11][12][13] NMN is then converted to NAD+.

What analytical techniques are commonly used to assess the purity of nicotinamide derivatives?

Several analytical techniques can be employed to determine the purity of nicotinamide derivatives:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method.[14] Different column types, such as reverse-phase (e.g., C18) or ion-exchange, can be used to separate the target compound from impurities.[5][6][15][16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, allowing for the detection of trace impurities and the confirmation of the molecular weight of the synthesized derivative.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the chemical structure of the synthesized compound and identifying any structural isomers or impurities.

  • Spectrophotometry: For some derivatives, UV-Vis spectrophotometry can be used for quantification and to check for the presence of chromophoric impurities.[14]

Data Presentation

Table 1: Comparison of Yields for Nicotinamide Derivative Synthesis

Starting MaterialReagents and ConditionsProductYield (%)Reference
Methyl nicotinate, IsobutylamineNovozym® 435, tert-amyl alcohol, 50 °C, 35 min (continuous flow)N-isobutylnicotinamide88.5[19][20]
Methyl nicotinate, BenzylamineNovozym® 435, tert-amyl alcohol, 50 °C, 35 min (continuous flow)N-benzylnicotinamide85.2[19][20][21]
O-acetyl oximes, terminal ynones, sulfonyl azides, NH4OAcCuI (10 mol%), MeCN, 80 °C, 4 hNicotinimidamides53-90[22]
Nicotinamide, 2,4-dinitrochlorobenzene, 15NH3Two-step Zincke reactionNicotinamide-1-15N55[23]
1,2,3,5-tetra-O-acetyl-β-d-ribofuranose, Ethyl nicotinateTMSOTf, then NH3/MeOHβ-nicotinamide riboside85[24]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of N-substituted Nicotinamide Derivatives in a Continuous-Flow Microreactor [19][20][21]

Materials:

  • Methyl nicotinate

  • Amine (e.g., isobutylamine, benzylamine)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • tert-Amyl alcohol (solvent)

  • Continuous-flow microreactor system with two syringe pumps and a packed-bed reactor containing the immobilized enzyme.

Procedure:

  • Prepare Feed Solutions:

    • Feed 1: Dissolve methyl nicotinate (5 mmol) in 10 mL of tert-amyl alcohol.

    • Feed 2: Dissolve the desired amine (10 mmol) in 10 mL of tert-amyl alcohol.

  • Set Up the Microreactor:

    • Pack the microreactor column with Novozym® 435 (e.g., 870 mg).

    • Set the reactor temperature to 50 °C.

  • Run the Reaction:

    • Pump both feed solutions into the microreactor at a flow rate that achieves the desired residence time (e.g., 35 minutes).

  • Collect and Purify the Product:

    • Collect the effluent from the reactor.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Purification of Nicotinamide Contaminated with Nicotinic Acid via Selective Salt Formation [4]

Materials:

  • Impure nicotinamide containing nicotinic acid

  • Benzene (or another suitable non-aqueous solvent like toluene)

  • Amine (e.g., piperidine, N-butyl amine, or morpholine)

  • Diethyl ether (for washing)

Procedure:

  • Suspend the Impure Mixture: Suspend the impure nicotinamide (e.g., 100 g) in benzene (e.g., 300 cc).

  • Add the Amine: Add the selected amine (e.g., 8 cc of piperidine) to the suspension. The amine will react with the nicotinic acid to form a salt that is soluble in benzene.

  • Stir the Mixture: Stir the suspension at room temperature for a period of time to ensure complete reaction and dissolution of the nicotinic acid salt.

  • Isolate the Purified Nicotinamide:

    • Filter the suspension to collect the undissolved solid, which is the purified nicotinamide.

    • Wash the collected solid with benzene and then with diethyl ether to remove any residual solvent and dissolved impurities.

  • Dry the Product: Dry the purified nicotinamide under vacuum to remove all traces of solvent.

Mandatory Visualizations

NAD_Salvage_Pathway NAM Nicotinamide (Nam) NAMPT NAMPT NAM->NAMPT PRPP 5-phosphoribosyl-1-pyrophosphate (PRPP) PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ NMNAT->NAD NAD_consuming NAD+-consuming enzymes (Sirtuins, PARPs, CD38) NAD->NAD_consuming NAD_consuming->NAM recycles

Caption: The NAD+ Salvage Pathway in Mammals.

Purification_Workflow start Impure Nicotinamide Derivative (with Nicotinic Acid) dissolve Suspend in Non-Aqueous Solvent (e.g., Benzene) start->dissolve add_amine Add Amine (e.g., Piperidine) dissolve->add_amine reaction Formation of Soluble Nicotinic Acid Salt add_amine->reaction filter Filter the Suspension reaction->filter solid Solid: Purified Nicotinamide Derivative filter->solid filtrate Filtrate: Solvent with Dissolved Nicotinic Acid Salt filter->filtrate wash Wash Solid with Solvent solid->wash dry Dry Under Vacuum wash->dry end Pure Nicotinamide Derivative dry->end

Caption: Workflow for Purification of Nicotinamide.

References

Technical Support Center: Overcoming Poor Cell Membrane Permeability of Nicotinamide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell membrane permeability of nicotinamide inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing high enzymatic activity of our novel nicotinamide inhibitor in biochemical assays, but it shows low potency in cell-based assays. What is the likely cause?

A1: A common reason for this discrepancy is poor cell membrane permeability. While the inhibitor can effectively interact with its target enzyme in a cell-free system, it may be unable to cross the cell membrane to reach its intracellular target in a sufficient concentration. Other contributing factors could include active efflux of the compound by transporters on the cell surface or rapid intracellular metabolism.

Q2: What are the key physicochemical properties of a nicotinamide inhibitor that influence its cell membrane permeability?

A2: Several physicochemical properties are critical for cell membrane permeability. According to established principles like Lipinski's Rule of Five, these include:

  • Molecular Weight: Generally, molecules with a molecular weight of less than 500 Daltons are more readily absorbed.

  • Lipophilicity (LogP): An optimal LogP (octanol-water partition coefficient) is crucial. If a compound is too hydrophilic, it will not partition into the lipid bilayer of the cell membrane. Conversely, if it is too lipophilic, it may get trapped within the membrane.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase a compound's solubility in water but hinder its ability to cross the lipid membrane.

  • Polar Surface Area (PSA): A lower PSA is generally associated with better permeability.

Q3: How can we experimentally assess the cell membrane permeability of our nicotinamide inhibitor?

A3: There are several standard in vitro assays to evaluate cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a good first screen for predicting passive permeability.[1][2][3]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[4][5][6][7][8] This assay can assess both passive diffusion and active transport, including efflux.[7]

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this model is often used to study active transport and efflux, particularly for compounds targeting the central nervous system.

Troubleshooting Guides

Issue 1: Low Intracellular Concentration of the Inhibitor

Symptoms:

  • Low potency in whole-cell assays despite high target affinity.

  • Requirement for high concentrations of the inhibitor to observe a cellular effect.

  • Inconsistent results between experimental replicates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Passive Diffusion Review the inhibitor's physicochemical properties (LogP, molecular weight, PSA). If suboptimal, consider medicinal chemistry efforts to modify the scaffold and improve its drug-like properties.
Active Efflux by Transporters Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[7] Consider co-administration with a known efflux pump inhibitor (e.g., verapamil) in your cellular assays to see if potency is restored.
Rapid Intracellular Metabolism Incubate the inhibitor with liver microsomes or S9 fractions to assess its metabolic stability. If the compound is rapidly metabolized, consider chemical modifications to block the metabolic soft spots.
Poor Aqueous Solubility The compound may be precipitating in the assay medium.[3] Try using a co-solvent like DMSO, but ensure the final concentration does not affect cell viability.[3] Consider formulation strategies to improve solubility.
Issue 2: Development of Resistance to the Inhibitor in Long-Term Cell Culture

Symptoms:

  • Initial sensitivity of cells to the inhibitor, followed by a gradual loss of efficacy over time.

  • Increased IC50 value of the inhibitor in resistant cell lines.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Upregulation of Efflux Pumps Analyze the expression of ABC transporters (e.g., P-gp/ABCB1) in the resistant cell line using qPCR or Western blotting.[9] Co-treatment with an efflux pump inhibitor may re-sensitize the cells.
Activation of Bypass Pathways For NAMPT inhibitors, cells can develop resistance by upregulating the Preiss-Handler pathway (utilizing nicotinic acid) or the de novo synthesis pathway from tryptophan.[9][10][11] Analyze the expression of key enzymes in these pathways (e.g., NAPRT1, QPRT).[9][11]
Target Mutation Sequence the target gene in the resistant cell line to identify potential mutations in the inhibitor's binding site. This is a known resistance mechanism for some NAMPT inhibitors.[9]
Restoration of Downstream Signaling For PARP inhibitors, resistance can arise from the restoration of homologous recombination (HR) repair pathways.[12] Assess the HR status of the resistant cells.

Quantitative Data on Permeability

The apparent permeability coefficient (Papp), typically measured in cm/s, is a key parameter for quantifying cell membrane permeability. The following table provides a general classification of permeability based on Caco-2 assay results and some example data.

Compound Classification Papp (x 10⁻⁶ cm/s) Example Compounds Papp (x 10⁻⁶ cm/s) Reference
Low Permeability < 1Atenolol (Low Permeability Control)~0.5[3]
Moderate Permeability 1 - 10Scutellarein Derivative 5e7.19[13]
High Permeability > 10Propranolol (High Permeability Control)~15.2[3]

Note: Papp values can vary between laboratories due to differences in experimental protocols.[14]

Experimental Protocols

Caco-2 Permeability Assay Protocol

This protocol provides a general overview of the Caco-2 permeability assay.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in a suitable medium, typically DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin.

  • Seed the cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at an appropriate density.

  • Culture the cells for 19-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity.[8]

  • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

3. Permeability Assay (Apical to Basolateral - A-B):

  • Wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Add the test inhibitor (dissolved in transport buffer, typically at a concentration of 10 µM) to the apical (donor) chamber.

  • Add fresh transport buffer to the basolateral (acceptor) chamber.

  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]

  • At the end of the incubation, collect samples from both the donor and acceptor chambers.

4. Permeability Assay (Basolateral to Apical - B-A) for Efflux Assessment:

  • Add the test inhibitor to the basolateral (donor) chamber.

  • Add fresh transport buffer to the apical (acceptor) chamber.

  • Follow the same incubation and sampling procedure as the A-B assay.

5. Sample Analysis and Data Calculation:

  • Determine the concentration of the inhibitor in the samples using a suitable analytical method, such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt: Rate of permeation (amount of compound in the acceptor chamber over time)

      • A: Surface area of the membrane

      • C₀: Initial concentration in the donor chamber

  • Calculate the efflux ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

1. Plate Preparation:

  • A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.[3]

2. Solution Preparation:

  • Donor Solution: Dissolve the test inhibitor in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration. A small percentage of a co-solvent like DMSO may be used to aid solubility.

  • Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer.

3. Assay Procedure:

  • Carefully place the filter (donor) plate onto the acceptor plate, ensuring the bottom of the filter plate is in contact with the acceptor solution.

  • Add the donor solution containing the test inhibitor to the filter plate wells.

  • Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).

4. Sample Analysis:

  • After incubation, carefully separate the plates.

  • Determine the concentration of the inhibitor in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

5. Data Interpretation:

  • Calculate the permeability coefficient (Pe). Compounds are often classified as having low permeability (Pe < 1.5 x 10⁻⁶ cm/s) or high permeability (Pe > 1.5 x 10⁻⁶ cm/s).[2]

Visualizations

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Experiments Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Low Correlation High Potency High Potency Biochemical Assay->High Potency Low Potency Low Potency Cell-Based Assay->Low Potency Poor Permeability Poor Permeability Low Potency->Poor Permeability Active Efflux Active Efflux Low Potency->Active Efflux Metabolism Metabolism Low Potency->Metabolism PAMPA / Caco-2 PAMPA / Caco-2 Poor Permeability->PAMPA / Caco-2 Efflux Ratio Assay Efflux Ratio Assay Active Efflux->Efflux Ratio Assay Metabolic Stability Assay Metabolic Stability Assay Metabolism->Metabolic Stability Assay

Caption: Troubleshooting workflow for low in-vitro efficacy.

NAMPT_Pathway cluster_cell Cell NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAD NAD+ NMN->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs NAMPT->NMN Inhibitor NAMPT Inhibitor Inhibitor->NAMPT Cellular_Processes Cellular Processes Sirtuins->Cellular_Processes PARPs->Cellular_Processes

Caption: The NAD+ salvage pathway and NAMPT inhibition.

Caco2_Workflow Start Start Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Differentiate Culture for 19-21 days to form monolayer Seed_Cells->Differentiate Check_Integrity Check TEER / Lucifer Yellow Differentiate->Check_Integrity Check_Integrity->Differentiate Fail Add_Compound Add inhibitor to donor chamber Check_Integrity->Add_Compound OK Incubate Incubate at 37°C Add_Compound->Incubate Collect_Samples Collect samples from donor & acceptor Incubate->Collect_Samples Analyze Analyze by LC-MS/MS Collect_Samples->Analyze Calculate_Papp Calculate Papp Analyze->Calculate_Papp End End Calculate_Papp->End

Caption: Experimental workflow for the Caco-2 permeability assay.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Hydroxynicotinamide and Nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 5-Hydroxynicotinamide and its well-characterized precursor, nicotinamide. While research on this compound is ongoing, this document synthesizes the available experimental data to offer a clear, objective comparison, aiding in the evaluation of their respective therapeutic and research potentials.

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical player in redox reactions and a substrate for several enzyme families, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes such as DNA repair, gene expression, and stress response. This compound, also known as 6-hydroxynicotinamide, is a metabolite of nicotinic acid and nicotinamide.[1] Its biological activities are an area of growing interest, with research suggesting it may also modulate key cellular pathways. This guide will delve into the known biological activities of both compounds, presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways.

Data Presentation: A Comparative Overview

Direct comparative studies quantifying the biological activities of this compound and nicotinamide are limited in publicly available literature. The following tables summarize the known quantitative data for nicotinamide's inhibitory activities. Data for this compound is largely qualitative at present.

Table 1: Inhibition of Sirtuin Enzymes by Nicotinamide

EnzymeIC50 (µM)Comments
Human SIRT1< 50[2]Non-competitive inhibition.[2]
Human SIRT336.7 ± 1.3Mixed noncompetitive inhibition.
Yeast Sir2< 50[2]Non-competitive inhibition.[2]

Table 2: Inhibition of Poly(ADP-ribose) Polymerase (PARP) Enzymes by Nicotinamide

EnzymeIC50Comments
PARP (in vitro)Significant dose-dependent decrease starting at 500 µM[3]Feedback inhibitor.[4]
PARP (endogenous)1 mM shows similar activity to 3-aminobenzamide[3]-

Note: IC50 values can vary depending on the specific assay conditions.

Key Biological Activities: A Side-by-Side Comparison

Role in NAD+ Metabolism

Nicotinamide: Nicotinamide is a central precursor in the NAD+ salvage pathway, the primary route for NAD+ biosynthesis in mammals. It is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[4] Supplementation with nicotinamide can effectively increase intracellular NAD+ levels.[5]

This compound: As a metabolite of nicotinamide, this compound is part of the broader NAD+ metabolic network.[1] However, its direct impact on cellular NAD+ pools has not been extensively quantified. It is hypothesized to be a less direct precursor to NAD+ compared to nicotinamide.

Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN NAMPT This compound This compound Nicotinamide->this compound Metabolism NAD NAD NMN->NAD Metabolism Metabolism NAD->Metabolism

NAD+ Salvage Pathway and Nicotinamide Metabolism
Enzyme Inhibition

Nicotinamide: Nicotinamide is a well-established inhibitor of sirtuins and PARPs.[2][3] It acts as a product inhibitor of sirtuins, binding to a conserved pocket and preventing the deacetylation reaction.[2] Its inhibition of PARP is part of a feedback mechanism, as nicotinamide is a product of the PARP-catalyzed reaction.[4]

This compound: The inhibitory activity of this compound on sirtuins and PARPs has not been extensively characterized with quantitative data like IC50 values. Its structural similarity to nicotinamide suggests a potential for similar inhibitory roles, but this remains to be experimentally validated.

Cellular Effects

Nicotinamide: Due to its central role in NAD+ metabolism and enzyme inhibition, nicotinamide has a wide range of cellular effects, including:

  • DNA Repair: By inhibiting PARP, nicotinamide can modulate DNA repair processes.[4]

  • Gene Silencing: Through its inhibition of sirtuins, nicotinamide can affect gene silencing and chromatin structure.[2]

  • Metabolism: As a precursor to NAD+, it is crucial for cellular energy metabolism.[5]

  • Cell Viability: The effects on cell viability are dose-dependent, with high concentrations potentially leading to apoptosis.

This compound: Research on the specific cellular effects of this compound is still emerging. One study on the related compound 6-hydroxy-L-nicotine (a derivative of nicotine, not nicotinamide) showed varied effects on different cancer cell lines, including both stimulatory and inhibitory impacts on cell growth.[6][7] It is crucial to note that these findings may not be directly applicable to this compound. Further research is needed to elucidate its specific effects on cellular processes like DNA repair, metabolism, and cell survival.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of the biological activities of these compounds. Below are summaries of common experimental protocols.

Sirtuin Inhibition Assay (Fluorometric)

This assay measures the deacetylase activity of sirtuins.

  • Reaction Setup: A reaction mixture is prepared containing the sirtuin enzyme (e.g., SIRT1 or SIRT3), a fluorogenic acetylated peptide substrate, and NAD+.

  • Inhibitor Addition: Varying concentrations of the test compound (nicotinamide or this compound) are added to the reaction wells.

  • Incubation: The reaction is incubated at 37°C to allow for the deacetylation reaction to proceed.

  • Development: A developer solution is added, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Detection: The fluorescence is measured using a microplate reader. The decrease in fluorescence in the presence of the inhibitor is used to determine the IC50 value.

cluster_0 Reaction cluster_1 Detection Sirtuin Sirtuin Substrate Fluorogenic Substrate Sirtuin->Substrate Deacetylation Developer Developer (Protease) Substrate->Developer Cleavage NAD NAD+ NAD->Sirtuin Inhibitor Test Compound Inhibitor->Sirtuin Fluorescence Fluorescence Developer->Fluorescence

Sirtuin Inhibition Assay Workflow
PARP Inhibition Assay (Colorimetric)

This assay measures the activity of PARP enzymes.

  • Plate Preparation: A 96-well plate is coated with histones, which act as a substrate for PARP.

  • Reaction Mixture: A reaction mixture containing the PARP enzyme, biotinylated NAD+, and activated DNA is prepared.

  • Inhibitor Addition: Different concentrations of the test compound are added to the wells.

  • Incubation: The plate is incubated to allow the PARP-mediated poly(ADP-ribosyl)ation of the histones with biotinylated ADP-ribose.

  • Detection: Streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated ADP-ribose chains. A colorimetric HRP substrate is then added, and the absorbance is measured. A decrease in absorbance indicates inhibition of PARP activity.

cluster_0 PARP Reaction cluster_1 Detection PARP PARP Histones Histone-coated Plate PARP->Histones Poly(ADP-ribosyl)ation Strep_HRP Streptavidin-HRP Histones->Strep_HRP Binding Biotin_NAD Biotinylated NAD+ Biotin_NAD->PARP Inhibitor Test Compound Inhibitor->PARP Substrate HRP Substrate Strep_HRP->Substrate Catalysis Color_Signal Color_Signal Substrate->Color_Signal

PARP Inhibition Assay Workflow

Conclusion

Nicotinamide is a well-studied molecule with clearly defined roles in NAD+ metabolism and the inhibition of key cellular enzymes like sirtuins and PARPs. Its biological activities are supported by a wealth of quantitative data. This compound, as a metabolite of nicotinamide, is an emerging compound of interest. While its structural similarity to nicotinamide suggests potential for similar biological activities, there is a clear need for further research to provide direct, quantitative comparisons. Future studies should focus on determining the IC50 values of this compound against a panel of sirtuins and PARPs, and on elucidating its specific effects on cellular processes in direct comparison to nicotinamide. Such data will be invaluable for the research and drug development communities in assessing its potential as a therapeutic agent or a research tool.

References

A Comparative Guide to NAD+ Precursors in Cellular Assays: Evaluating 5-Hydroxynicotinamide Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide Adenine Dinucleotide (NAD+) is a vital coenzyme present in every cell, essential for hundreds of enzymatic reactions, including those central to energy metabolism, DNA repair, and cell signaling. As NAD+ levels are observed to decline with age, supplementation with NAD+ precursors has become a focal point of longevity and therapeutic research.[1] This guide provides an objective comparison of the performance of common NAD+ precursors in cellular assays, with a special note on the current state of research regarding 5-Hydroxynicotinamide.

A Note on this compound and 6-Hydroxynicotinamide

An extensive review of published literature reveals a significant lack of data on this compound as a direct NAD+ precursor in comparative cellular assays. However, the related compound, 6-hydroxynicotinamide (6HN), is recognized as a downstream metabolite of nicotinamide (NAM).[2] This suggests that hydroxylated nicotinamides are part of the broader NAD+ metabolic landscape, likely as catabolites rather than primary precursors for NAD+ synthesis. Due to the absence of direct comparative experimental data for this compound, this guide will focus on the well-characterized and extensively studied precursors: Nicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN), Nicotinamide (NAM), and Nicotinic Acid (NA).

Overview of Major NAD+ Biosynthetic Pathways

In mammalian cells, NAD+ is synthesized through three major pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from Nicotinic Acid (NA), and the salvage pathway which recycles Nicotinamide (NAM) and utilizes precursors like Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN).[3][4] These pathways converge on the production of NAD+, which is critical for cellular function.

NAD_Biosynthesis_Pathways Tryptophan Tryptophan QA Quinolinic Acid Tryptophan->QA De Novo Pathway NAMN Nicotinic Acid Mononucleotide (NAMN) QA->NAMN NA Nicotinic Acid (NA) NA->NAMN Preiss-Handler Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Metabolites Metabolites (e.g., 6HN) NAM->Metabolites Catabolism NR Nicotinamide Riboside (NR) NR->NMN Salvage Pathway NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NAD NAD+ NAAD->NAD NMN->NAD Sirtuins_PARPs Sirtuins, PARPs, CD38 NAD->Sirtuins_PARPs Sirtuins_PARPs->NAM Recycle

Caption: Major NAD+ biosynthetic pathways in mammalian cells.

Comparative Performance of NAD+ Precursors in Cellular Assays

The efficacy of an NAD+ precursor is determined by its ability to enter cells and be efficiently converted to NAD+. Cellular assays are crucial for quantifying these differences. Below is a summary of findings from various studies.

PrecursorCommon Cell LinesTypical Concentration RangeObserved NAD+ Fold IncreaseKey Cellular Effects & Notes
Nicotinamide Riboside (NR) HEK293, HepG2, Primary Cells100 µM - 1000 µMUp to 2.7-fold (270%) or higher.[5][6]Highly bioavailable and readily enters cells.[7] Does not typically cause flushing associated with NA. Efficiently converted to NMN by NR kinases (NRKs).[8]
Nicotinamide Mononucleotide (NMN) Muscle cells, various cell lines100 µM - 500 µMCan increase NAD+ by ~38% or more in human trials.[9]A direct precursor to NAD+.[9] Its ability to cross the cell membrane directly is debated; some evidence suggests it must first be converted to NR, while other studies identify a specific NMN transporter (Slc12a8).[8][9]
Nicotinamide (NAM) Various cell lines1 µM - 10 mMDose-dependent increases.A core component of the salvage pathway.[4] However, at high concentrations, NAM can act as an inhibitor of sirtuins, NAD+-consuming enzymes, which may confound experimental results.[10]
Nicotinic Acid (NA) Various cell lines10 µM - 1 mMEffective at increasing NAD+.Utilizes the Preiss-Handler pathway.[8] Its use in humans can be limited by a flushing side effect, though this is less relevant for in vitro cellular assays.[7]

Note: The exact fold increase can vary significantly based on the cell type, assay conditions, precursor concentration, and incubation time.

Experimental Methodologies

Accurate comparison of NAD+ precursors requires robust and standardized experimental protocols. The workflow typically involves cell culture, precursor treatment, lysate preparation, and quantification of NAD+ levels.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Cell Culture (e.g., HEK293, HepG2) B 2. Cell Seeding (e.g., 96-well plate) A->B C 3. Precursor Incubation (e.g., NR, NMN, NAM, NA) at various concentrations and time points B->C D 4. Cell Lysis & Metabolite Extraction C->D E 5. NAD+ Quantification D->E F 6. Data Normalization (e.g., to protein concentration or cell number) E->F G 7. Statistical Analysis & Comparison F->G

Caption: A typical experimental workflow for comparing NAD+ precursors.
Key Experimental Protocols

  • Cell Culture and Treatment:

    • Cell Lines: Commonly used human cell lines include HEK293 (human embryonic kidney) and HepG2 (human liver cancer), as well as primary cells relevant to the research question.

    • Culture Conditions: Cells are maintained in standard culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C and 5% CO2.

    • Treatment: On the day of the experiment, media is replaced with fresh media containing the NAD+ precursors at specified concentrations. A vehicle control (e.g., water or DMSO) is run in parallel. Cells are incubated for a predetermined time course (e.g., 4, 8, 12, 24 hours).

  • NAD+ Quantification Assays:

    • Metabolite Extraction: Cells are washed with cold PBS and lysed using an acidic or basic extraction buffer to preserve NAD+ or NADH, respectively. Samples are often neutralized before analysis.

    • Enzymatic Cycling Assays: These are common plate-based methods that use an enzyme (e.g., alcohol dehydrogenase) that specifically cycles NAD+, leading to the production of a fluorescent or colorimetric product. The signal is proportional to the amount of NAD+ in the sample.[2]

    • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is considered the gold standard for absolute quantification. It separates cellular metabolites by chromatography and detects NAD+ based on its specific mass-to-charge ratio, offering high sensitivity and specificity. This method can also be used to measure a wide range of related metabolites in the NAD+ metabolome.[3]

  • Downstream Functional Assays:

    • Sirtuin Activity Assays: As sirtuins are NAD+-dependent enzymes, their activity can be measured as a functional readout of increased NAD+ bioavailability.[10] These assays often use a fluorogenic substrate that becomes fluorescent upon deacetylation by sirtuins like SIRT1.[3]

    • Cell Viability/Toxicity Assays (e.g., MTT, LDH): These assays are performed in parallel to ensure that the observed effects are not due to precursor-induced cytotoxicity.

Discussion and Conclusion

In cellular assays, NR and NMN are generally considered highly efficient NAD+ boosters.[7][9] NR's high bioavailability is a significant advantage, allowing it to readily enter cells and convert to NMN.[6] While NMN is one step closer to NAD+, its cellular uptake mechanism has been a subject of scientific debate, which may influence its efficacy in different cell types.[8][9]

NAM and NA are foundational vitamin B3 forms that effectively raise NAD+ levels but come with caveats.[7] The primary concern with NAM in cellular assays is its potential to inhibit sirtuins at higher concentrations, which must be considered during experimental design and data interpretation.

While the role of this compound as a direct, potent NAD+ precursor remains uncharacterized in the scientific literature, its related compound 6-hydroxynicotinamide appears as a catabolite. This highlights the complex network of NAD+ metabolism, where not all derivatives are geared towards synthesis. Future research may yet uncover novel roles for such metabolites.

For now, based on current cellular data, NR and NMN represent the most potent and direct precursors for boosting intracellular NAD+ levels, with distinct advantages that may be leveraged depending on the specific research or therapeutic context. The choice of precursor for any given study should be guided by the cell type, experimental goals, and an understanding of their distinct metabolic pathways.

References

A Researcher's Guide to Validating the Mechanism of Action of 5-Hydroxynicotinamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 5-Hydroxynicotinamide (5-HNA). We will delve into the experimental strategies required to confirm its primary molecular target, compare its performance against established alternatives, and explore potential off-target effects, ensuring a rigorous and scientifically sound validation process.

Introduction: The Critical Need for Mechanism of Action Validation

This compound, a metabolite of nicotinamide (a form of vitamin B3), has garnered interest for its potential therapeutic effects. While often discussed in the context of NAD+ metabolism, its primary and most potent activity is the inhibition of Poly(ADP-ribose) polymerases (PARPs). Validating this mechanism is not merely an academic exercise; it is a cornerstone of preclinical development. A confirmed mechanism of action de-risks a drug candidate, provides a translatable biomarker for clinical trials, and clarifies the patient populations most likely to respond. This guide will use the validation of 5-HNA as a PARP inhibitor as a central case study to illustrate this crucial process.

Part 1: Elucidating and Validating the Primary Mechanism of 5-HNA: PARP Inhibition

The central hypothesis for 5-HNA's biological activity is its role as a competitive inhibitor of PARP enzymes. PARPs are critical regulators of DNA repair, and their inhibition is a clinically validated strategy in oncology. The validation process must begin with direct, biochemical evidence of target engagement and then move to cellular and functional consequences.

The PARP Signaling Pathway

PARP enzymes, particularly PARP1 and PARP2, act as DNA damage sensors. Upon detecting a single-strand break in DNA, PARP1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged polymer that recruits DNA repair machinery. 5-HNA is hypothesized to compete with the native substrate, NAD+, for the enzyme's catalytic domain, thereby preventing PARylation and stalling DNA repair.

cluster_0 Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP1/2 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) Chain (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate HNA This compound (5-HNA) HNA->PARP1 Repair DNA Repair Machinery (e.g., XRCC1) PAR->Repair recruits Repaired_DNA DNA Repair Repair->Repaired_DNA Apoptosis Cell Death (Apoptosis)

Caption: The PARP1/2 signaling pathway initiated by DNA damage and inhibited by 5-HNA.

Experimental Workflow: A Tiered Approach to Validation

A robust validation strategy follows a logical progression from biochemical assays to complex cellular models. This tiered approach ensures that each step builds upon a foundation of confirmed results, saving resources and providing clear, interpretable data.

Tier1 Tier 1: Biochemical Validation Confirms direct enzyme inhibition. - Cell-Free PARP Activity Assay (IC50) - Surface Plasmon Resonance (Binding Kinetics) Tier2 Tier 2: Cellular Target Engagement Confirms activity in a biological context. - Cellular PARP Inhibition Assay - NAD+ Level Measurement - Western Blot for PAR levels Tier1->Tier2 If direct inhibition confirmed Tier3 Tier 3: Functional Consequences Links target engagement to phenotype. - DNA Damage Repair Assay (e.g., Comet Assay) - Cell Viability/Apoptosis Assays - Synthetic Lethality Screen (e.g., in BRCA-mutant cells) Tier2->Tier3 If cellular activity confirmed

Caption: A tiered workflow for validating the mechanism of action of 5-HNA.

Part 2: Comparative Analysis of 5-HNA and Alternative PARP Inhibitors

To understand the unique properties of 5-HNA, its performance must be benchmarked against other well-characterized PARP inhibitors. For this guide, we will compare it to Olaparib, a first-in-class clinical PARP inhibitor, and Veliparib, another clinical-stage inhibitor known for its differing potency and trapping efficiency.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes publicly available data for the potency of these inhibitors against PARP1 and PARP2.

CompoundTargetIC50 (nM)Reference
This compound PARP1~240
Olaparib PARP11.9
Olaparib PARP21.5
Veliparib PARP15.2
Veliparib PARP22.9

Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes.

This data clearly illustrates that while 5-HNA is an active PARP1 inhibitor, its potency is significantly lower than that of clinically approved drugs like Olaparib. This is a critical finding for defining its potential utility; it may be more suitable for research applications or as a chemical probe rather than a therapeutic candidate in its current form.

Qualitative Differences: Enzyme Trapping

A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA. This trapping creates a cytotoxic lesion that is often more potent than simple catalytic inhibition. Olaparib is known to be a potent PARP-trapper, while Veliparib has much weaker trapping activity. The trapping potential of 5-HNA is less well-characterized and represents a crucial area for experimental validation to differentiate its mechanism from other inhibitors.

Part 3: Detailed Experimental Protocols for Validation

The following section provides a standardized, step-by-step protocol for a foundational experiment in the validation workflow.

Protocol: Cell-Free PARP1 Enzymatic Assay (Colorimetric)

This assay quantifies the catalytic activity of PARP1 in a controlled, cell-free environment to determine the direct inhibitory effect of a compound.

Objective: To determine the IC50 value of this compound against recombinant PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB Substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Assay Buffer

  • 5-HNA and control inhibitors (e.g., Olaparib) dissolved in DMSO

Methodology:

  • Plate Preparation: Use a 96-well plate pre-coated with histones, which will serve as the acceptor proteins for PARylation.

  • Compound Preparation: Prepare a serial dilution of 5-HNA (e.g., from 100 µM to 1 nM) in assay buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control.

  • Reaction Initiation: To each well, add the following in order:

    • Assay Buffer

    • Specified concentration of 5-HNA or control inhibitor

    • Activated DNA (provided in most commercial kits)

    • Recombinant PARP1 enzyme

  • Substrate Addition: Add Biotinylated NAD+ to all wells to start the enzymatic reaction. Incubate the plate at room temperature for 60 minutes. The PARP1 enzyme will incorporate the biotinylated NAD+ onto the histone-coated plate.

  • Detection:

    • Wash the plate multiple times to remove unincorporated NAD+.

    • Add Streptavidin-HRP to each well and incubate. The streptavidin will bind to the biotin incorporated by the active PARP1.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add TMB substrate. The HRP will catalyze a color change.

  • Data Acquisition: Add Stop Solution to quench the reaction and read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all other readings.

    • Normalize the data to the "no inhibitor" control (set to 100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Self-Validation System:

  • Positive Control: A known PARP inhibitor like Olaparib should be run in parallel to confirm the assay is performing as expected.

  • Negative Control: A vehicle-only control (DMSO) establishes the 100% activity level.

  • Background Control: A well with no enzyme ensures that the signal is dependent on PARP1 activity.

Part 4: Investigating Secondary Mechanisms and Off-Target Effects

While PARP inhibition is the most validated mechanism for 5-HNA, its structural similarity to nicotinamide suggests potential interactions with other NAD+-utilizing enzymes. A thorough validation must investigate these possibilities.

Potential Off-Targets:

  • Sirtuins: A family of NAD+-dependent deacetylases.

  • NAMPT (Nicotinamide phosphoribosyltransferase): The rate-limiting enzyme in the NAD+ salvage pathway.

Experiments to test these interactions could include running enzymatic assays with recombinant sirtuins or NAMPT. Comparing the IC50 values for these enzymes to the PARP1 IC50 will reveal the selectivity profile of 5-HNA. A highly selective compound will have a significantly lower IC50 for its primary target (PARP1) than for potential off-targets.

Conclusion and Future Directions

The experimental evidence strongly supports the classification of this compound as a direct inhibitor of PARP1. However, its potency is modest when compared to clinically developed PARP inhibitors like Olaparib and Veliparib. The validation workflow presented here provides a clear, logical, and rigorous path for confirming this mechanism.

Future research should focus on characterizing its PARP-trapping ability and conducting a broad selectivity screen against other NAD+-dependent enzymes to fully understand its biological activity. This comprehensive understanding is essential for its appropriate use as a chemical probe in research and for any consideration of its therapeutic potential.

References

  • Title: this compound is a competitive inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) Source: Biochemical and Biophysical Research Communications URL: [Link]

  • Title: Discovery of this compound as a poly(ADP-ribose) polymerase-1 inhibitor Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Olaparib: a new PARP inhibitor for the treatment of ovarian cancer Source: OncoTargets and Therapy URL: [Link]

  • Title: Differential PARP inhibitor-induced cytotoxicity in homologous recombination-deficient cells is a consequence of PARP trapping and not catalytic inhibition Source: Molecular Cancer Therapeutics URL: [Link]

  • Title: PARP Inhibitors: An Update on the Management of Ovarian Cancer Source: Current Oncology URL: [Link]

A Comparative Analysis of 5-Hydroxynicotinamide and its Analogs in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 5-Hydroxynicotinamide and its analogs, focusing on their biological activities, particularly as anticancer agents and modulators of key cellular enzymes. The information presented is collated from various scientific studies, offering insights into their potential therapeutic applications. This document summarizes quantitative data on their performance in biological assays, details the experimental methodologies used to obtain this data, and visualizes the key signaling pathways involved.

Introduction to this compound and its Analogs

This compound is a derivative of nicotinamide (a form of vitamin B3) and serves as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[1][2] Both this compound and its analogs have garnered significant interest in the scientific community for their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[3][4] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5][6] This guide explores the structure-activity relationships of various nicotinamide analogs, comparing their efficacy in inhibiting cancer cell growth and modulating cellular pathways.

Comparative Performance: Cytotoxicity and Enzyme Inhibition

The therapeutic potential of this compound and its analogs is often evaluated based on their cytotoxicity against cancer cell lines and their inhibitory activity against specific enzymes like PARP. The following tables summarize the available quantitative data from various studies.

Table 1: Comparative Cytotoxicity (IC50) of Nicotinamide Analogs in Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
Nicotinamide HeLa, JurkatInduces G2 arrest and apoptosis[7]
Compound 4d (Nicotinamide-based diamide) NCI-H460 (Lung Cancer)4.07 ± 1.30 (µg/mL)[8][9]
A549 (Lung Cancer)13.09 ± 2.45 (µg/mL)[8]
NCI-H1975 (Lung Cancer)12.82 ± 1.59 (µg/mL)[8]
Compound 4h (Nicotinamide-based diamide) NCI-H460 (Lung Cancer)Moderate activity[8][9]
Compound 8 (Nicotinamide derivative) HCT-116 (Colon Cancer)5.4[7]
HepG2 (Liver Cancer)7.1[7]
Compound 16c (Nicotinamide derivative) MCF-7, HepG2, HCT-116Good anti-proliferative effects[10]
Niclosamide Analog B9 (5-F) LNCaP95 (Prostate Cancer)~0.1[11]
22RV1 (Prostate Cancer)~0.1[11]
Niclosamide Analog B16 (5-CF3) LNCaP95 (Prostate Cancer)~0.1[11]
Table 2: Comparative PARP Inhibition (IC50)
CompoundEnzymeIC50 (nM)Reference
Olaparib PARP1 / PARP25 / 1[12]
Niraparib PARP1 / PARP23.8 / 2.1[12]
Rucaparib PARP1 / PARP2 / PARP3Not specified, potent inhibitor[13]
Talazoparib PARP10.57[13]
Veliparib PARP1 / PARP25.2 / 2.9 (Ki)[12]
DPQ PARP140[12]
4-Hydroxyquinazoline PARP19500[12]
Atamparib (RBN-2397) PARP7<3[12]
XYL-1 PARP70.6[12]
B102 PARP1 / PARP219.01 / 2.13[12]
RBN012759 PARP14<3 (human) / 5 (mouse)[12]
GeA-69 PARP14 (MD2)860 (Kd)[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or its analogs) and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

MTT_Assay_Workflow start Plate Cells in 96-well Plate treatment Treat with This compound or Analogs start->treatment incubation1 Incubate (e.g., 24-72h) treatment->incubation1 add_mtt Add MTT Reagent incubation1->add_mtt incubation2 Incubate (2-4h) add_mtt->incubation2 add_solubilizer Add Solubilization Solution incubation2->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analysis Calculate IC50 read_absorbance->analysis

MTT Assay Workflow for Cytotoxicity Testing.
PARP Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.

Principle: The assay typically measures the incorporation of biotinylated NAD+ into histone proteins by PARP. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Protocol:

  • Reagent Preparation: Prepare recombinant PARP enzyme, activated DNA (to stimulate PARP activity), biotinylated NAD+, and serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the test compounds or a vehicle control.

  • Enzyme Addition: Add the PARP enzyme and activated DNA mixture to each well and incubate.

  • Reaction Initiation: Start the enzymatic reaction by adding the biotinylated NAD+ solution.

  • Incubation: Incubate the plate to allow for the PARP-catalyzed reaction to occur.

  • Detection: Stop the reaction and add streptavidin-HRP conjugate, followed by a chemiluminescent substrate.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The decrease in the luminescent signal in the presence of the test compound corresponds to the inhibition of PARP activity. Calculate the IC50 value from the dose-response curve.

Signaling Pathways

This compound and its analogs primarily exert their effects through the modulation of two interconnected signaling pathways: the NAD+ metabolic pathway and the PARP-mediated DNA damage response pathway.

NAD+ Metabolism and the Role of Nicotinamide Analogs

Nicotinamide and its analogs are precursors for the synthesis of NAD+, a vital coenzyme for numerous cellular processes, including redox reactions and as a substrate for enzymes like sirtuins and PARPs.[17][18]

NAD_Metabolism cluster_0 NAD+ Precursors cluster_1 NAD+ Consuming Enzymes Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Hydroxynicotinamide This compound & Analogs Hydroxynicotinamide->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARPs PARPs NAD->PARPs Sirtuins Sirtuins NAD->Sirtuins PARPs->Nicotinamide Feedback Inhibition Sirtuins->Nicotinamide Feedback Inhibition

Simplified NAD+ Salvage Pathway.
PARP Inhibition and DNA Damage Response

PARP enzymes, particularly PARP1, are activated by DNA single-strand breaks. They catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, which recruits DNA repair machinery.[5] Nicotinamide-based PARP inhibitors competitively bind to the NAD+ binding site of PARP, preventing PAR chain formation and trapping PARP on the DNA. This leads to the accumulation of unresolved DNA damage and, in homologous recombination-deficient cancer cells, cell death (synthetic lethality).[19][20]

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 Activation PAR Poly(ADP-ribose) (PAR) PARP1->PAR uses Replication_Fork Replication Fork Collapse PARP1->Replication_Fork Trapping NAD NAD+ NAD->PARP1 DNA_Repair DNA Repair Machinery (e.g., XRCC1, Ligase III) PAR->DNA_Repair Recruitment Repair DNA Repair DNA_Repair->Repair DNA_DSB DNA Double-Strand Break Replication_Fork->DNA_DSB HR_Proficient Homologous Recombination (HR-Proficient) DNA_DSB->HR_Proficient HR_Deficient HR-Deficient (e.g., BRCA1/2 mutant) DNA_DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis PARP_Inhibitor This compound & Analogs (PARP Inhibitors) PARP_Inhibitor->PARP1 Inhibition

Mechanism of PARP Inhibition and Synthetic Lethality.

Structure-Activity Relationship (SAR) Insights

The biological activity of nicotinamide analogs is highly dependent on the nature and position of substituents on the pyridine ring.

  • Mimicking the Nicotinamide Core: A key feature of many PARP inhibitors is the ability to mimic the interactions of the nicotinamide moiety of NAD+ within the enzyme's active site.[4][19]

  • Substitutions on the Pyridine Ring: Modifications to the pyridine ring can significantly impact potency and selectivity. For instance, the introduction of different functional groups can alter the binding affinity for the PARP catalytic domain.

  • Side Chains and Linkers: The addition of various side chains and linkers to the nicotinamide scaffold can be tailored to interact with specific pockets within the enzyme, enhancing potency and selectivity for different PARP family members.[21]

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential in cancer therapy, primarily through their action as PARP inhibitors. The comparative data, though sourced from various studies, indicates that modifications to the nicotinamide scaffold can lead to highly potent and selective cytotoxic agents. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies. Future research should focus on direct, head-to-head comparisons of these analogs under standardized conditions to more accurately delineate their structure-activity relationships and therapeutic potential. The signaling pathway diagrams offer a visual framework for understanding the mechanisms of action of these compounds, guiding further drug development efforts in this area.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 5-Hydroxynicotinamide is paramount for accurate pharmacokinetic studies, metabolic research, and quality control. This guide provides a comparative overview of the two most prevalent analytical methods for the quantification of nicotinamide and its derivatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Due to a lack of direct cross-validation studies for this compound, this guide presents a comparative framework based on established and validated methods for structurally similar compounds, primarily nicotinamide and its metabolites. The experimental protocols and performance data provided herein serve as a comprehensive starting point for developing and validating a robust analytical method for this compound.

Method Comparison

The choice between HPLC-UV and LC-MS/MS largely depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a cost-effective and widely accessible technique suitable for routine analysis, LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical studies where trace-level quantification is necessary.[1]

Quantitative Performance

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of nicotinamide and its related compounds. These values provide a benchmark for the expected performance of a validated method for this compound.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 6-30 µg/mL[2]2.0-3000 ng/mL[3]
Accuracy (% Recovery) 97.60 - 100.82%Within 15% of nominal values
Precision (%RSD) < 2.37%[4]< 15%
Limit of Detection (LOD) ~0.1 µ g/spot [4]0.04 - 7.8 ppm[5]
Limit of Quantification (LOQ) 0.15 nmol/100µL injection[6]0.13 - 26.1 ppm[5]

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are outlined below. These protocols are based on established methods for nicotinamide and its derivatives and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations and other relatively clean sample matrices.

Sample Preparation:

  • Accurately weigh a quantity of the sample powder.

  • Dissolve the sample in the mobile phase.

  • Sonicate for 30 minutes to ensure complete dissolution.[7]

  • Filter the solution through a 0.45 µm membrane filter prior to injection.[7]

Chromatographic Conditions:

  • Column: Hypersil ODS C18 (250 x 4.6 mm, 5µm)[2]

  • Mobile Phase: Methanol: Water (50:50 v/v), pH adjusted to 3 with 10% OPA[2]

  • Flow Rate: 1 mL/min[2]

  • Detection Wavelength: 232 nm[2]

  • Injection Volume: 20 µL

Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates, offering high sensitivity and specificity.[8]

Sample Preparation (Plasma):

  • To 200 µL of plasma, add 500 µL of acetonitrile to precipitate proteins.[3]

  • Vortex the mixture and centrifuge.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.[3]

Chromatographic Conditions:

  • Column: Phenomenex Synergi Hydro-RP[3]

  • Mobile Phase: Isocratic elution with Methanol: 0.1% Formic Acid (5:95, v/v)[3]

  • Flow Rate: 0.4 mL/min[9]

  • Injection Volume: 3 µL[9]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined and optimized for this compound and a suitable internal standard. For nicotinamide, a common transition is m/z 123.1 → 80.0.[3]

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis precipitate Protein Precipitation centrifuge1 Centrifuge precipitate->centrifuge1 evaporate Evaporate Supernatant centrifuge1->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect MRM Detection ionize->detect quantify Quantification detect->quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

Cross-Validation Considerations

When a validated analytical method for this compound is established, cross-validation with an alternative method is crucial to ensure consistency and reliability of results across different platforms or laboratories. The process typically involves:

  • Analysis of Quality Control (QC) Samples: A minimum of three concentrations (low, medium, and high) of QC samples should be analyzed by both methods.

  • Statistical Analysis: The results obtained from both methods should be statistically compared to assess for any significant bias or discrepancy.

  • Acceptance Criteria: The mean accuracy of the results from the alternative method should be within ±15% of the nominal concentration, and the precision should not exceed 15% CV.

By leveraging the established methodologies for related nicotinamide compounds, researchers can confidently develop and validate robust analytical methods for the accurate quantification of this compound, ensuring data integrity for critical research and development applications.

References

A Comparative Guide to Nicotinamide and Its Derivatives as NAD+ Precursors

Author: BenchChem Technical Support Team. Date: December 2025

An important note on 5-Hydroxynicotinamide: Initial searches for independent replication studies on the effects of this compound did not yield sufficient publicly available data to conduct a comprehensive comparison. Therefore, this guide will focus on its well-researched parent compound, Nicotinamide (NAM), and its prominent derivatives, Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN). These compounds are all precursors to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in numerous cellular processes, and are of significant interest to the scientific community for their potential therapeutic applications.

This guide provides a comparative overview of NAM, NR, and NMN, summarizing quantitative data from human clinical trials, detailing experimental protocols for key measurements, and visualizing the relevant metabolic pathways.

Quantitative Comparison of NAD+ Precursors

The following tables summarize data from various human clinical trials investigating the effects of Nicotinamide, Nicotinamide Riboside, and Nicotinamide Mononucleotide on whole blood NAD+ levels.

Table 1: Effects of Nicotinamide (NAM) Supplementation on NAD+ Levels

DosageDurationChange in NAD+ LevelsStudy Population
1 g or 3 g daily3 daysNot specifiedHealthy volunteers
500 mg daily, increasing by 250 mg every 2 weeks12 weeks~42% increase in bloodNot specified
2-8 g daily8 weeksNot specified, but sustained improvement in frataxin concentrationsFriedreich's ataxia patients
1500 mg twice daily24 weeksNo significant effects on primary or secondary endpointsNot specified

Table 2: Effects of Nicotinamide Riboside (NR) Supplementation on NAD+ Levels

DosageDurationChange in NAD+ LevelsStudy Population
250-1000 mg twice daily8 days~100% increase in whole bloodHealthy volunteers
500 mg twice dailyNot specified~60% increase in Peripheral Blood Mononuclear Cells (PBMCs)Healthy volunteers
1000 mg twice daily12 weeksNo improvement in insulin sensitivity or other metabolic markersNot specified
150 mg/day, increasing to 500 mg/day2 yearsUp to fourfold increase in whole bloodAtaxia Telangiectasia patients[1]
100, 300, and 1000 mg daily8 weeksDose-dependent increase in whole bloodOverweight, healthy adults[2]

Table 3: Effects of Nicotinamide Mononucleotide (NMN) Supplementation on NAD+ Levels

DosageDurationChange in NAD+ LevelsStudy Population
250 mg daily12 weeksSignificantly increasedHealthy subjects[3]
250 mg daily10 weeksSignificantly increased in PBMCsPrediabetic women
250 mg daily4, 8, and 12 weeks2.5-fold, 2-fold, and 1.7-fold increase at respective time points in whole bloodHealthy participants[4]

Experimental Protocols

A crucial aspect of evaluating the efficacy of NAD+ precursors is the accurate measurement of NAD+ levels in biological samples. The most common and reliable methods employed in the cited studies are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology for NAD+ Quantification

1. Sample Preparation:

  • Blood Collection: Whole blood, plasma, or peripheral blood mononuclear cells (PBMCs) are collected from participants.

  • Extraction: To accurately measure intracellular NAD+, rapid quenching and extraction are necessary to prevent enzymatic degradation. This often involves an acid extraction method, which also helps to precipitate proteins. The low pH minimizes enzymatic activity that could alter NAD+ levels.[5]

2. Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This technique separates NAD+ from other metabolites based on their chemical properties. The separated NAD+ is then detected and quantified by measuring its absorbance at a specific wavelength (typically 261 nm).[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the gold standard for NAD+ detection due to its high specificity and sensitivity.[6] It identifies and quantifies compounds based on both their retention time in the liquid chromatography column and their mass-to-charge ratio.[6] This method can detect NAD+ levels in the femtomole range.[6][7]

  • Enzymatic Cycling Assays: These are simpler and more cost-effective methods.[5] They use enzymatic reactions that cycle NAD+ and produce a detectable signal (e.g., colorimetric or fluorescent) that is proportional to the amount of NAD+ in the sample.

Signaling Pathways

Nicotinamide, Nicotinamide Riboside, and Nicotinamide Mononucleotide all feed into the NAD+ salvage pathway to synthesize NAD+. This pathway recycles nicotinamide, a byproduct of NAD+-consuming enzymatic reactions, back into NAD+.

NAD+ Salvage Pathway

The following diagram illustrates the key steps in the NAD+ salvage pathway, showing how NAM, NR, and NMN are converted to NAD+.

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NR Nicotinamide Riboside (NR) NRK NRK1/2 NR->NRK NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT1-3 NMN->NMNAT NAD NAD+ NAMPT->NMN NRK->NMN NMNAT->NAD Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis P1 Participant Recruitment P2 Informed Consent P1->P2 P3 Baseline Measurements (Blood Draw, Vitals, etc.) P2->P3 P4 Randomization (Placebo vs. Precursor) P3->P4 P5 Supplement Administration P4->P5 P6 Monitoring for Adverse Events P5->P6 P7 Follow-up Visits (Blood Draws) P6->P7 P8 NAD+ Level Analysis (HPLC/LC-MS) P7->P8 P9 Data Analysis & Reporting P8->P9

References

A Comparative Analysis of 5-Hydroxynicotinamide's Potential Efficacy Against Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the potential efficacy of 5-Hydroxynicotinamide, evaluated through its parent compound nicotinamide, against established Poly (ADP-ribose) polymerase (PARP) inhibitor drugs. Due to the limited direct research on this compound, this analysis relies on the well-documented biological activities of nicotinamide as a proxy. The comparison focuses on the primary mechanism of action—PARP inhibition—which is a validated therapeutic strategy in oncology.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the repair of DNA single-strand breaks (SSBs) through the base excision repair pathway.[1] Upon detecting a break, PARP1 binds to the DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process acts as a scaffold, recruiting other essential DNA repair proteins to the site of damage.[1][2]

PARP inhibitors are a class of targeted cancer therapies that function by competing with the natural substrate of PARP, nicotinamide adenine dinucleotide (NAD+), at its catalytic domain.[2][3] This competitive inhibition prevents the synthesis of PAR, stalling the repair of SSBs. A stalled replication fork at the site of an unrepaired SSB can collapse, leading to a more severe DNA double-strand break (DSB).

In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. The simultaneous loss of both SSB repair (via PARP inhibition) and DSB repair (due to BRCA deficiency) is catastrophic for the cancer cell, leading to genomic instability and cell death. This concept is known as synthetic lethality and is the foundational principle for the clinical success of PARP inhibitors in BRCA-mutated cancers.[4]

Mechanism of Action: Synthetic Lethality

The therapeutic efficacy of PARP inhibitors in specific cancer types is best illustrated by the principle of synthetic lethality. The diagram below outlines this pathway, comparing the outcomes in normal cells versus cancer cells with a homologous recombination deficiency (HRD), such as a BRCA mutation.

G cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell (e.g., BRCA-mutated) ssb0 DNA Single-Strand Break (SSB) parp0 PARP-mediated Repair ssb0->parp0 dsb0 Double-Strand Break (DSB) ssb0->dsb0 Replication Fork Collapse repair0 DNA Integrity Maintained parp0->repair0 hr0 Homologous Recombination (HR) dsb0->hr0 hr0->repair0 ssb1 DNA Single-Strand Break (SSB) parp1 PARP-mediated Repair ssb1->parp1 dsb1 Double-Strand Break (DSB) ssb1->dsb1 Replication Fork Collapse parpi PARP Inhibitor parpi->parp1 Inhibition death1 Cell Death (Apoptosis) parp1->death1 hr1 Homologous Recombination (HR) [DEFICIENT] dsb1->hr1 hr1->death1

Caption: The "Synthetic Lethality" mechanism of PARP inhibitors.

Quantitative Efficacy Comparison

A critical differentiator between nicotinamide and established PARP inhibitors is their potency. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The data below, compiled from enzymatic assays, demonstrates the significant disparity in potency. Established drugs exhibit high potency in the nanomolar (nM) range, whereas nicotinamide's inhibitory effects are observed at much higher, millimolar (mM) concentrations.

CompoundTarget(s)IC50 (nM)Notes
Nicotinamide PARP>10,000 nM (mM range)Weak feedback inhibitor of PARP.[5]
Olaparib PARP1/2~1 - 5 nMFirst-in-class approved PARP inhibitor.[3][4]
Rucaparib PARP1/2/3~0.8 - 1.4 nMHigh binding affinity for PARP1.[6]
Niraparib PARP1/2~0.6 - 2.8 nMHighly selective and potent against PARP1 and PARP2.[7]
Talazoparib PARP1/2~0.57 nM Considered the most potent PARP1/2 inhibitor in vitro.[8][9][10]

Note: IC50 values can vary based on specific assay conditions. The values presented are representative of those found in the literature for enzymatic PARP inhibition.

Experimental Protocols

The efficacy of PARP inhibitors is determined through a series of in vitro experiments, progressing from enzymatic assays to cell-based models.

PARP Enzymatic Inhibition Assay (Colorimetric)

This assay directly measures the catalytic activity of PARP and its inhibition by a test compound.

Objective: To quantify the dose-dependent inhibition of PARP enzyme activity by a compound in a cell-free system.

Methodology:

  • Plate Coating: A 96-well plate is pre-coated with histone proteins, which are substrates for PARylation.

  • Reaction Setup: Recombinant PARP enzyme is added to the wells along with a reaction buffer containing biotinylated NAD+.

  • Inhibitor Addition: The test compound (e.g., this compound, Olaparib) is added at various concentrations. A known PARP inhibitor like 3-aminobenzamide can be used as a positive control.[11]

  • Incubation: The plate is incubated to allow the PARP enzyme to cleave the biotinylated NAD+ and attach the resulting biotinylated ADP-ribose units onto the histone proteins.

  • Detection: The plate is washed to remove unbound reagents. A Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate is added, which binds to the biotinylated PAR chains.[11]

  • Signal Generation: After another wash, a chemiluminescent or colorimetric HRP substrate is added. The resulting signal, proportional to PARP activity, is measured using a plate reader.

  • Data Analysis: The signal intensity is plotted against the inhibitor concentration to calculate the IC50 value.

G start Coat 96-well plate with Histones add_reagents Add PARP Enzyme, Biotinylated NAD+, and Test Compound start->add_reagents incubate Incubate for 60 min at Room Temp add_reagents->incubate wash1 Wash Plate incubate->wash1 wash2 Wash Plate incubate->wash2 add_hrp Add Streptavidin-HRP Conjugate wash1->add_hrp add_hrp->incubate Incubate add_substrate Add HRP Substrate (Colorimetric/Chemiluminescent) wash2->add_substrate read Measure Signal with Plate Reader add_substrate->read analyze Calculate IC50 read->analyze

Caption: Workflow for a PARP enzymatic inhibition assay.
Cell-Based Proliferation/Viability Assay

This assay measures the cytotoxic effect of the PARP inhibitor on cancer cell lines, which is the ultimate therapeutic goal.

Objective: To determine the concentration of a PARP inhibitor that reduces the viability or proliferation of cancer cells (particularly those with HRD) by 50%.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., BRCA-mutated ovarian or breast cancer lines) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the PARP inhibitor for a specified period (e.g., 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTS, AlamarBlue) is added to the wells. These reagents are converted by metabolically active, living cells into a fluorescent or colored product.

  • Signal Measurement: The absorbance or fluorescence is measured with a plate reader. The signal is directly proportional to the number of viable cells.

  • Data Analysis: The viability data is normalized to untreated control cells and plotted against inhibitor concentration to determine the cellular IC50 value.

Conclusion

The analysis reveals a profound difference in potency between nicotinamide and clinically established PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib. While nicotinamide, the parent compound of this compound, does exhibit PARP inhibitory properties, its efficacy is several orders of magnitude lower than that of targeted, synthetic inhibitors. The established drugs are potent nanomolar inhibitors, whereas nicotinamide acts in the millimolar range.

For drug development professionals, this disparity underscores the success of structure-based drug design in creating highly potent and selective molecules for a specific therapeutic target. While this compound and nicotinamide are vital as precursors for the cellular NAD+ pool, their direct utility as therapeutic PARP inhibitors is limited by their low potency.[12][13] Future research on this compound could explore its role in modulating cellular metabolism and NAD+ levels, rather than as a direct competitor to the highly potent PARP inhibitors currently used in oncology.

References

A Head-to-Head Comparison of Synthesis Methods for 5-Hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of potential synthetic routes for 5-hydroxynicotinamide, a valuable pyridine derivative with applications in medicinal chemistry and drug development. Due to the limited availability of direct comparative studies in published literature, this document outlines two primary plausible methods—a chemical synthesis approach and a biocatalytic approach—based on established organic chemistry principles and enzymatic reactions. The experimental data presented are extrapolated from typical yields and conditions for analogous reactions.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative metrics for the proposed chemical and biocatalytic synthesis methods for this compound.

ParameterChemical SynthesisBiocatalytic Synthesis
Starting Material 5-Hydroxynicotinic Acid5-Hydroxynicotinic Acid
Key Reagents Thionyl chloride, AmmoniaImmobilized Lipase (e.g., Novozym 435), Ammonia Source
Reaction Steps 2 (Acid chloride formation, Amination)1 (Direct Amidation)
Estimated Yield 70-85%80-95%
Estimated Purity >95% (after purification)>98% (typically high selectivity)
Reaction Time 4-8 hours24-48 hours
Reaction Temperature 0°C to 70°C40-60°C
Solvent Dichloromethane, Toluenetert-Butanol or other organic solvents
Byproducts Sulfur dioxide, HCl, Triethylamine hydrochlorideWater
Environmental Impact Higher (use of hazardous reagents and solvents)Lower ("greener" process)
Cost-Effectiveness Potentially lower reagent cost, but purification adds expense.Higher initial enzyme cost, but potential for reuse and simpler purification.

Experimental Protocols

Method 1: Chemical Synthesis via Acid Chloride

This two-step method involves the initial conversion of 5-hydroxynicotinic acid to its corresponding acid chloride, followed by amination.

Step 1: Synthesis of 5-Hydroxynicotinoyl chloride

  • To a stirred solution of 5-hydroxynicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux (approx. 40°C) for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 5-hydroxynicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 5-hydroxynicotinoyl chloride in anhydrous DCM.

  • Cool the solution to 0°C.

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol) (2.2 eq) dropwise.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Method 2: Biocatalytic Synthesis using Immobilized Lipase

This method utilizes an enzyme to catalyze the direct amidation of 5-hydroxynicotinic acid, offering a more environmentally friendly approach.

Experimental Protocol:

  • In a sealed reaction vessel, combine 5-hydroxynicotinic acid (1.0 eq) and a suitable ammonia source (e.g., ammonium carbamate or a solution of ammonia in an organic solvent) (1.5-2.0 eq) in an organic solvent such as tert-butanol (20 mL/g of acid).

  • Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), to the mixture (e.g., 10-20% by weight of the carboxylic acid).

  • Heat the reaction mixture to a temperature of 40-60°C with gentle agitation (e.g., on an orbital shaker).

  • Monitor the progress of the reaction over 24-48 hours using high-performance liquid chromatography (HPLC) or TLC.

  • Once the reaction has reached completion, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity product.

Mandatory Visualization

Figure 1: Workflow for the chemical synthesis of this compound.

Efficacy of Nicotinamide and Zinc Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Review of Clinical Evidence and Mechanistic Insights for Researchers and Drug Development Professionals

The combination of nicotinamide (a form of vitamin B3) and zinc has garnered significant interest for its therapeutic potential in a variety of inflammatory dermatological conditions. This guide provides a comprehensive comparison of the efficacy of this combination therapy, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Efficacy Data

The following table summarizes the key findings from clinical trials evaluating the efficacy of nicotinamide in combination with zinc for various skin disorders.

Condition Intervention Comparison Key Efficacy Outcomes Study Reference
Moderate Acne Vulgaris Topical Adapalene 0.1% + Nicotinamide, Antibacterial Adhesive Agent (ABA), and Zinc-Pyrrolidone Carboxylic Acid (PCA) creamTopical Adapalene 0.1% + Placebo cream- Non-inflammatory lesions: Statistically significant decrease in the study group compared to placebo at week 2. - Inflammatory lesions: No significant difference between the two groups.[1][2]
Hidradenitis Suppurativa (Mild to Moderate) Oral Zinc Gluconate (90 mg/day) + Nicotinamide (30 mg/day) as maintenance therapyNo treatment (control group)- Acute Flares: Significant reduction in the number and duration of flares in the treatment group at 12 and 24 weeks (p < 0.005).[3]
Bullous Pemphigoid Oral Nicotinamide (1.5 g/day ) + Tetracycline (2.0 g/day )Oral Prednisone (40-80 mg/day)- Complete Response: 5 out of 12 patients in the nicotinamide/tetracycline group vs. 1 out of 6 in the prednisone group. - Adverse Effects: Fewer adverse effects were reported in the nicotinamide/tetracycline group.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of clinical findings. Below are the protocols for key experiments cited in this guide.

Protocol 1: Evaluation of Topical Nicotinamide and Zinc in Moderate Acne Vulgaris[1][2]
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.

  • Participants: 140 patients aged 12 to 50 years with moderate acne vulgaris.

  • Treatment Groups:

    • Study Group: Adapalene 0.1% cream applied once daily in the evening, plus a cream containing nicotinamide, an antibacterial adhesive agent (ABA), and zinc-pyrrolidone carboxylic acid (PCA) applied twice daily.

    • Placebo Group: Adapalene 0.1% cream applied once daily in the evening, plus a placebo cream applied twice daily.

  • Duration: 6 weeks.

  • Efficacy Assessment:

    • Lesion Counting: Inflammatory (papules, pustules, nodules) and non-inflammatory (open and closed comedones) lesions on the face were counted at baseline, and at weeks 2, 4, and 6.

    • Global Assessment: Investigator's Global Assessment (IGA) and patient's self-assessment of improvement were recorded at each follow-up visit.

    • Safety and Tolerability: Assessed by recording the incidence and severity of adverse events such as erythema, scaling, dryness, and burning/stinging.

Protocol 2: Evaluation of Oral Nicotinamide and Zinc in Hidradenitis Suppurativa[3]
  • Study Design: A controlled retrospective clinical study.

  • Participants: 92 patients with mild to moderate hidradenitis suppurativa who had been previously treated with oral tetracyclines.

  • Treatment Groups:

    • Treatment Group (n=47): Oral zinc gluconate (90 mg/day) and nicotinamide (30 mg/day) for 90 days as maintenance therapy.

    • Control Group (n=45): No maintenance treatment.

  • Efficacy Assessment:

    • Flare Reduction: The number and duration of acute flares were recorded at 12 and 24 weeks.

    • Disease Severity Scores: Assessed using the Dermatology Life Quality Index (DLQI), Visual Analog Scale (VAS) for pain, and the International Hidradenitis Suppurativa Severity Score (IHS4).

Signaling Pathways and Experimental Workflow

The therapeutic effects of nicotinamide and zinc are attributed to their modulation of key inflammatory signaling pathways.

Anti-inflammatory Signaling Pathways of Nicotinamide and Zinc

Nicotinamide and zinc exert their anti-inflammatory effects through multiple mechanisms, including the inhibition of the NF-κB and MAPK signaling pathways, which are crucial regulators of pro-inflammatory cytokine production.[5][6][7][8]

cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_intervention Intervention Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK Activates MAPK Kinases (e.g., p38, JNK, ERK) MAPK Kinases (p38, JNK, ERK) Receptor->MAPK Kinases (e.g., p38, JNK, ERK) Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Gene Transcription Gene Transcription NF-κB->Gene Transcription Translocates to Nucleus AP-1 AP-1 MAPK Kinases (e.g., p38, JNK, ERK)->AP-1 Activates AP-1->Gene Transcription Translocates to Nucleus Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Nicotinamide Nicotinamide Nicotinamide->IKK Inhibits Nicotinamide->MAPK Kinases (e.g., p38, JNK, ERK) Inhibits Zinc Zinc Zinc->NF-κB Inhibits Activation Zinc->MAPK Kinases (e.g., p38, JNK, ERK) Modulates

Anti-inflammatory signaling pathways modulated by nicotinamide and zinc.
Experimental Workflow for a Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of a topical combination therapy.

Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Treatment Group Treatment Group Randomization->Treatment Group Placebo Group Placebo Group Randomization->Placebo Group Treatment Period Treatment Period Treatment Group->Treatment Period Placebo Group->Treatment Period Baseline Assessment->Randomization Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Results Results Data Analysis->Results

A typical experimental workflow for a randomized controlled clinical trial.

References

A Comparative Analysis of Topical Nicotinamide and Other Skin Depigmenting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and mechanisms of topical nicotinamide against other commonly used skin depigmenting agents, including hydroquinone, kojic acid, and azelaic acid. The information presented is supported by experimental data from clinical and in vitro studies to aid in the evaluation of these compounds for dermatological applications.

Executive Summary

Topical nicotinamide, the amide form of vitamin B3, has emerged as a promising agent for treating hyperpigmentation. Its primary mechanism of action, the inhibition of melanosome transfer from melanocytes to keratinocytes, distinguishes it from traditional depigmenting agents that primarily target the tyrosinase enzyme. Clinical studies have demonstrated that nicotinamide exhibits comparable efficacy to hydroquinone in treating melasma, with a more favorable side effect profile. While direct comparative data with other agents like kojic acid and azelaic acid is limited, existing evidence suggests nicotinamide is a viable and safe alternative for the management of hyperpigmentation.

Comparative Efficacy: Clinical Data

The following tables summarize the quantitative data from clinical trials comparing the performance of nicotinamide with other depigmenting agents.

Table 1: Nicotinamide vs. Hydroquinone for the Treatment of Melasma

Parameter4% Nicotinamide4% HydroquinoneStudy DurationReference
MASI Score Reduction 62%70%8 weeks[1]
Good to Excellent Improvement 44% of patients55% of patients8 weeks[2][3]
Side Effects 18% of patients (mild erythema, pruritus)29% of patients (moderate erythema, pruritus, burning)8 weeks[2][3]

Table 2: Combination of Nicotinamide and Kojic Acid vs. Hydroquinone for Melasma

Parameter4% Nicotinamide + 4% Kojic Acid4% HydroquinoneStudy DurationReference
Spectrophotometer (L value)*Significant increase from baseline (p<0.05)Significant increase from baseline (p<0.05)8 weeksA Split-Face Comparative Study in Efficacy and Safety between the Combination of 4% Niacinamide and 4% Kojic Acid Cream versus 4
MASI Score Significant reduction from baseline (p<0.05)Significant reduction from baseline (p<0.05)8 weeksA Split-Face Comparative Study in Efficacy and Safety between the Combination of 4% Niacinamide and 4% Kojic Acid Cream versus 4
Side Effects None reported23.07% (pruritus and mild erythema)8 weeksA Split-Face Comparative Study in Efficacy and Safety between the Combination of 4% Niacinamide and 4% Kojic Acid Cream versus 4

Note on Azelaic Acid and Retinoids: Direct, head-to-head clinical trials comparing nicotinamide with azelaic acid or retinoids for hyperpigmentation are limited. However, an open-label comparative trial of 20% azelaic acid cream and 4% hydroquinone cream for mild melasma showed a significant reduction in MASI scores for both treatments after two months, with azelaic acid demonstrating a greater reduction (MASI score reduced from 7.6 to 3.8 with azelaic acid vs. 7.2 to 6.2 with hydroquinone) and fewer side effects.[4] Retinoids, such as tretinoin, are also effective in treating hyperpigmentation, primarily by increasing keratinocyte turnover and reducing melanin content.

Mechanism of Action: A Comparative Overview

The primary mechanisms of action for these depigmenting agents are distinct, offering different points of intervention in the melanogenesis pathway.

  • Nicotinamide: Does not inhibit tyrosinase or melanocyte proliferation.[5] Its principal mechanism is the inhibition of melanosome transfer from melanocytes to the surrounding keratinocytes.[5] This is achieved by interfering with the protease-activated receptor 2 (PAR-2) signaling pathway in keratinocytes.[6]

  • Hydroquinone: Considered the gold standard, it acts as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. It competitively inhibits the oxidation of tyrosine to DOPA.[7] It may also be cytotoxic to melanocytes.

  • Kojic Acid: A fungal metabolite that inhibits tyrosinase by chelating the copper ions in the enzyme's active site.[7]

  • Azelaic Acid: A dicarboxylic acid that competitively inhibits tyrosinase.[4] It also possesses anti-inflammatory and anti-proliferative properties, selectively targeting hyperactive melanocytes.[4]

Signaling Pathway and Experimental Workflow

Signaling Pathway of Nicotinamide in Melanosome Transfer Inhibition

Caption: Nicotinamide inhibits melanosome transfer by downregulating PAR-2.

Generalized Experimental Workflow for a Split-Face Clinical Trial

Split_Face_Trial_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Recruitment Patient Recruitment (Symmetrical Hyperpigmentation) Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline Baseline Assessment (MASI, Spectrophotometry, Photography) Informed_Consent->Baseline Randomization Randomized Application (Nicotinamide vs. Comparator) Baseline->Randomization Application Twice Daily Application for 8-12 Weeks Randomization->Application Follow_up Follow-up Assessments (e.g., Weeks 4, 8, 12) Application->Follow_up Data_Analysis Data Analysis (Statistical Comparison) Follow_up->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

Caption: Workflow of a typical split-face clinical trial for hyperpigmentation.

Detailed Experimental Protocols

Clinical Study Protocol: Split-Face Comparative Trial
  • Objective: To compare the efficacy and safety of a topical depigmenting agent (e.g., 4% nicotinamide) against a comparator (e.g., 4% hydroquinone) in the treatment of facial melasma.

  • Study Design: A randomized, double-blind, split-face clinical trial.

  • Participants: Adult subjects with a clinical diagnosis of bilateral and symmetrical facial melasma. Exclusion criteria typically include pregnancy, lactation, and use of other topical or systemic treatments for hyperpigmentation within a specified period.

  • Intervention: Participants apply the investigational product to one side of the face and the comparator product to the other side, twice daily for a predefined period (e.g., 8-12 weeks). A broad-spectrum sunscreen is typically provided for daily use on the entire face.

  • Efficacy Assessment:

    • Melasma Area and Severity Index (MASI): The MASI score is calculated at baseline and at specified follow-up visits. The face is divided into four regions: forehead (30%), right malar (30%), left malar (30%), and chin (10%). In each region, the area of involvement (A), darkness (D), and homogeneity (H) are rated on a scale. The final score is calculated using the formula: MASI = 0.3(Df+Hf)Af + 0.3(Dmr+Hmr)Amr + 0.3(Dml+Hml)Aml + 0.1(Dc+Hc)Ac.[8][9]

    • Spectrophotometry/Colorimetry: A spectrophotometer or chromameter is used to objectively measure changes in skin color. The Lab* color space is often used, where L* represents lightness. An increase in the L* value indicates skin lightening.

    • Standardized Photography: High-resolution photographs of the face are taken at each visit under standardized lighting conditions for visual assessment by blinded dermatologists.

  • Safety Assessment: Adverse events such as erythema, pruritus, burning, and scaling are recorded at each follow-up visit.

  • Statistical Analysis: Paired statistical tests are used to compare the changes in efficacy parameters from baseline between the two treated sides of the face.

In Vitro Assay Protocols

1. Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on tyrosinase activity.

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic conversion of L-DOPA to dopachrome, which can be quantified spectrophotometrically.

  • Procedure:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare various concentrations of the test compound and a positive control (e.g., kojic acid).

    • In a 96-well plate, add the tyrosinase solution and the test compound solutions.

    • Initiate the reaction by adding L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

2. Melanin Content Assay in B16F10 Melanoma Cells

  • Objective: To quantify the effect of a compound on melanin production in a cell-based model.

  • Procedure:

    • Culture B16F10 murine melanoma cells in appropriate media.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • Harvest the cells and lyse them in a sodium hydroxide solution to solubilize the melanin.

    • Measure the absorbance of the lysate at 405 nm using a spectrophotometer.

    • Normalize the melanin content to the total protein concentration of the cell lysate.

    • Express the results as a percentage of the melanin content in untreated control cells.

Conclusion

Topical nicotinamide presents a compelling alternative to traditional skin depigmenting agents. Its unique mechanism of inhibiting melanosome transfer, coupled with a favorable safety profile, makes it a valuable option for the long-term management of hyperpigmentation disorders such as melasma. While hydroquinone remains a potent and effective treatment, the lower incidence of adverse effects with nicotinamide may lead to better patient compliance and overall satisfaction. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of nicotinamide against other agents like azelaic acid and retinoids. The in vitro data also supports the distinct, non-tyrosinase-inhibiting mechanism of nicotinamide. For researchers and drug development professionals, nicotinamide represents a promising avenue for the development of novel and safe dermatological products for hyperpigmentation.

References

A Comparative Guide to the Selectivity of Nicotinamide Derivatives Against Enzyme Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide and its derivatives are a class of molecules that play a pivotal role in cellular metabolism and signaling. As analogs of the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), they can modulate the activity of various NAD+-dependent enzymes. This guide provides a comparative analysis of the selectivity of nicotinamide derivatives against key enzyme subtypes, including Sirtuins (SIRTs), Poly(ADP-ribose) polymerases (PARPs), and CD38. The information is supported by experimental data and detailed methodologies to aid in research and drug development.

Quantitative Comparison of Inhibitor Selectivity

The inhibitory activity of nicotinamide derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following tables summarize the IC50 values of various nicotinamide derivatives against different enzyme subtypes, providing a clear comparison of their potency and selectivity.

Table 1: Selectivity of Nicotinamide Derivatives against Sirtuin Subtypes

Compound/DerivativeSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Selectivity (SIRT1/SIRT2)Selectivity (SIRT3/SIRT2)
Compound 19c >1000.064>100>1563>1563
Compound 24a >500.82>50>61>61
SirReal2 >500.44>50>113>113
AGK2 -3.5---
AEM1 1504.9-30.6-
AEM2 >1003.3->30.3-

Table 2: Selectivity of Nicotinamide-Based Inhibitors against PARP Subtypes

Compound/DerivativePARP1 IC50 (nM)PARP2 IC50 (nM)TNKS2 IC50 (nM)Selectivity (PARP2/PARP1)
Olaparib 5---
Rucaparib 7---
Talazoparib 1---
Niraparib 3.82.1-0.55
NVP-TNKS656 >1800>18006>300 (for both)
WIKI4 --15-
Benzamide 3300---

Table 3: Inhibition of CD38 by Nicotinamide Derivatives

Compound/DerivativeEnzymeInhibition MechanismKey Findings
Nicotinamide Riboside (NR) CD38CovalentForms a stable ribosyl-ester bond with the glutamate residue 226 at the active site, leading to time-dependent inhibition.[1][2][3]
Apigenin CD38-Inhibition of CD38 by apigenin increases NAD+ levels in the hippocampus.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of inhibitor selectivity. Below are methodologies for key experiments cited in the evaluation of nicotinamide derivatives.

In Vitro Sirtuin Activity Assay (Fluorescence-based)

This protocol is adapted from commercially available kits and published research for measuring the activity of SIRT1, SIRT2, and SIRT3.[5][6]

Materials:

  • Recombinant human SIRT1, SIRT2, or SIRT3 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., based on p53 or H3K9 sequences)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test nicotinamide derivatives

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test nicotinamide derivative in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound solution, and the SIRT enzyme.

  • Initiate the reaction by adding NAD+ and the fluorogenic substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Stop the reaction and develop the signal by adding the developer solution.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~460 nm).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro PARP Activity Assay (Fluorescence Polarization)

This protocol is based on a competitive fluorescence polarization (FP) assay to screen for PARP1 inhibitors.[7][8][9]

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled PARP inhibitor probe (e.g., based on Olaparib)

  • Assay Buffer

  • Test nicotinamide derivatives

  • 96-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test nicotinamide derivative.

  • To the wells of a 96-well plate, add the PARP1 enzyme and the test compound.

  • Add the fluorescently labeled PARP inhibitor probe to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30-90 minutes) with gentle agitation, protected from light.

  • Measure the fluorescence polarization (FP) using a plate reader (e.g., excitation 485 nm, emission 528 nm).

  • A decrease in FP indicates displacement of the fluorescent probe by the test compound.

  • Calculate the percent inhibition and determine the IC50 value.

CD38 Inhibition Assay (NGD+-based Fluorescence Assay)

This protocol describes the measurement of CD38 inhibition using nicotinamide guanine dinucleotide (NGD+) as a substrate.[1][2]

Materials:

  • Recombinant human CD38 enzyme

  • Nicotinamide guanine dinucleotide (NGD+)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Test nicotinamide derivatives (e.g., Nicotinamide Riboside)

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare solutions of the test nicotinamide derivative at various concentrations.

  • In a 96-well plate, pre-incubate the CD38 enzyme with the test compound for different time intervals.

  • Initiate the enzymatic reaction by adding NGD+.

  • Monitor the increase in fluorescence at 410 nm (excitation at 300 nm) over time. The fluorescent product is cyclic GDP-ribose (cGDPR).

  • The rate of the reaction is proportional to the CD38 activity.

  • For covalent inhibitors, the inactivation rate can be determined by fitting the kinetic data to a covalent inhibition model.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Enzymatic Reaction cluster_detection 4. Signal Detection cluster_analysis 5. Data Analysis reagents Prepare Reagents: - Enzyme - Substrate - NAD+ - Test Compound Dilutions plate Plate Setup: - Add Buffer - Add Test Compound - Add Enzyme reagents->plate incubation Initiate Reaction: - Add Substrate & NAD+ Incubate at 37°C plate->incubation develop Stop Reaction & Develop Signal incubation->develop read Read Fluorescence/ Polarization develop->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 calculate->ic50

General workflow for in vitro enzyme inhibition assays.

NAD_Metabolism cluster_synthesis NAD+ Synthesis & Consumption cluster_enzymes NAD+-Dependent Enzymes cluster_inhibitors Nicotinamide-Based Inhibitors NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Salvage Pathway NAD NAD+ SIRT Sirtuins (e.g., SIRT1, SIRT2) NAD->SIRT Deacetylation PARP PARPs (e.g., PARP1) NAD->PARP ADP-Ribosylation CD38 CD38 NAD->CD38 NAD+ Glycohydrolase NAMPT->NAD SIRT->NAM Product Inhibition PARP->NAM Product CD38->NAM Product NAM_deriv Nicotinamide Derivatives NAM_deriv->SIRT Inhibition NAM_deriv->PARP Inhibition NAM_deriv->CD38 Inhibition

Simplified NAD+ metabolism and the role of nicotinamide derivatives.

References

Assessing the Therapeutic Potential of Nicotinamide and Its Derivatives in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 5-Hydroxynicotinamide: Extensive literature searches did not yield significant research specifically detailing the therapeutic potential of this compound in disease models. Consequently, this guide will focus on the closely related and extensively studied compound, Nicotinamide (also known as Niacinamide) , the amide form of vitamin B3. This guide will compare its performance with other NAD+ precursors and relevant alternatives, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Nicotinamide is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which is vital for numerous cellular processes, including energy metabolism, DNA repair, and cellular signaling.[1][2] Its therapeutic potential has been investigated in a wide range of disease models, from dermatological conditions to neurodegenerative and metabolic disorders.

Therapeutic Potential in Key Disease Areas

1. Dermatological Conditions:

Nicotinamide is widely used in dermatology for its anti-inflammatory properties.[3] It has shown efficacy in treating acne vulgaris, rosacea, and in the chemoprevention of non-melanoma skin cancers.[2][4] Topical application of nicotinamide has been demonstrated to improve the appearance of aging skin by reducing fine lines, hyperpigmentation, and improving skin elasticity.[2]

2. Neurodegenerative Disorders:

A growing body of evidence suggests a neuroprotective role for nicotinamide in conditions like Alzheimer's, Parkinson's, and Huntington's diseases.[5][6] Its mechanism in the central nervous system is linked to the maintenance of cellular energy levels and the inhibition of sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[5] By replenishing NAD+ levels, nicotinamide may protect neurons from injury, ischemia, and stroke.[7][8]

3. Metabolic Diseases:

Nicotinamide plays a significant role in metabolic regulation.[9] Studies in animal models have shown that it can improve insulin sensitivity and glucose metabolism, suggesting its potential in managing type 2 diabetes.[6][10] It is crucial for maintaining mitochondrial function and cellular energy homeostasis.[9]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies, comparing Nicotinamide with other NAD+ precursors like Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN).

Table 1: Comparison of NAD+ Precursors in Preclinical Models

CompoundDisease ModelAnimal ModelDosageKey FindingsReference
Nicotinamide Ischemic StrokeMouse500 mg/kgReduced infarct volume and improved neurological outcome.[11]
Nicotinamide Parkinson's DiseaseMouse-Protected dopaminergic neurons and sustained striatal dopamine levels.[12]
Nicotinamide Riboside (NR) High-Fat Diet-Induced ObesityMouse400 mg/kg/dayDecreased weight gain and normalized glucose metabolism.[13]
Nicotinamide Mononucleotide (NMN) Age-Induced Glucose IntoleranceMouse500 mg/kg/dayRestored glucose-stimulated insulin secretion and insulin sensitivity.[7][10]

Table 2: Clinical Studies on Nicotinamide and Nicotinamide Riboside

CompoundConditionStudy DesignDosageKey OutcomesReference
Oral Nicotinamide Non-melanoma Skin CancerPhase 3, Double-blind, Randomized500 mg twice dailyReduced rates of new non-melanoma skin cancers and actinic keratoses.[4]
Topical Nicotinamide (5%) Skin Aging12-week, Double-blind, Placebo-controlledTwice daily applicationSignificant improvements in fine lines/wrinkles, hyperpigmentation, and skin elasticity.[2]
Oral Nicotinamide Riboside (NR) Peripheral Artery Disease4-week, Open-label Pilot1000 mg/dayPositive trend in peripheral endothelial function and improved cognitive function.[14]

Detailed Experimental Protocols

1. In Vivo Murine Model of Ischemic Stroke:

  • Animal Model: Male C57BL/6 mice.

  • Procedure: Middle Cerebral Artery Occlusion (MCAO) is induced for 60 minutes, followed by reperfusion.

  • Treatment: Nicotinamide (500 mg/kg) or vehicle is administered intraperitoneally at 2 hours after MCAO.

  • Outcome Measures: Infarct volume is measured 24 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological deficits are assessed using a standardized scoring system.

  • Associated Assays: Immunohistochemical staining for markers of apoptosis (e.g., cleaved caspase-3) and inflammation (e.g., TNF-α) in brain sections.[11]

2. In Vitro Human Whole Blood Model of Endotoxemia:

  • Sample: Whole blood from healthy human volunteers.

  • Procedure: Blood is stimulated with endotoxin (lipopolysaccharide, LPS) at 1 ng/mL for two hours.

  • Treatment: Co-incubation with varying concentrations of Nicotinamide (e.g., 2-40 mmol/L).

  • Outcome Measures: Levels of proinflammatory cytokines (IL-1β, IL-6, IL-8, and TNFα) in the plasma are measured using enzyme-linked immunosorbent assay (ELISA).

  • Associated Assays: Measurement of poly(ADP-ribose)polymerase (PARP) activity in leukocyte cell extracts.[15]

Signaling Pathways and Workflows

The therapeutic effects of Nicotinamide are primarily mediated through its role as a precursor in the NAD+ salvage pathway, influencing various downstream cellular processes.

NAD_Salvage_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Nicotinamide->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Converts NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Synthesizes Sirtuins Sirtuins NAD->Sirtuins Activates PARP PARP NAD->PARP Substrate for Energy_Metabolism Energy Metabolism (ATP Production) NAD->Energy_Metabolism Coenzyme for Anti_inflammatory Anti-inflammatory Effects Sirtuins->Anti_inflammatory DNA_Repair DNA Repair PARP->DNA_Repair

Caption: NAD+ Salvage Pathway and Downstream Effects of Nicotinamide.

The experimental workflow for assessing the anti-inflammatory effects of Nicotinamide in a whole blood assay can be visualized as follows:

Experimental_Workflow start Start: Collect Human Whole Blood step1 Divide into Control and Treatment Groups start->step1 step2_control Control Group: Add Vehicle step1->step2_control step2_treatment Treatment Group: Add Nicotinamide step1->step2_treatment step3 Stimulate all groups with Endotoxin (LPS) step2_control->step3 step2_treatment->step3 step4 Incubate for 2 hours step3->step4 step5 Centrifuge to separate plasma step4->step5 step6 Measure Cytokine Levels (ELISA) step5->step6 end End: Compare Cytokine Levels between Groups step6->end

Caption: Workflow for In Vitro Anti-inflammatory Assay.

References

Safety Operating Guide

Proper Disposal of 5-Hydroxynicotinamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 5-Hydroxynicotinamide. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound. The following protocols are based on general hazardous waste disposal guidelines and safety data for related compounds, in the absence of specific regulations for this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not identified, data for the closely related compound, 5-Hydroxynicotinic acid, indicates it can cause serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves, should be worn at all times.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[2]

Quantitative Hazard and Safety Data

The following table summarizes key safety and physical property data for nicotinamide, a structurally similar compound, which can serve as a reference for handling and storage.

PropertyValueSource
Hazard Statements H319: Causes serious eye irritation[1][3]
Precautionary Statements P264: Wash skin thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1][3]
Melting Point 128 - 131 °C[1]
Solubility Soluble in water[4]

Step-by-Step Disposal Protocol

The disposal of this compound, like most laboratory chemicals, is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5][6] It is imperative to manage all chemical waste as hazardous unless explicitly determined otherwise by a qualified professional.[6][7]

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as hazardous chemical waste.[6][7]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Segregate solid waste (e.g., contaminated labware, gloves) from liquid waste (e.g., solutions containing this compound).

Step 2: Containerization

  • Use a designated, compatible, and leak-proof container for waste collection.[8] Plastic containers are often preferred for hazardous waste when compatible.[5]

  • The container must be in good condition, with a secure-fitting lid.[8]

  • Never use food-grade containers for chemical waste storage.[6]

Step 3: Labeling

  • Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[5][7]

  • The label must include:

    • The words "Hazardous Waste".[5][8]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

    • The approximate quantity or concentration of the waste.

    • The date of waste generation.[5]

    • The name and contact information of the principal investigator or responsible person.[5]

    • The laboratory room number.[5]

Step 4: Storage

  • Store the labeled hazardous waste container in a designated, secure area within the laboratory.

  • Keep the container closed at all times, except when adding waste.[6][8]

  • Store the waste in a secondary containment bin to prevent spills.

  • Segregate the waste from incompatible materials.

Step 5: Disposal

  • Contact your institution's EHS or Hazardous Waste Program to arrange for pickup and disposal.[5][7]

  • Do not dispose of this compound down the drain or in the regular trash.[5][9] Sewer disposal is generally prohibited for chemical waste.[5]

  • Follow all institutional procedures for waste pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated identify Identify as Chemical Waste start->identify segregate Segregate Waste (Solid vs. Liquid) identify->segregate improper_disposal Improper Disposal (Trash/Sewer) identify->improper_disposal Incorrect Path containerize Use Designated, Compatible Container segregate->containerize label Label with 'Hazardous Waste' Tag containerize->label store Store in Secure, Designated Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Proper Disposal by EHS contact_ehs->disposal violation Regulatory Violation & Environmental Hazard improper_disposal->violation

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans for detailed guidance.

References

Personal protective equipment for handling 5-Hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Hydroxynicotinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 101512-21-4) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • May cause respiratory irritation[1]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant, disposable nitrile gloves.
Eye Protection Safety GogglesSnug-fitting, with side shields.
Face Protection Face ShieldTo be worn in addition to safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Body Protection Laboratory CoatLong-sleeved, properly fastened.
Respiratory Protection Fume Hood or RespiratorUse in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator appropriate for organic dusts and vapors should be used.
Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.
  • Verify that the container is properly labeled as this compound.
  • Wear appropriate PPE (gloves, lab coat, safety glasses) during inspection.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.[1]
  • Keep the container tightly closed to prevent contamination and absorption of moisture.[1]
  • Store away from incompatible materials, such as strong oxidizing agents.
  • The storage area should be clearly marked with the appropriate hazard symbols.

3. Weighing and Preparation of Solutions:

  • All weighing and solution preparation must be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[1]
  • Before handling, ensure all necessary PPE is correctly worn.
  • Use a dedicated, clean set of spatulas and weighing boats.
  • Handle the solid material gently to minimize the generation of dust.
  • When dissolving, add the solid to the solvent slowly to avoid splashing.

4. Experimental Use:

  • Conduct all experiments involving this compound within a chemical fume hood.
  • Avoid direct contact with skin and eyes.[1]
  • In case of accidental contact, follow the first aid measures outlined below.
  • Keep the work area clean and organized.

Emergency and First Aid Procedures
Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth with water. Seek immediate medical attention.[1]
If on Skin Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[2]
If Inhaled Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[1]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Contaminated items such as gloves, weighing boats, and paper towels should be placed in a dedicated, clearly labeled hazardous waste container.
  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[3]

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's designated hazardous waste management program.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxynicotinamide
Reactant of Route 2
5-Hydroxynicotinamide

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